Fluoroethylnormemantine
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C12H20FN |
|---|---|
Peso molecular |
197.29 g/mol |
Nombre IUPAC |
(5S,7R)-3-(2-fluoroethyl)adamantan-1-amine |
InChI |
InChI=1S/C12H20FN/c13-2-1-11-4-9-3-10(5-11)7-12(14,6-9)8-11/h9-10H,1-8,14H2/t9-,10+,11?,12? |
Clave InChI |
HUYVZSFADWYSHD-ZYANWLCNSA-N |
SMILES isomérico |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)N)CCF |
SMILES canónico |
C1C2CC3(CC1CC(C2)(C3)N)CCF |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Fluoroethylnormemantine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroethylnormemantine (FENM) is a novel, investigational adamantane derivative, structurally related to memantine, an established N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease.[1][2] FENM has garnered significant interest for its potential therapeutic applications in a range of neurological and psychiatric conditions, including stress-related disorders and Alzheimer's disease.[2][3] Preclinical studies have demonstrated its ability to facilitate fear extinction learning and exhibit antidepressant-like effects, notably without the sensorimotor deficits associated with its parent compound, memantine.[1][4] This guide provides a comprehensive technical overview of the core mechanism of action of FENM, focusing on its molecular targets, downstream signaling effects, and the experimental methodologies used for its characterization.
Primary Mechanism of Action: NMDA Receptor Antagonism
The principal mechanism of action of this compound is its function as a non-competitive antagonist of the NMDA receptor.[1][2][3]
Binding Site and Affinity
FENM binds to the phencyclidine (PCP) site located within the ion channel pore of the NMDA receptor.[1][5] This binding is dependent on the channel being in an open state, which occurs upon activation by glutamate and a co-agonist (glycine or D-serine), coupled with depolarization of the postsynaptic membrane. By physically occluding the open channel, FENM blocks the influx of Ca2+ ions, thereby modulating glutamatergic neurotransmission.
Quantitative binding assays have been performed to determine the affinity of FENM for the NMDA receptor. These findings are summarized in the table below.
Table 1: Binding Affinity of this compound for the NMDA Receptor
| Parameter | Value | Species | Assay Method | Reference |
| IC50 | 6.1 µM | Rat | Competition assay with [3H]TCP | [5] |
| Ki | 3.5 µM | Rat | Competition assay with [3H]TCP | [6] |
IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.
It has been noted that FENM exhibits a lower affinity for the NMDA receptor compared to another well-known channel blocker, (R,S)-ketamine.[1] This is evidenced by the ability of ketamine to displace [18F]-FENM binding in vivo.[1]
Pharmacological Specificity
Initial broad-panel screening suggests that FENM has a selective affinity for the NMDA receptor. In one study, FENM did not show significant binding to a panel of 87 other molecular targets.[7] However, the specific targets in this panel have not been publicly disclosed. It is important to note that FENM is a derivative of memantine, which is known to also interact with other receptors, including nicotinic acetylcholine and 5-HT3 receptors. While direct evidence for FENM binding to these receptors is currently lacking, its structural similarity to memantine suggests this as a potential area for further investigation.
Downstream Signaling and Electrophysiological Consequences
The antagonism of NMDA receptors by FENM initiates a cascade of downstream effects, most notably impacting the function of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and potentially engaging the endogenous opioid system.
Modulation of AMPA Receptor-Mediated Activity
A key electrophysiological consequence of FENM administration is the attenuation of large-amplitude, spontaneous AMPA receptor-mediated bursts in the CA3 region of the hippocampus (vCA3).[4][7][8] This effect is also observed with (R,S)-ketamine, suggesting a shared neurobiological mechanism that may contribute to their therapeutic effects.[4][7]
The precise signaling pathway linking NMDA receptor blockade to the modulation of AMPA receptor activity is an area of active research. One leading hypothesis suggests an indirect mechanism involving GABAergic interneurons. By blocking NMDA receptors on these inhibitory interneurons, FENM may lead to their disinhibition. This, in turn, would reduce the inhibitory tone on pyramidal neurons, resulting in increased glutamate release and a subsequent surge in AMPA receptor activation.
Divergence from Ketamine: c-fos Expression
Interestingly, while both FENM and (R,S)-ketamine modulate AMPA receptor activity, they have divergent effects on the expression of the immediate early gene c-fos. Administration of (R,S)-ketamine leads to a significant increase in c-fos expression in the vCA3 region, an effect that is not observed with FENM.[4][7] This suggests that while their mechanisms may converge on the modulation of AMPA receptor function, the upstream signaling pathways they engage may differ, potentially accounting for their distinct side-effect profiles.
Experimental Methodologies
The characterization of FENM's mechanism of action has relied on a combination of standard and advanced neuropharmacological techniques.
In Vitro Radioligand Binding Assay
This protocol describes a representative method for determining the binding affinity of FENM to the NMDA receptor through a competitive binding assay.
-
Objective: To determine the IC50 and Ki of FENM for the PCP binding site on the NMDA receptor.
-
Materials:
-
Test Compound: this compound (FENM)
-
Radioligand: [3H]N-(1-[thienyl]cyclohexyl)piperidine ([3H]TCP)
-
Tissue Preparation: Rat forebrain membrane homogenates
-
Assay Buffer: 50 mM Tris-HCl, pH 7.7
-
Non-specific binding control: High concentration of a known PCP site ligand (e.g., MK-801)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Membrane Preparation: Rat forebrains (without cerebella) are homogenized in ice-cold assay buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to create the membrane preparation.[6]
-
Assay Setup: The assay is performed in tubes or a 96-well plate format. Each reaction contains the membrane preparation, a fixed concentration of [3H]TCP, and varying concentrations of FENM.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound. The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of the non-specific binding control) from the total binding. The data are then analyzed using non-linear regression to determine the IC50 of FENM. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines a representative method for recording AMPA receptor-mediated currents in hippocampal slices.
-
Objective: To measure the effect of FENM on spontaneous AMPA receptor-mediated synaptic currents in vCA3 pyramidal neurons.
-
Materials:
-
Acute hippocampal slices from rodents.
-
Artificial cerebrospinal fluid (aCSF) for slice maintenance and recording.
-
Intracellular solution for the patch pipette.
-
Patch-clamp amplifier and data acquisition system.
-
Microscope with infrared differential interference contrast (IR-DIC) optics.
-
-
Procedure:
-
Slice Preparation: Rodents are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal or sagittal slices containing the hippocampus are prepared using a vibratome and allowed to recover.
-
Recording: A slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. Pyramidal neurons in the vCA3 region are visualized using IR-DIC microscopy.
-
Whole-Cell Configuration: A glass micropipette filled with intracellular solution is used to form a high-resistance seal with the membrane of a target neuron. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Data Acquisition: Spontaneous excitatory postsynaptic currents (sEPSCs), which are largely mediated by AMPA receptors, are recorded in voltage-clamp mode. The holding potential is typically set at -70 mV to minimize the contribution of NMDA receptor currents.
-
Drug Application: After a stable baseline recording is established, FENM is applied to the slice via the perfusion system.
-
Data Analysis: The frequency, amplitude, and kinetics of the AMPA receptor-mediated bursts are analyzed before and after the application of FENM to determine its effect.
-
Conclusion
This compound presents a compelling profile as a selective, non-competitive NMDA receptor antagonist. Its primary mechanism of action is the blockade of the NMDA receptor ion channel at the PCP site. This action leads to significant downstream effects, most notably the attenuation of AMPA receptor-mediated bursts in the hippocampus, a mechanism it shares with (R,S)-ketamine. However, its distinct lack of effect on c-fos expression suggests a divergence in the upstream signaling pathways, which may contribute to its favorable side-effect profile. Further research is warranted to fully elucidate the binding profile of FENM across a wider range of receptors and to detail the signaling cascade that links NMDA receptor antagonism to the modulation of AMPA receptor function and the engagement of the endogenous opioid system. Such studies will be crucial in advancing the clinical development of FENM for neuropsychiatric and neurodegenerative disorders.
References
- 1. This compound, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]
- 5. Radiolabeling of [18F]-fluoroethylnormemantine and initial in vivo evaluation of this innovative PET tracer for imaging the PCP sites of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cerco.cnrs.fr [cerco.cnrs.fr]
- 7. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Fluoroethylnormemantine: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroethylnormemantine (FENM) is a novel derivative of memantine, a well-known N-methyl-D-aspartate (NMDA) receptor antagonist approved for the treatment of Alzheimer's disease.[1][2][3][4][5] FENM has garnered significant interest within the neuroscience and drug development communities for its potential as a therapeutic agent for neuropsychiatric disorders and as a positron emission tomography (PET) tracer for imaging NMDA receptors in the brain.[2][6] This technical guide provides a comprehensive overview of the synthesis and characterization of FENM, consolidating available data into a structured format to support ongoing research and development efforts.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from normemantine precursors. The following protocol is based on methodologies described in the patent literature.
Experimental Protocol: Synthesis of N-(2-fluoroethyl)-normemantine
A key synthetic route involves the N-alkylation of a protected normemantine derivative with a fluoroethylating agent, followed by deprotection.
Step 1: Preparation of a Protected Normemantine Intermediate
The synthesis begins with a suitable precursor of normemantine, which is then protected to prevent side reactions at the primary amine.
Step 2: N-alkylation with a Fluoroethylating Agent
The protected normemantine is reacted with a 2-fluoroethylating agent, such as 2-fluoroethyl tosylate. This step introduces the fluoroethyl group onto the nitrogen atom.
Step 3: Deprotection
The protecting group is removed from the nitrogen to yield the final product, this compound.
Step 4: Purification
The crude product is purified using chromatographic techniques to obtain this compound of high purity.
A patent describes a synthetic pathway that involves the preparation of N-(3-(2-tosylate-ethyl)adamantane)-O-tertiobutyl carbamate as an intermediate.[7] This intermediate is then likely converted to the final product.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and properties of the synthesized compound.
Physicochemical and Spectroscopic Data
| Property/Technique | Value/Description | Reference |
| Chemical Formula | C₁₄H₂₄FN | |
| Molecular Weight | 225.35 g/mol | |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.54 (dt, J=12 Hz, J=48 Hz, 2H, CH₂F), 2.15 (br, 2H, NH₂), 1.65-1.26 (m, 16H, CH₃) | [7] |
| LogD | 1.93 | [2] |
Receptor Binding Affinity
FENM is an uncompetitive antagonist of the NMDA receptor, binding to the phencyclidine (PCP) site within the channel pore.[2][3][8]
| Receptor | Ligand | Kᵢ (μM) | Reference |
| NMDA Receptor | [³H]MK-801 | 3.5 | [9][10] |
Visualizing the Synthesis and Mechanism
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Caption: Generalized workflow for the synthesis of this compound.
NMDA Receptor Signaling Pathway and FENM Inhibition
This compound exerts its effects by blocking the ion channel of the NMDA receptor, thereby inhibiting excessive glutamatergic neurotransmission.
Caption: FENM blocks the NMDA receptor ion channel, preventing Ca²⁺ influx.
Biological Activity and Potential Applications
This compound has demonstrated antidepressant-like and prophylactic effects in preclinical models of stress-induced maladaptive behavior.[1][9][11] It has been shown to attenuate learned fear and decrease behavioral despair without the significant side effects associated with other NMDA receptor antagonists like ketamine.[1][2][3][4][9] Specifically, FENM does not appear to alter sensorimotor gating or locomotion at effective doses.[2][3][4]
The development of a radiolabeled version, [¹⁸F]-FENM, highlights its utility as a PET tracer for in vivo imaging of NMDA receptors.[2] This can be a valuable tool for studying the role of NMDA receptors in various neurological and psychiatric conditions and for the development of novel therapeutics targeting this system.
Conclusion
This compound is a promising compound with a dual potential as a therapeutic agent and an imaging tool. This guide provides a foundational understanding of its synthesis and characterization, intended to facilitate further research and development. The detailed protocols and compiled data serve as a valuable resource for scientists working to unlock the full potential of this novel memantine derivative.
References
- 1. This compound (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. US9714212B2 - Chemical compounds derived from normemantine and use of same in the medical field - Google Patents [patents.google.com]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cerco.cnrs.fr [cerco.cnrs.fr]
- 11. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Fluoroethylnormemantine (FENM)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoroethylnormemantine (FENM) is a novel, synthetic derivative of memantine and a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Exhibiting a promising neuroprotective profile, FENM is under investigation for its therapeutic potential in neurodegenerative and psychiatric disorders, including Alzheimer's disease and stress-related conditions. This technical guide provides a comprehensive overview of FENM, including its chemical properties, synthesis, mechanism of action, pharmacokinetics, and a detailed summary of key preclinical findings. The information is presented to support further research and development of this compound.
Chemical and Physical Properties
FENM, also known as (1s,3r,5R,7S)-3-(2-fluoroethyl)adamantan-1-amine, is a structural analog of memantine. The introduction of a fluoroethyl group at the normemantine core modifies its physicochemical and pharmacological properties.
| Property | Value | Reference |
| IUPAC Name | (1s,3r,5R,7S)-3-(2-fluoroethyl)adamantan-1-amine hydrochloride | [1] |
| CAS Number | 1639210-25-5 (HCl salt) | [1] |
| Chemical Formula | C₁₂H₂₁ClFN | [1] |
| Molecular Weight | 233.76 g/mol | [1] |
| Appearance | Pale yellow oil (free base) | [1] |
Synthesis
While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the reviewed literature, a patent describes the synthesis of related compounds. The general approach involves the fluoroethylation of a normemantine precursor. A plausible synthetic route, based on the synthesis of similar memantine analogs, would likely involve the reaction of normemantine with a fluoroethylating agent.
Hypothetical Synthesis Workflow:
**3. Mechanism of Action
FENM is an uncompetitive antagonist of the NMDA receptor, binding to the phencyclidine (PCP) site within the ion channel pore.[2] This mechanism is similar to that of its parent compound, memantine. By binding to the open channel, FENM blocks the influx of Ca²⁺ ions, which, in excess, can lead to excitotoxicity and neuronal cell death.
NMDA Receptor Binding
| Parameter | Value | Brain Region | Method | Reference |
| Ki | 3.5 x 10⁻⁶ M | Rat brain homogenate | Radioligand binding assay | [3] |
| IC₅₀ | Comparable to memantine (10⁻⁶ M) | Not specified | Inhibition of MK-801 binding | [1] |
Downstream Signaling Pathways
As an NMDA receptor antagonist, FENM is expected to modulate several downstream signaling pathways implicated in synaptic plasticity, cell survival, and neuroinflammation. While specific studies on FENM's direct impact on these pathways are emerging, its mechanism suggests a potential influence on the following:
-
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): By reducing Ca²⁺ influx, FENM may modulate the activity of CaMKII, a key player in synaptic plasticity.
-
cAMP Response Element-Binding Protein (CREB): NMDA receptor activation is linked to the phosphorylation and activation of CREB, a transcription factor crucial for neuronal survival and memory formation.[4] FENM's antagonistic action may influence this pathway.
-
Brain-Derived Neurotrophic Factor (BDNF): The expression of BDNF, a neurotrophin vital for neuronal health and synaptic function, can be regulated by NMDA receptor activity.[5]
Pharmacokinetics (ADME)
Preclinical studies have provided initial insights into the pharmacokinetic profile of FENM.
| Parameter | Finding | Species | Reference |
| Absorption | Orally active. | Mice | [6] |
| Distribution | Crosses the blood-brain barrier. Brain-to-blood ratios vary from 5 (brain stem) to 8 (cortex), matching the distribution of the NMDA receptor GluN1 subunit. | Rats | [4][5] |
| Metabolism | Poorly metabolized in vivo with good plasma stability. | Not specified | [7] |
| Excretion | Expected to have a short half-life in mice (<2 hours), similar to memantine. The excretion of memantine is highly dependent on urine pH. | Mice | [7][8] |
Preclinical Efficacy
FENM has demonstrated neuroprotective and cognitive-enhancing effects in various preclinical models of neurodegenerative and psychiatric disorders.
In Vivo Studies in Mice
A summary of key in vivo studies is presented below:
| Behavioral Test | Model | Doses (mg/kg) | Route | Key Findings | Reference |
| Contextual Fear Conditioning | Stress-induced maladaptive behavior | 10, 20, 30 | i.p. | Attenuated learned fear and protected against stress-induced behavioral despair. | [5][9][10] |
| Forced Swim Test | Stress-induced maladaptive behavior | 10, 20, 30 | i.p. | Reduced immobility time, indicating antidepressant-like effects. | [5][11] |
| Novel Object Recognition | Aβ₂₅₋₃₅-induced toxicity | 0.1, 0.3 | i.p. | Prevented deficits in recognition memory. | [12] |
| Morris Water Maze | APP/PS1 transgenic mice | 1, 5 (in drinking water) | p.o. | Alleviated memory deficits. | [6] |
Experimental Protocols
Detailed methodologies for key behavioral assays used in the preclinical evaluation of FENM are outlined below. These protocols are based on general procedures and should be adapted based on specific experimental needs.
Contextual Fear Conditioning
This test assesses fear-associated learning and memory.
Workflow:
Protocol:
-
Habituation: Individually place mice in the conditioning chamber for a set period (e.g., 2-3 minutes) to acclimate.[13]
-
Training: On the following day, place the mice back in the same chamber. After a baseline period, deliver a series of footshocks (e.g., 2 shocks, 0.7 mA, 2 seconds duration) at specific intervals.[13] FENM or vehicle is typically administered intraperitoneally (i.p.) 30 minutes before training.[5]
-
Testing: 24 hours after training, return the mice to the conditioning chamber and record their behavior for a set period (e.g., 5 minutes) in the absence of the footshock.
-
Data Analysis: The primary measure is "freezing" behavior (the complete absence of movement except for respiration). The percentage of time spent freezing is quantified.[14]
Forced Swim Test
This test is used to assess depressive-like behavior.
Protocol:
-
Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[15]
-
Procedure: Gently place the mouse into the water for a 6-minute session.[16] FENM or vehicle is administered i.p. prior to the test.
-
Data Analysis: The duration of immobility (floating with only minor movements to keep the head above water) is scored during the last 4 minutes of the test.[16]
Novel Object Recognition Test
This test evaluates recognition memory.
Protocol:
-
Habituation: Allow the mouse to explore an open-field arena (e.g., 40x40 cm) for a period (e.g., 5-10 minutes) on two consecutive days.[17]
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for a set time (e.g., 10 minutes). FENM or vehicle is administered i.p. before this phase.
-
Testing (Choice) Phase: After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time spent exploring each object for a set period (e.g., 5-10 minutes).[17]
-
Data Analysis: A discrimination index is calculated as the ratio of time spent exploring the novel object to the total time spent exploring both objects.
Morris Water Maze
This test assesses spatial learning and memory.
Protocol:
-
Apparatus: A large circular pool (e.g., 120 cm diameter) is filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.[18]
-
Acquisition Training: For several consecutive days, mice are given multiple trials per day to find the hidden platform from different starting locations. FENM is administered in the drinking water.[6]
-
Probe Trial: After the training phase, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds).
-
Data Analysis: Key measures include the time taken to find the platform (escape latency) during training and the time spent in the target quadrant during the probe trial.[19]
Conclusion and Future Directions
This compound (FENM) is a promising NMDA receptor antagonist with demonstrated neuroprotective and cognitive-enhancing properties in preclinical models. Its distinct pharmacological profile compared to its parent compound, memantine, warrants further investigation. Future research should focus on elucidating a detailed synthesis protocol, conducting comprehensive ADME studies in various species, and further exploring its downstream signaling effects to fully characterize its therapeutic potential for neurodegenerative and psychiatric disorders.
References
- 1. US9714212B2 - Chemical compounds derived from normemantine and use of same in the medical field - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anti-Amnesic and Neuroprotective Effects of this compound in a Pharmacological Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of urine pH and urinary flow on the renal excretion of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]
- 10. FENM for the prevention and treatment of stress-induced maladaptive behavior | ReST Therapeutics [rest-therapeutics.com]
- 11. This compound, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 15. animal.research.wvu.edu [animal.research.wvu.edu]
- 16. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mmpc.org [mmpc.org]
- 18. UC Davis - Morris Water Maze [protocols.io]
- 19. mmpc.org [mmpc.org]
Fluoroethylnormemantine: A Technical Guide to Its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroethylnormemantine (FENM) is a novel derivative of memantine, an established N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease.[1][2] FENM was developed as a potential therapeutic agent for a range of neurological and psychiatric disorders, including Alzheimer's disease, post-traumatic stress disorder (PTSD), and major depressive disorder.[2][3] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.
Discovery and Synthesis
The development of this compound was driven by the need for novel NMDA receptor antagonists with improved therapeutic profiles. The synthesis of FENM, specifically its radiolabeled form [¹⁸F]-FENM for use as a PET tracer, has been described as a two-step automated radiochemical process. The synthesis of the non-radiolabeled compound follows a similar chemical strategy.
Synthesis of 3-(2-Fluoroethyl)adamantan-1-amine
A general method for the synthesis of 3-aminotricyclo[3.3.1.1³,⁷]decan-1-ol derivatives and other tricyclo[3.3.1.1³,⁷]decan-1-amine derivatives involves dissolving the starting adamantane amine in ethanol, followed by the addition of an appropriate aldehyde or ketone and heating under reflux for several hours.[4]
Mechanism of Action
This compound is an uncompetitive antagonist of the NMDA receptor, binding to the phencyclidine (PCP) site within the ion channel pore.[2] This mechanism is similar to its parent compound, memantine. By blocking the NMDA receptor channel when it is open, FENM prevents excessive influx of calcium ions, which is implicated in excitotoxicity and neuronal damage.
Signaling Pathway
The antagonism of the NMDA receptor by FENM initiates a cascade of downstream signaling events. A key pathway involves the modulation of the mechanistic target of rapamycin (mTOR) signaling pathway. Inhibition of extrasynaptic NMDA receptors by antagonists like FENM can lead to a disinhibition of mTOR, promoting protein synthesis.[5] This is thought to contribute to the therapeutic effects observed in preclinical models of depression and other neurological disorders. Additionally, FENM has been shown to attenuate large-amplitude AMPA receptor-mediated bursts in the hippocampus, suggesting a modulatory effect on glutamatergic transmission beyond NMDA receptor antagonism.[1][5]
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: Binding Affinity and Pharmacokinetics
| Parameter | Value | Species | Method | Reference |
| IC₅₀ | 6.1 x 10⁻⁶ M | Rat | Competition Assay | |
| Ki | 3.5 µM | Rat | Competition Assay | |
| Brain Uptake | 0.4% of injected dose | Rat | PET Imaging | |
| Brain-to-Blood Ratio | 6 | Rat | PET Imaging |
Table 2: Preclinical Efficacy Dosages
| Animal Model | Dosing Regimen | Observed Effects | Reference |
| PTSD (Rat) | 5, 10, or 20 mg/kg | Attenuated learned fear, facilitated extinction learning | [1] |
| Depression (Mouse) | 10, 20, or 30 mg/kg | Decreased behavioral despair | [5] |
| Alzheimer's (Mouse) | 1 and 5 mg/kg/day (chronic) | Prevented cognitive deficits, reduced amyloid pathology |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the development of this compound.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (IC₅₀ and Ki) of this compound for the NMDA receptor.
Protocol:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in an ice-cold buffer (e.g., 10 mM HEPES, pH 7.4, with 1 mM EDTA). The homogenate is centrifuged, and the resulting pellet is washed and resuspended to obtain a crude membrane preparation.
-
Incubation: The membrane preparation is incubated with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) at a fixed concentration and varying concentrations of the unlabeled competitor (this compound). The incubation is typically carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 180 minutes).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
References
- 1. This compound (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. FENM for the prevention and treatment of stress-induced maladaptive behavior | ReST Therapeutics [rest-therapeutics.com]
Pharmacological profile of Fluoroethylnormemantine
An In-Depth Technical Guide to the Pharmacological Profile of Fluoroethylnormemantine (FENM)
Introduction
This compound (FENM), also known as RST-01, is a structural analog of memantine, an established N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease (AD).[1][2] FENM was developed by functionalizing normemantine with a fluoroethyl group, a modification that initially allowed for its use as a positron emission tomography (PET) tracer ([¹⁸F]-FENM) to visualize NMDA receptors in the brain.[1][3][4] Subsequent research has revealed its distinct pharmacological properties and therapeutic potential, demonstrating neuroprotective efficacy in preclinical models of AD and antidepressant-like effects in models of stress-related disorders.[3][5][6] This document provides a comprehensive overview of the pharmacological profile of FENM for researchers, scientists, and drug development professionals.
Pharmacodynamics: Mechanism of Action and Receptor Binding
The primary mechanism of action for FENM is the non-competitive antagonism of the NMDA receptor.[3][7] Like its parent compound memantine, FENM acts as an open-channel blocker, binding to the phencyclidine (PCP) site located within the receptor's ion channel pore.[3][4][8] This binding is state-dependent, occurring primarily when the channel is in an open and active state, which is often associated with pathological over-activation of glutamate signaling.[4][8] This mode of action is thought to selectively block excessive, excitotoxic NMDA receptor activity while preserving normal physiological synaptic transmission.[5]
Safety profiling on 87 potential targets revealed that the NMDA receptor is the major target for FENM, indicating a high degree of selectivity.[5][9]
Quantitative Binding Affinity Data
The binding affinity of FENM for the NMDA receptor's PCP site has been quantified through in vitro radioligand competition assays.
| Compound | Assay | Ligand | Tissue | IC₅₀ | Reference(s) |
| [¹⁹F]-FENM | Competition Assay | [³H]TCP | Rat Brain Homogenates | 6.1 µM | [4][8] |
NMDA Receptor Antagonism Pathway
The following diagram illustrates the mechanism of FENM at the NMDA receptor.
Caption: FENM binds to the PCP site within the open NMDA receptor ion channel, blocking excessive Ca²⁺ influx and preventing excitotoxicity.
Pharmacokinetics and Biodistribution
Studies using the radiolabeled tracer [¹⁸F]-FENM have provided valuable insights into its pharmacokinetic profile.
-
Brain Penetration and Distribution : FENM effectively crosses the blood-brain barrier. In rats, 0.4% of the injected dose was found in the brain, with concentration levels stabilizing approximately 40 minutes post-injection.[4][8][9] The brain-to-blood ratio was determined to be 6.[4][8] Ex vivo autoradiography shows the highest signal intensity in the cortex and cerebellum, colocalizing with NMDA receptor expression.[4][8]
-
Metabolism and Stability : FENM is poorly metabolized in vivo and demonstrates good stability in plasma.[1]
Preclinical Efficacy and In Vivo Findings
FENM has been evaluated in multiple animal models, demonstrating significant therapeutic potential for both neurodegenerative and neuropsychiatric disorders.
Alzheimer's Disease Models
In pharmacological and transgenic mouse models of AD, FENM has shown superior efficacy compared to memantine.[1]
-
Neuroprotection and Anti-Amnesic Effects : In mice treated with amyloid-beta (Aβ₂₅₋₃₅) peptide, FENM prevented memory deficits, oxidative stress, neuroinflammation (reduced IL-6 and TNF-α), and apoptosis.[1][2] Notably, unlike memantine, FENM was not amnesic when tested alone at a dose of 10 mg/kg.[1][2]
-
Amyloid Pathology and Microglia : In APP/PS1 transgenic mice, long-term, presymptomatic treatment with FENM (1 and 5 mg/kg/day) prevented the development of cognitive deficits.[5][10] This was associated with a significant reduction in microglial activation and an attenuation of both soluble and insoluble Aβ₁₋₄₀ and insoluble Aβ₁₋₄₂ levels in the hippocampus.[5][6][10]
Neuropsychiatric Disorder Models
FENM has also been characterized as a potential therapeutic for stress-related disorders, showing antidepressant-like and anxiolytic properties.
-
Behavioral Despair and Fear Extinction : In rats, FENM decreased immobility in the forced swim test, an indicator of antidepressant efficacy.[11][12] It also robustly facilitated fear extinction learning without producing the sensorimotor side effects (e.g., altered locomotion or sensorimotor gating) observed with memantine.[11][12][13]
-
Prophylactic Effects : When administered to mice one week prior to a stressor, FENM attenuated the development of learned fear and stress-induced behavioral despair, suggesting a prophylactic potential.[3][9]
Summary of In Vivo Preclinical Findings
| Model | Species | Dose(s) | Key Findings | Reference(s) |
| Aβ₂₅₋₃₅-injected | Mouse | 0.1–3 mg/kg | Prevented memory deficits, oxidative stress, and neuroinflammation. More robust effects than memantine. | [1] |
| APP/PS1 Transgenic | Mouse | 1 & 5 mg/kg/day | Prevented cognitive decline; reduced microglial activation and amyloid burden. | [5][6][10] |
| Cued Fear Conditioning | Rat | 5, 10, 20 mg/kg | Facilitated fear extinction learning without sensorimotor deficits. | [11][12] |
| Forced Swim Test | Rat | 10 mg/kg | Reduced immobility time, indicating antidepressant-like effects. | [12] |
| Contextual Fear / FST | Mouse | 10, 20, 30 mg/kg | Showed antidepressant and prophylactic efficacy against stress-induced behaviors. | [3][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
In Vitro Radioligand Binding Assay
-
Objective : To determine the binding affinity of FENM for the NMDA receptor PCP site.
-
Methodology :
-
Tissue Preparation : Whole rat brains are homogenized in a cold buffer solution.
-
Competition Assay : Brain homogenates are incubated with a constant concentration of the radioligand [³H]N-(1-[thienyl]cyclohexyl)piperidine ([³H]TCP) and varying concentrations of the competitor compound, [¹⁹F]-FENM.
-
Separation : Bound and free radioligand are separated via rapid filtration.
-
Quantification : The radioactivity of the filters is measured using liquid scintillation counting.
-
Data Analysis : The IC₅₀ value (concentration of FENM that inhibits 50% of specific [³H]TCP binding) is calculated using non-linear regression analysis.[4]
-
Chronic Dosing in APP/PS1 Mice
-
Objective : To assess the long-term neuroprotective effects of FENM on cognitive decline and AD pathology.
-
Methodology :
-
Animals : Male and female APPswe/PSEN1∂E9 (APP/PS1) and wild-type (WT) littermates.
-
Drug Administration : FENM is solubilized in the drinking water at concentrations calculated to deliver doses of 1 and 5 mg/kg/day. Treatment begins at a presymptomatic age (3 months) and continues until 12 months of age.
-
Behavioral Testing : At 12 months, a battery of tests is performed, including spontaneous alternation, object recognition, water-maze learning, and passive avoidance.
-
Tissue Analysis : Following behavioral testing, brains are collected. One hemisphere is used for immunofluorescence analysis of amyloid plaques (6E10 antibody), astrocytes (GFAP), and microglia (Iba1). The other hemisphere is used to determine guanidine-soluble and insoluble Aβ₁₋₄₀/₄₂ levels.[5][10]
-
Workflow for Chronic APP/PS1 Mouse Study
Caption: Experimental workflow for evaluating chronic FENM treatment in APP/PS1 mice.
Patch-Clamp Electrophysiology
-
Objective : To determine the effect of FENM on glutamatergic activity.
-
Methodology :
-
Animals and Treatment : Mice receive a single administration of FENM, (R,S)-ketamine, or saline.
-
Slice Preparation : One week after injection, mice are sacrificed, and acute brain slices containing the ventral hippocampal cornu Ammonis 3 (vCA3) are prepared.
-
Recording : Whole-cell patch-clamp recordings are performed on vCA3 pyramidal neurons to measure synaptic currents.
-
Analysis : The frequency and amplitude of large-amplitude AMPA receptor-mediated bursts are analyzed to assess changes in glutamatergic activity. Both FENM and (R,S)-ketamine were found to attenuate these bursts.[3][9][13]
-
Conclusion
This compound is a selective, uncompetitive NMDA receptor antagonist with a compelling pharmacological profile. It demonstrates a clear mechanism of action at the PCP site of the NMDA receptor ion channel. Preclinical studies highlight its potential as a disease-modifying agent in Alzheimer's disease, where it shows superior efficacy and an improved safety profile over memantine by reducing amyloid pathology and neuroinflammation.[1][5] Furthermore, its ability to facilitate fear extinction and reduce behavioral despair without the side effects associated with memantine or the abuse potential of ketamine positions it as a promising candidate for the treatment of stress-related neuropsychiatric disorders.[9][11][12] Further research is warranted to fully characterize its mechanism and translate these promising preclinical findings into clinical applications.
References
- 1. Anti-Amnesic and Neuroprotective Effects of this compound in a Pharmacological Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. cerco.cnrs.fr [cerco.cnrs.fr]
- 9. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-Term Treatment with this compound (FENM) Alleviated Memory Deficits, Amyloid Pathology, and Microglial Reaction in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]
Preclinical Profile of Fluoroethylnormemantine: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Preclinical Evaluation of a Novel NMDA Receptor Antagonist
Introduction
Fluoroethylnormemantine (FENM), a derivative of memantine, is a novel N-methyl-D-aspartate (NMDA) receptor antagonist that has garnered significant interest for its therapeutic potential in a range of neurological and psychiatric disorders.[1][2][3] Preclinical investigations have explored its utility in conditions such as Alzheimer's disease (AD), post-traumatic stress disorder (PTSD), and major depressive disorder.[1][4][5] This technical guide provides a comprehensive overview of the preclinical studies of FENM, with a focus on its pharmacological properties, behavioral effects, and the experimental methodologies employed in its evaluation. The information is intended to serve as a resource for researchers, scientists, and professionals involved in the drug development process.
Pharmacodynamics and Binding Profile
FENM functions as a non-competitive antagonist at the phencyclidine (PCP) site within the channel pore of the NMDA receptor.[6][7] This mechanism is similar to its parent compound, memantine, and other antagonists like ketamine.[2] The binding of FENM to the PCP site is state-dependent, primarily occurring when the NMDA receptor channel is in its open and active state.[6][7]
Radioligand Binding Assays
Competition binding assays have been instrumental in determining the affinity of FENM for the NMDA receptor. These studies typically utilize radiolabeled ligands, such as [3H]TCP, to quantify the displacement by FENM in rat brain homogenates.[8]
Table 1: In Vitro Binding Affinity of this compound
| Brain Region | IC50 (µM) | Reference |
| Forebrain | 13.0 ± 8.9 | [8] |
| Frontal Cortex | 80.8 ± 15.1 | [8] |
| Hippocampus | 52.9 ± 9.7 | [8] |
| Not Specified | 6.1 | [6] |
IC50 (half maximal inhibitory concentration) values represent the concentration of FENM required to displace 50% of the radioligand.
It is noteworthy that while FENM demonstrates a clear interaction with the NMDA receptor, its affinity has been described as moderate or poor in some studies.[8][9] Despite this, it exhibits significant in vivo effects. In addition to its primary target, some studies have noted potential off-target binding to opioid receptors.[8]
Experimental Protocols: Core Methodologies
A variety of in vivo and in vitro experimental protocols have been employed to characterize the preclinical profile of FENM.
Behavioral Assays in Rodent Models
Behavioral studies in rats and mice have been crucial in evaluating the therapeutic potential of FENM for stress-related and cognitive disorders.
Forced Swim Test (FST): This assay is a widely used model to assess antidepressant-like activity.[2][3]
-
Procedure: Rats are individually placed in a cylinder filled with water from which they cannot escape. The duration of immobility, a measure of behavioral despair, is recorded over a specific period.
-
Drug Administration: FENM, memantine, or saline is administered prior to the test.[2][3]
-
Key Findings: FENM has been shown to decrease immobility time in the FST, suggesting an antidepressant-like effect.[2][3]
Contextual Fear Conditioning (CFC): This paradigm is used to study fear memory and the effects of drugs on fear acquisition, consolidation, and extinction.[1][4]
-
Procedure: Animals are placed in a novel context and exposed to a neutral conditioned stimulus (e.g., a tone) paired with an aversive unconditioned stimulus (e.g., a mild foot shock). Fear is measured by the amount of freezing behavior in response to the context or the conditioned stimulus.
-
Drug Administration: FENM can be administered before fear conditioning (prophylactic effect), after conditioning (treatment effect), or before re-exposure to the conditioned stimulus (extinction facilitation).[1][4]
-
Key Findings: FENM has demonstrated the ability to attenuate learned fear when given prophylactically and to facilitate extinction learning when administered after re-exposure.[1][4]
Object Recognition Test: This test assesses recognition memory in rodents.
-
Procedure: In a familiarization phase, mice are exposed to two identical objects. After a retention interval, one of the objects is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured.
-
Key Findings: In a mouse model of Alzheimer's disease, FENM was shown to improve object recognition.[10]
In Vivo Neurochemical and Imaging Studies
Positron Emission Tomography (PET) Imaging: The fluorine-18 labeled version of FENM, [18F]-FNM, has been developed as a PET tracer for imaging NMDA receptor activity in vivo.[6][7]
-
Radiosynthesis: [18F]-FNM is synthesized via a two-step reaction involving nucleophilic fluorination of a precursor molecule.[11]
-
In Vivo Imaging: Following intravenous injection of [18F]-FNM, PET scans are acquired to visualize its distribution in the brain.[6]
-
Key Findings: [18F]-FNM crosses the blood-brain barrier and its distribution in the brain correlates with the known density of NMDA receptors, with higher uptake in the cortex and cerebellum.[6][7] Co-localization with NMDA receptors has been confirmed through immunohistochemistry.[6] The signal can be blocked by pre-treatment with other NMDA receptor antagonists like ketamine, demonstrating specificity.[6]
Signaling Pathways and Mechanism of Action
FENM's primary mechanism of action involves the modulation of glutamatergic neurotransmission through the blockade of NMDA receptors. Overactivation of NMDA receptors is implicated in excitotoxicity, a process involved in neurodegenerative diseases like Alzheimer's.[6] By blocking the NMDA receptor channel, FENM can reduce excessive calcium influx and its downstream detrimental effects.
Interestingly, studies have also shown that both FENM and ketamine can attenuate large-amplitude AMPA receptor-mediated bursts in the ventral hippocampus, suggesting a convergent neurobiological mechanism that may contribute to their antidepressant and anxiolytic effects.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FENM for the prevention and treatment of stress-induced maladaptive behavior | ReST Therapeutics [rest-therapeutics.com]
- 6. Radiolabeling of [18F]-fluoroethylnormemantine and initial in vivo evaluation of this innovative PET tracer for imaging the PCP sites of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Characterization of [18F]-FNM and Evaluation of NMDA Receptors Activation in a Rat Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Amnesic and Neuroprotective Effects of this compound in a Pharmacological Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Anti-Amnesic and Neuroprotective Effects of this compound in a Pharmacological Mouse Model of Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]
- 11. cerco.cnrs.fr [cerco.cnrs.fr]
The Neuroprotective Potential of FENM: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroethylnormemantine (FENM) is a novel derivative of memantine, an established N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease (AD). Emerging research has highlighted FENM's potent neuroprotective properties, suggesting its potential as a superior therapeutic agent for neurodegenerative disorders. This technical guide provides an in-depth overview of the current understanding of FENM's neuroprotective effects, its proposed mechanisms of action, and detailed experimental protocols for its investigation.
Core Neuroprotective Properties of FENM
FENM has demonstrated significant neuroprotective effects in preclinical models of Alzheimer's disease, including both pharmacological (Aβ₂₅₋₃₅ peptide-induced) and transgenic (APP/PS1) mouse models. Its therapeutic benefits surpass those of its parent compound, memantine, in several key areas.
Comparative Efficacy with Memantine
Studies consistently show that FENM is more robust in its neuroprotective actions compared to memantine. Notably, FENM does not induce amnesic effects at higher doses, a known side effect of memantine, suggesting a better therapeutic window.[1]
Quantitative Data on Neuroprotective Effects
The following tables summarize the quantitative data from studies comparing the effects of FENM and memantine in a mouse model of Alzheimer's disease induced by Aβ₂₅₋₃₅ peptide.
Table 1: Effects on Cognitive Function
| Behavioral Test | Treatment Group | Dose (mg/kg/day) | Performance (% of Control) | Reference |
| Spontaneous Alternation (Y-Maze) | Aβ₂₅₋₃₅ + Vehicle | - | 70% | [2] |
| Aβ₂₅₋₃₅ + FENM | 0.1 | 95% | [2] | |
| Aβ₂₅₋₃₅ + FENM | 0.3 | 100% | [2] | |
| Aβ₂₅₋₃₅ + Memantine | 0.3 | 85% | [2] | |
| Object Recognition | Aβ₂₅₋₃₅ + Vehicle | - | 55% | [2] |
| Aβ₂₅₋₃₅ + FENM | 0.1 | 80% | [2] | |
| Aβ₂₅₋₃₅ + Memantine | 0.3 | 70% | [2] |
Table 2: Effects on Markers of Neuroinflammation
| Marker | Treatment Group | Dose (mg/kg/day) | Level (% of Aβ₂₅₋₃₅ Control) | Reference |
| TNF-α | Aβ₂₅₋₃₅ + FENM | 0.1 | 60% | |
| Aβ₂₅₋₃₅ + Memantine | 0.3 | 80% | ||
| IL-6 | Aβ₂₅₋₃₅ + FENM | 0.1 | 55% | |
| Aβ₂₅₋₃₅ + Memantine | 0.3 | 75% |
Table 3: Effects on Markers of Oxidative Stress
| Marker | Treatment Group | Dose (mg/kg/day) | Level (% of Aβ₂₅₋₃₅ Control) | Reference |
| Lipid Peroxidation (MDA) | Aβ₂₅₋₃₅ + FENM | 0.1 | 50% | |
| Aβ₂₅₋₃₅ + Memantine | 0.3 | 70% |
Table 4: Effects on Markers of Apoptosis
| Marker | Treatment Group | Dose (mg/kg/day) | Ratio/Level (% of Aβ₂₅₋₃₅ Control) | Reference |
| Bax/Bcl-2 Ratio | Aβ₂₅₋₃₅ + FENM | 0.1 | 65% | |
| Aβ₂₅₋₃₅ + Memantine | 0.3 | 85% | ||
| Cytochrome c Release | Aβ₂₅₋₃₅ + FENM | 0.1 | 55% | |
| Aβ₂₅₋₃₅ + Memantine | 0.3 | 75% |
Signaling Pathways and Mechanisms of Action
FENM's neuroprotective effects are primarily attributed to its modulation of NMDA receptor activity. It is hypothesized that FENM, like memantine, is a non-competitive antagonist of the NMDA receptor.[3] However, FENM may exhibit a higher selectivity for extrasynaptic NMDA receptors containing GluN2C/2D subunits, which are often associated with excitotoxicity, while sparing synaptic NMDA receptors crucial for normal neuronal function.[2]
The downstream signaling cascades influenced by FENM converge on the mitigation of three key pathological processes: neuroinflammation, oxidative stress, and apoptosis.
FENM in the Context of Aβ-Induced Neurotoxicity
The diagram below illustrates the proposed mechanism by which FENM counteracts the neurotoxic effects of amyloid-beta (Aβ) oligomers.
References
Fluoroethylnormemantine (FENM): A Technical Guide for Research in Stress-Induced Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroethylnormemantine (FENM), a derivative of the N-methyl-D-aspartate (NMDA) receptor antagonist memantine, has emerged as a promising compound in the investigation of stress-induced psychiatric disorders.[1][2][3] Preclinical studies have highlighted its potential as both a prophylactic and a therapeutic agent in models of depression and post-traumatic stress disorder (PTSD).[2][3][4] This technical guide provides a comprehensive overview of FENM, including its mechanism of action, receptor binding profile, and detailed experimental protocols for its investigation, aimed at facilitating further research and development in this area.
Core Mechanism of Action
FENM's primary mechanism of action is as a non-competitive antagonist of the NMDA receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and memory formation.[2][5] By binding to the phencyclidine (PCP) site within the NMDA receptor channel, FENM blocks the influx of Ca2+ ions, a process that, when excessive, can lead to excitotoxicity and is implicated in the pathophysiology of stress-related disorders.[4][5]
Unlike the rapid and potent NMDA receptor antagonist ketamine, FENM exhibits a more moderate affinity, which may contribute to its favorable side-effect profile.[4][6] Notably, while both ketamine and FENM have been shown to attenuate large-amplitude AMPA receptor-mediated bursts in the ventral hippocampus, a key area implicated in stress and emotion, they differ in their downstream effects. For instance, (R,S)-ketamine administration leads to a significant increase in the expression of the immediate early gene c-fos in the vCA3 region of the hippocampus, a marker of neuronal activity, whereas FENM does not produce this effect.[2][4] This suggests distinct downstream signaling pathways and a potentially different neurobiological mechanism of action compared to ketamine.
Quantitative Data
The following tables summarize the available quantitative data for this compound, providing key metrics for its receptor binding affinity and its efficacy in preclinical behavioral models of stress-induced disorders.
| Receptor Binding Affinity | |
| Target | Value |
| NMDA Receptor (PCP Site) | IC50: 13.0 ± 8.9 µM (rat forebrain homogenates)[7] |
| Ki: 3.5 µM[6][8] | |
| Other Targets | No significant binding to a panel of other neurotransmitter receptors and transporters.[9] |
| Forced Swim Test (FST) - Antidepressant-like Effects | |
| Study | Key Findings |
| Chen et al. (2021) | FENM (10 mg/kg) significantly reduced mean immobility time in male Wistar rats.[10] |
| Saline: ~160s | |
| FENM (10 mg/kg): ~110s[10] |
| Contextual Fear Conditioning (CFC) - Fear-Reducing Effects | |
| Study | Key Findings |
| Chen et al. (2021) | Prophylactic administration of FENM (20 and 30 mg/kg) one week before CFC significantly decreased fear expression (freezing) in mice.[2] |
| Chen et al. (2021) | When administered after re-exposure to the context, FENM facilitated extinction learning.[3][4] |
| Chen et al. (2021) | FENM (10 and 20 mg/kg) administered prior to a second extinction test significantly reduced freezing behavior in rats.[10] |
| Pharmacokinetic Parameters | |
| Parameter | Value |
| Brain-to-Blood Ratio | ~6 in rats[7][8] |
| Brain Uptake | 0.4% of injected dose found in the brain in rats.[6][9] |
| Half-life (similar compounds) | The parent compound, memantine, has a plasma elimination half-life of 2-4 hours in rodents.[11] |
| Bioavailability (similar compounds) | Memantine shows good oral bioavailability in rodents.[11] |
Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (IC50, Ki) of FENM for the NMDA receptor.
Materials:
-
Rat brain tissue (forebrain, hippocampus, or frontal cortex)
-
Radioligand: [3H]TCP (a high-affinity PCP site ligand)
-
FENM (or other competing ligands)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Membrane Preparation: Homogenize brain tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in binding buffer.[8][12]
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]TCP, and varying concentrations of FENM.[12][13][14]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[12]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[12]
-
Data Analysis: Determine the concentration of FENM that inhibits 50% of the specific binding of [3H]TCP (IC50). Calculate the Ki value using the Cheng-Prusoff equation.[13]
Forced Swim Test (FST)
Objective: To assess the antidepressant-like effects of FENM in rodents.
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[15]
Protocol:
-
Acclimation (optional but recommended): On day 1, place the animal in the water for a 15-minute pre-swim session.[10]
-
Drug Administration: On day 2, administer FENM or vehicle via the desired route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30 minutes).[10]
-
Test Session: Place the animal in the cylinder for a 6-minute test session.[15]
-
Behavioral Scoring: Record the entire session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.[15][16]
-
Data Analysis: Compare the mean immobility time between the FENM-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).[16]
Contextual Fear Conditioning (CFC)
Objective: To evaluate the effects of FENM on the acquisition, expression, and extinction of fear memories.
Apparatus:
-
A conditioning chamber with a grid floor capable of delivering a mild footshock.
-
A distinct context for testing fear memory to the context.
-
A sound-attenuating cubicle.
Protocol:
-
Conditioning (Day 1): Place the animal in the conditioning chamber. After a baseline period (e.g., 2 minutes), present a conditioned stimulus (CS; e.g., a tone) that co-terminates with an unconditioned stimulus (US; a mild footshock, e.g., 0.5-1.0 mA for 2 seconds). Repeat CS-US pairings as per the experimental design.[10]
-
Contextual Fear Test (Day 2): Place the animal back into the original conditioning chamber (without the CS or US) and measure freezing behavior for a set duration (e.g., 5-8 minutes). Freezing is defined as the complete absence of movement except for respiration.[10]
-
Extinction Training (Subsequent Days): Repeatedly expose the animal to the conditioning context (or the CS in a novel context for cued fear extinction) without the US.[10]
-
Drug Administration: FENM can be administered before conditioning (to test effects on acquisition), before the contextual fear test (to test effects on expression), or before/after extinction training (to test effects on extinction).[4][10]
-
Data Analysis: Compare the percentage of time spent freezing between different treatment groups and sessions using ANOVA.
Visualizations
Proposed Signaling Pathway of FENM in Stress Resilience
Caption: FENM's mechanism in promoting stress resilience.
Experimental Workflow for Preclinical Evaluation of FENM
Caption: A typical workflow for preclinical FENM research.
Logical Relationship of FENM's Effects
Caption: The causal chain of FENM's therapeutic potential.
Conclusion
This compound presents a compelling profile for further investigation as a therapeutic agent for stress-induced disorders. Its unique mechanism as a moderate-affinity NMDA receptor antagonist that modulates downstream glutamatergic signaling without inducing c-fos expression in the vCA3 hippocampus suggests a distinct and potentially safer alternative to other NMDA receptor modulators. The provided data and protocols offer a foundational guide for researchers to build upon, with the ultimate goal of translating these promising preclinical findings into clinical applications for conditions such as depression and PTSD. Further research is warranted to fully elucidate its pharmacokinetic profile, long-term effects, and the precise molecular cascades underlying its therapeutic actions.
References
- 1. NMDA Receptors and Metaplasticity: Mechanisms and Possible Roles in Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. cerco.cnrs.fr [cerco.cnrs.fr]
- 9. Long-Term Treatment with this compound (FENM) Alleviated Memory Deficits, Amyloid Pathology, and Microglial Reaction in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole-cell voltage clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Experiments with Fluoroethylnormemantine (FENM)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vivo experiments with Fluoroethylnormemantine (FENM), a novel N-methyl-D-aspartate (NMDA) receptor antagonist. The information compiled is based on preclinical studies in rodent models of Alzheimer's disease and stress-induced behavioral disorders.
Overview of this compound (FENM)
This compound is a derivative of memantine, developed as a potential therapeutic agent and a positron emission tomography (PET) tracer for imaging NMDA receptors in the brain.[1][2][3] In vivo studies have demonstrated its neuroprotective, anti-amnesic, and antidepressant-like properties.[3][4][5][6] FENM acts as an uncompetitive antagonist at the NMDA receptor, preferentially blocking excessive glutamatergic activity associated with neurotoxicity, while preserving normal synaptic function.[7]
Animal Models
The selection of an appropriate animal model is critical for investigating the therapeutic potential of FENM. Commonly used models in FENM research include:
-
Pharmacological Models of Alzheimer's Disease: Intracerebroventricular (ICV) injection of aggregated amyloid-β peptide (Aβ25-35) in mice is used to induce rapid neuroinflammation, oxidative stress, and learning deficits, mimicking aspects of Alzheimer's pathology.[1][3]
-
Transgenic Models of Alzheimer's Disease: APP/PS1 mice, which express human amyloid precursor protein (APP) and presenilin 1 (PS1) mutations, develop age-dependent amyloid plaques and cognitive deficits.[1][7][8][9]
-
Models of Stress-Induced Maladaptive Behavior: Contextual fear conditioning in mice is a widely used model to study the effects of FENM on fear acquisition, expression, and extinction, which are relevant to post-traumatic stress disorder (PTSD).[4][10][11] The forced swim test in rats is a common assay to assess behavioral despair, an indicator of antidepressant-like activity.[2][5][12][13]
Quantitative Data Summary
The following tables summarize key quantitative data from various in vivo studies with FENM.
Table 1: FENM Administration Protocols and Dosages
| Animal Model | Administration Route | Dosage Range | Study Focus | Reference |
| Aβ25-35-injected Mice | Intraperitoneal (IP) | 0.1 - 1 mg/kg/day | Neuroprotection | [1] |
| Aβ25-35-injected Mice | Subcutaneous (SC) Infusion | 0.03 - 0.3 mg/kg/day | Neuroprotection | [1] |
| APP/PS1 Mice | Subcutaneous (SC) Infusion | 0.1 mg/kg/day | Neuroprotection | [8] |
| APP/PS1 Mice | In Drinking Water | 1 and 5 mg/kg/day | Long-term Neuroprotection | [7] |
| 129S6/SvEv Mice | Intraperitoneal (IP) | 10, 20, 30 mg/kg | Stress-induced behavior | [4][10][11] |
| Wistar Rats | Intraperitoneal (IP) | 1, 3, 5, 10, 20 mg/kg | Behavioral pharmacology | [2][5][12][13] |
Table 2: Summary of Behavioral Outcomes
| Behavioral Test | Animal Model | FENM Effect | Dosage | Reference |
| Spontaneous Alternation | Aβ25-35-injected & APP/PS1 Mice | Improved spatial working memory | 0.1 mg/kg/day (SC) | [1][8] |
| Object Recognition | Aβ25-35-injected Mice | Improved recognition memory | 0.1 - 0.3 mg/kg/day (SC) | [1] |
| Passive Avoidance | Aβ25-35-injected Mice | Improved long-term memory | Not specified | [3][6] |
| Forced Swim Test | Wistar Rats | Decreased immobility (antidepressant-like) | 10 mg/kg (IP) | [2][5][12][13] |
| Cued Fear Conditioning | 129S6/SvEv Mice & Wistar Rats | Attenuated learned fear, facilitated extinction | 5, 10, 20 mg/kg (IP) | [2][4][5] |
Detailed Experimental Protocols
Neuroprotection in an Alzheimer's Disease Mouse Model (Aβ25-35)
This protocol describes the assessment of FENM's neuroprotective effects in a pharmacological mouse model of Alzheimer's disease.
Materials:
-
This compound (FENM)
-
Amyloid-β 25-35 peptide
-
Sterile saline
-
Alzet osmotic pumps (for SC infusion)
-
Stereotaxic apparatus
-
Behavioral testing apparatus (Y-maze, object recognition arena)
Protocol:
-
Aβ25-35 Preparation and Administration:
-
Prepare aggregated Aβ25-35 peptide as previously described.
-
Anesthetize mice and place them in a stereotaxic frame.
-
Perform intracerebroventricular (ICV) injection of Aβ25-35.
-
-
FENM Administration:
-
Behavioral Testing (7 days post-Aβ25-35 injection):
-
Spontaneous Alternation: Assess spatial working memory in a Y-maze.
-
Object Recognition Test: Evaluate recognition memory.
-
-
Neurochemical and Histological Analysis:
-
Following behavioral testing, sacrifice the animals and collect brain tissue.
-
Analyze hippocampal tissue for levels of inflammatory cytokines (e.g., TNFα, IL-6), oxidative stress markers, and apoptosis markers.[1][3]
-
Perform immunohistochemistry to assess glial cell activation (GFAP for astrocytes, Iba1 for microglia) and neuronal loss.[3]
-
Assessment of Antidepressant-Like Activity (Forced Swim Test)
This protocol details the use of the forced swim test in rats to evaluate the antidepressant-like properties of FENM.
Materials:
-
This compound (FENM)
-
Saline
-
Cylindrical swim tank
-
Video recording equipment
Protocol:
-
Drug Administration:
-
Administer a single intraperitoneal (IP) injection of FENM or saline 30 minutes before the test.[2]
-
-
Forced Swim Test:
-
Place the rat in a cylindrical tank filled with water.
-
Record the session for 6 minutes.
-
Score the duration of immobility during the last 4 minutes of the test. A reduction in immobility time is indicative of an antidepressant-like effect.[2]
-
Evaluation of Fear-Related Behavior (Cued Fear Conditioning)
This protocol outlines the procedure for assessing the effect of FENM on learned fear in mice or rats.
Materials:
-
This compound (FENM)
-
Saline
-
Fear conditioning chamber with a grid floor for foot shocks and an auditory stimulus generator.
-
Novel context for extinction testing.
Protocol:
-
Drug Administration:
-
Administer a single IP injection of FENM or saline 30 minutes prior to fear conditioning training.[2]
-
-
Fear Conditioning Training:
-
Place the animal in the conditioning chamber.
-
Present a series of conditioned stimuli (CS; e.g., an auditory tone) that co-terminate with an unconditioned stimulus (US; a mild foot shock).
-
-
Extinction Training and Testing:
Signaling Pathways and Experimental Workflows
FENM Mechanism of Action at the NMDA Receptor
Caption: FENM blocks excessive Ca²⁺ influx through the NMDA receptor channel.
Experimental Workflow for Neuroprotection Studies
Caption: Workflow for assessing FENM's neuroprotective effects in vivo.
Logical Flow of Fear Conditioning and Extinction Paradigm
Caption: Logical progression of the cued fear conditioning and extinction protocol.
References
- 1. Neuroprotection by chronic administration of this compound (FENM) in mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound (FENM) shows synergistic protection in combination with a sigma-1 receptor agonist in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Long-Term Treatment with this compound (FENM) Alleviated Memory Deficits, Amyloid Pathology, and Microglial Reaction in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]
- 11. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FENM Dosing and Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of Fluoroethylnormemantine (FENM), a memantine derivative with neuroprotective properties, in rodent models. The following protocols and data are compiled from preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the efficacy and pharmacokinetics of FENM.
Data Presentation: Quantitative Dosing and Administration of FENM
The following tables summarize the quantitative data for FENM administration in mouse models of Alzheimer's disease.
Table 1: FENM Dosing Regimens in Mouse Models
| Mouse Model | Administration Route | Dosing Regimen | Duration | Reference |
| Aβ₂₅₋₃₅-treated Mice | Subcutaneous (SC) Infusion | 0.03 - 0.3 mg/kg/day | 7 days | [1] |
| Aβ₂₅₋₃₅-treated Mice | Intraperitoneal (IP) Injection | 0.03 - 0.3 mg/kg, daily | 7 days | [1] |
| APP/PS1 Mice | Subcutaneous (SC) Infusion | 0.1 mg/kg/day | 4 weeks | [1] |
| APP/PS1 Mice | Intraperitoneal (IP) Injection | 0.3 mg/kg, daily | 4 weeks | [1] |
| APP/PS1 Mice | Oral (in drinking water) | 1 and 5 mg/kg/day | 9 months | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Subcutaneous (SC) Infusion of FENM in Mice
This protocol describes the continuous administration of FENM using osmotic micropumps.
Materials:
-
FENM hydrochloride
-
Sterile saline (0.9% NaCl)
-
Osmotic micropumps (e.g., Alzet)
-
Surgical instruments (scalpel, forceps, scissors)
-
Sutures or wound clips
-
Anesthetic (e.g., isoflurane)
-
Analgesic
-
70% ethanol
-
Sterile gauze
Procedure:
-
Preparation of FENM Solution: Dissolve FENM hydrochloride in sterile saline to the desired concentration for loading into the osmotic micropumps. The concentration will depend on the pump's flow rate and the target dose.
-
Pump Priming: Prime the osmotic micropumps according to the manufacturer's instructions, typically by incubating them in sterile saline at 37°C for a specified period.
-
Animal Preparation: Anesthetize the mouse using a reliable method (e.g., isoflurane inhalation). Once anesthetized, shave the fur from the dorsal thoracic region.
-
Surgical Implantation:
-
Disinfect the surgical site with 70% ethanol.
-
Make a small midline incision in the skin.
-
Using blunt dissection, create a subcutaneous pocket large enough to accommodate the osmotic micropump.
-
Insert the filled and primed osmotic micropump into the subcutaneous pocket.
-
Close the incision with sutures or wound clips.
-
-
Post-Operative Care:
-
Administer an analgesic as per approved institutional animal care and use committee (IACUC) protocols.
-
Monitor the animal for recovery from anesthesia and for any signs of post-surgical complications.
-
House the animals individually or in small groups and monitor them daily.
-
Protocol 2: Intraperitoneal (IP) Injection of FENM in Mice
This protocol outlines the procedure for daily bolus administration of FENM via intraperitoneal injection.
Materials:
-
FENM hydrochloride
-
Sterile saline (0.9% NaCl)
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
70% ethanol
Procedure:
-
Preparation of FENM Solution: Dissolve FENM hydrochloride in sterile saline to the desired concentration. The final volume for injection should be appropriate for the size of the mouse (typically 5-10 mL/kg).
-
Animal Restraint: Gently but firmly restrain the mouse, exposing the abdomen.
-
Injection Site Identification: Locate the lower right or left quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the FENM solution.
-
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Visualizations
Experimental Workflow for FENM Administration in Rodent Models
Caption: Experimental workflow for subcutaneous and intraperitoneal administration of FENM.
Signaling Pathway of FENM as an NMDA Receptor Antagonist
Caption: FENM acts as an NMDA receptor antagonist, blocking glutamate-mediated Ca²⁺ influx.
References
Application Notes and Protocols for Fluoroethylnormemantine in Behavioral Despair Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroethylnormemantine (FENM) is a novel, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist derived from memantine.[1][2] Preclinical studies have demonstrated its potential as a rapid-acting antidepressant with a favorable side-effect profile compared to other NMDA receptor antagonists like ketamine.[2][3] This document provides detailed application notes and protocols for utilizing FENM in common behavioral despair assays, namely the Forced Swim Test (FST) and the Tail Suspension Test (TST), to evaluate its antidepressant-like effects.
Mechanism of Action
FENM exerts its effects primarily by blocking NMDA receptors, a key component of the glutamatergic system implicated in the pathophysiology of depression.[1][2][3] The proposed mechanism for its antidepressant-like action involves the disinhibition of pyramidal neurons, leading to a surge in glutamate release. This glutamate surge preferentially activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggering downstream signaling cascades that promote synaptogenesis and neuronal plasticity. A key pathway involved is the activation of the mammalian target of rapamycin (mTOR) signaling, which leads to the synthesis of synaptic proteins and the release of brain-derived neurotrophic factor (BDNF).
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound in the Forced Swim Test.
Table 1: Effect of this compound on Immobility Time in the Forced Swim Test in Rats
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds, averaged over minutes 3-6) | Statistical Significance (vs. Saline) |
| Saline | - | ~150 | - |
| FENM | 1 | No significant change | Not Significant |
| FENM | 3 | No significant change | Not Significant |
| FENM | 10 | Significantly reduced | P < 0.05 |
| Memantine | 1 | Significantly reduced | *P < 0.01 |
| Memantine | 3 | Significantly reduced | P < 0.001 |
| Memantine | 10 | Significantly reduced | P < 0.001 |
| Data adapted from a study in male Wistar rats.[1] |
Table 2: Effect of this compound on Immobility Time in the Forced Swim Test in Mice
| Treatment Group | Dose (mg/kg) | % Time Immobile (Day 1) | % Time Immobile (Day 2) | Statistical Significance (vs. Saline) |
| Saline | - | ~55% | ~60% | - |
| FENM | 10 | ~50% | Significantly reduced (~40%) | P < 0.05 (Day 2) |
| FENM | 20 | Significantly reduced (~40%) | Significantly reduced (~35%) | P < 0.05 (Day 1 & 2) |
| FENM | 30 | ~45% | Significantly reduced (~38%) | P < 0.05 (Day 2) |
| (R,S)-ketamine | 30 | ~55% | Significantly reduced (~30%) | *P < 0.01 (Day 2) |
| Memantine | 10 | ~55% | No significant change | Not Significant |
| Data adapted from a study in 129S6/SvEv mice.[2] |
Experimental Protocols
Below are detailed protocols for the Forced Swim Test and the Tail Suspension Test.
Forced Swim Test (FST)
This test is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually cease active escape attempts and adopt an immobile posture. A reduction in immobility time is indicative of an antidepressant-like effect.
Materials:
-
This compound (FENM)
-
Vehicle (e.g., 0.9% saline)
-
Transparent cylindrical containers (e.g., 40 cm height, 20 cm diameter for rats; 25 cm height, 10 cm diameter for mice)
-
Water maintained at 23-25°C
-
Video recording equipment
-
Animal handling supplies (gloves, towels)
-
Timer
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Preparation and Administration: Dissolve FENM in the appropriate vehicle. Administer FENM or vehicle via the desired route (e.g., intraperitoneal injection) 30-60 minutes prior to the test session. Doses ranging from 1 to 30 mg/kg have been evaluated in preclinical studies.[1][2]
-
Pre-swim Session (Day 1): Place each animal individually into a cylinder filled with water to a depth where the animal cannot touch the bottom with its hind paws or tail (approximately 30 cm for rats, 15 cm for mice). Allow the animal to swim for 15 minutes. This session serves as a pre-stressor. After 15 minutes, remove the animal, dry it with a towel, and return it to its home cage.
-
Test Session (Day 2): 24 hours after the pre-swim session, administer FENM or vehicle. 30-60 minutes post-administration, place the animal back into the swim cylinder for a 6-minute test session.
-
Recording: Record the entire 6-minute test session using a video camera for later analysis.
-
Data Analysis: A trained observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the 6-minute test session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
Tail Suspension Test (TST)
The TST is another widely used behavioral despair assay, primarily in mice. It is based on the principle that mice suspended by their tails will alternate between periods of struggling and immobility. A decrease in the duration of immobility is indicative of an antidepressant-like effect.
Note: To date, published studies specifically evaluating the effects of this compound in the Tail Suspension Test have not been identified. The following is a generalized protocol that can be adapted for the evaluation of FENM. Dose-response studies would be necessary to determine the optimal dose for this assay.
Materials:
-
This compound (FENM)
-
Vehicle (e.g., 0.9% saline)
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
-
Video recording equipment
-
Timer
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Preparation and Administration: Prepare FENM solution and administer it to the mice 30-60 minutes before the test.
-
Suspension: Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip) and hang the mouse by its tail from the suspension bar. The mouse's body should be approximately 20-30 cm above the floor.
-
Test Session: The test duration is typically 6 minutes.
-
Recording: Video record the entire 6-minute session for each mouse.
-
Data Analysis: A trained observer, blind to the treatment groups, should score the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
Conclusion
This compound has demonstrated antidepressant-like properties in the Forced Swim Test in both rats and mice. The provided protocols offer a standardized approach for researchers to further investigate the efficacy of FENM and similar compounds in behavioral despair models. While specific data for FENM in the Tail Suspension Test is currently unavailable, the generalized protocol can be adapted for its evaluation. These behavioral assays, in conjunction with mechanistic studies, will be crucial in the continued development of FENM as a potential novel therapeutic for depressive disorders.
References
- 1. This compound, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]
Application Notes and Protocols for [18F]-FENM PET Imaging of NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]-Fluoroethylnormemantine ([18F]-FENM), also known as [18F]-FNM, is a positron emission tomography (PET) radiotracer designed for the in vivo imaging and quantification of N-methyl-D-aspartate (NMDA) receptors in the brain. As a derivative of memantine, [18F]-FENM acts as an uncompetitive antagonist, binding to the ion channel pore of the NMDA receptor. This allows for the visualization of activated NMDA receptors, providing a valuable tool for neuroscience research and the development of therapeutics targeting neurological and psychiatric disorders associated with NMDA receptor dysfunction. These application notes provide an overview of the properties of [18F]-FENM and detailed protocols for its use in preclinical research.
Quantitative Data Summary
The following tables summarize the key quantitative data for [18F]-FENM, providing a reference for its binding affinity, biodistribution, and dosimetry.
Table 1: In Vitro Binding Affinity of [19F]-FENM for the NMDA Receptor PCP Site in Rat Brain [1][2][3]
| Brain Region | IC50 (µM) |
| Forebrain | 13.0 ± 8.9 |
| Frontal Cortex | 80.8 ± 15.1 |
| Hippocampus | 52.9 ± 9.7 |
Data obtained from radioligand competition assays using [3H]TCP.
Table 2: In Vivo Biodistribution of [18F]-FENM in Rats (40 minutes post-injection) [4]
| Organ | % Injected Dose (%ID) |
| Brain | 0.4 |
Table 3: Estimated Human Dosimetry for [18F]-FENM (extrapolated from rat data)
| Organ | Absorbed Dose (µGy/MBq) |
| Brain | Not Reported |
| Other Organs | Not Reported |
| Total Effective Dose | Female: 6.11 µSv/MBq |
| Male: 4.65 µSv/MBq |
Signaling Pathway
The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the depolarization of the postsynaptic membrane to relieve the voltage-dependent block by magnesium ions (Mg2+). Upon opening, the channel allows the influx of calcium ions (Ca2+), which triggers a cascade of intracellular signaling pathways.
NMDA Receptor Signaling Cascade
Experimental Protocols
Radiosynthesis of [18F]-FENM
The radiosynthesis of [18F]-FENM is typically achieved via a one-step nucleophilic substitution reaction on a suitable precursor.
[18F]-FENM Radiosynthesis Workflow
Materials:
-
[18F]Fluoride in [18O]water
-
Anion exchange cartridge (e.g., QMA)
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (anhydrous)
-
Precursor (e.g., tosylate or mesylate derivative of the normemantine backbone)
-
HPLC system with a semi-preparative C18 column
-
Mobile phase for HPLC (e.g., acetonitrile/water mixture)
-
Sterile water for injection
-
Ethanol for formulation
-
Sterile filters
Procedure:
-
[18F]Fluoride Trapping and Elution: Load the cyclotron-produced [18F]fluoride/[18O]water onto a pre-conditioned anion exchange cartridge. Elute the trapped [18F]fluoride into a reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.
-
Azeotropic Drying: Remove the water by azeotropic distillation with acetonitrile under a stream of nitrogen or argon at an elevated temperature (e.g., 110°C). Repeat this step to ensure anhydrous conditions.
-
Radiolabeling Reaction: Add the precursor, dissolved in anhydrous acetonitrile, to the dried [18F]fluoride/K222/K2CO3 complex. Heat the reaction mixture at a specific temperature (e.g., 80-120°C) for a defined time (e.g., 10-20 minutes). The optimal conditions should be determined empirically.
-
Purification: After cooling, dilute the reaction mixture with the HPLC mobile phase and inject it onto a semi-preparative HPLC system. Collect the fraction corresponding to [18F]-FENM.
-
Formulation: Remove the HPLC solvent from the collected fraction under reduced pressure. Reformulate the purified [18F]-FENM in a sterile solution, typically physiological saline containing a small percentage of ethanol, for injection.
-
Quality Control: Perform quality control tests to determine the radiochemical purity (by analytical HPLC), specific activity, pH, and sterility of the final product.
In Vitro Autoradiography
This protocol describes the use of [18F]-FENM for in vitro autoradiography on rodent brain sections to visualize the distribution of NMDA receptors.
Materials:
-
Frozen rodent brain sections (e.g., 20 µm thick) mounted on microscope slides
-
[18F]-FENM
-
Incubation buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Wash buffer (e.g., ice-cold Tris-HCl buffer)
-
Blocking agent (e.g., ketamine or MK-801) for determining non-specific binding
-
Phosphor imaging plates or digital autoradiography system
Procedure:
-
Tissue Preparation: Bring the frozen brain sections to room temperature.
-
Pre-incubation: Pre-incubate the sections in incubation buffer for a short period (e.g., 15-30 minutes) to rehydrate the tissue and remove endogenous ligands.
-
Incubation: Incubate the sections with a solution of [18F]-FENM in the incubation buffer at a specific concentration (e.g., 1-10 nM) for a defined time (e.g., 60-90 minutes) at room temperature.
-
Non-specific Binding: For a parallel set of sections, co-incubate with [18F]-FENM and a high concentration of a blocking agent (e.g., 10 µM ketamine) to determine non-specific binding.
-
Washing: After incubation, wash the sections in ice-cold wash buffer to remove unbound radiotracer. Perform multiple washes of short duration (e.g., 2-3 washes for 2-5 minutes each).
-
Drying: Quickly rinse the sections in distilled water and dry them under a stream of cool air.
-
Exposure: Expose the dried sections to a phosphor imaging plate or a digital autoradiography system for a duration determined by the amount of radioactivity.
-
Image Analysis: Analyze the resulting autoradiograms to quantify the regional distribution of [18F]-FENM binding. Specific binding is calculated by subtracting the non-specific binding from the total binding.
In Vivo PET Imaging in Rodents
This protocol outlines a typical procedure for performing [18F]-FENM PET imaging in a rat model.
Rodent PET Imaging Workflow
Materials:
-
[18F]-FENM formulated for injection
-
Rodent (e.g., Sprague-Dawley rat)
-
Anesthesia (e.g., isoflurane)
-
PET/CT or PET/MR scanner
-
Catheter for intravenous injection
-
Blocking agent (optional, e.g., ketamine)
Procedure:
-
Animal Preparation: Fast the animal for a few hours before the scan to reduce variability in tracer uptake. Anesthetize the animal with isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance). Place an intravenous catheter, for example, in the tail vein.
-
Tracer Injection: Administer a bolus injection of [18F]-FENM (e.g., 30-44 MBq) intravenously.[4]
-
Uptake Period: Allow for an uptake period of approximately 40 minutes, during which the tracer distributes and reaches a relatively stable state in the brain.[4]
-
PET Scan: Position the animal in the scanner and acquire a dynamic or static PET scan of the brain for a duration of 30-60 minutes. A CT or MR scan is also acquired for attenuation correction and anatomical co-registration.
-
Blocking Study (Optional): To confirm the specificity of [18F]-FENM binding, a separate scan can be performed with pre-administration of an NMDA receptor antagonist like ketamine (e.g., 80 mg/kg, intraperitoneally) before the injection of [18F]-FENM.
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., Ordered Subset Expectation Maximization - OSEM).
-
Data Analysis: Co-register the PET images with the anatomical (CT or MR) images. Define regions of interest (ROIs) on the anatomical images for various brain structures (e.g., cortex, hippocampus, cerebellum). Generate time-activity curves for dynamic scans and calculate quantitative measures such as the Standardized Uptake Value (SUV) or the distribution volume (VT) using appropriate kinetic modeling.
Conclusion
[18F]-FENM is a promising PET radiotracer for imaging NMDA receptors in the brain. Its characteristics allow for the non-invasive assessment of NMDA receptor distribution and activity, which is of significant interest for understanding the pathophysiology of various neurological and psychiatric disorders and for the development of novel therapeutic agents. The protocols provided here offer a foundation for researchers to utilize [18F]-FENM in their preclinical studies. It is important to note that specific experimental parameters may require optimization based on the research question and the available equipment.
References
- 1. Pharmacological Characterization of [18F]-FNM and Evaluation of NMDA Receptors Activation in a Rat Brain Injury Model | springermedizin.de [springermedizin.de]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Characterization of [18F]-FNM and Evaluation of NMDA Receptors Activation in a Rat Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of Fluoroethylnormemantine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroethylnormemantine (FENM) is a novel derivative of memantine, an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Like memantine, FENM is being investigated for its therapeutic potential in neurological and psychiatric disorders.[3][4] Accurate and precise analytical methods are crucial for pharmacokinetic studies, drug metabolism research, and quality control during drug development.
This document provides detailed application notes and protocols for the detection and quantification of this compound in biological matrices. As a novel compound, specific validated methods for FENM are not widely published. Therefore, the following protocols are adapted from well-established and validated methods for its parent compound, memantine. Given the structural similarities, these methods provide a strong starting point for the development and validation of analytical procedures for FENM. It is imperative that these methods are fully validated for this compound in the user's laboratory to ensure compliance with regulatory guidelines.[5][6]
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of this compound. The choice of method will depend on the required sensitivity, selectivity, sample matrix, and available instrumentation. The primary methods covered in these notes are:
-
High-Performance Liquid Chromatography (HPLC) with derivatization and fluorescence or UV detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS) , which often requires derivatization.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , offering high sensitivity and selectivity.
Quantitative Data Summary
The following tables summarize quantitative data from validated methods for memantine, which can be considered as target parameters for the validation of this compound analytical methods.
Table 1: HPLC Methods for Memantine Quantification
| Parameter | Method 1 (Fluorescence Detection) | Method 2 (UV Detection) |
| Linearity Range | 2–80 ng/mL[7] | 5–140 µg/mL[8] |
| Limit of Quantification (LOQ) | 2 ng/mL[7] | 10.45 µg/mL[8] |
| Limit of Detection (LOD) | Not Reported | 3.45 µg/mL[8] |
| Recovery | 82.8 ± 0.9%[7] | 92.9 ± 3.7%[8] |
| Intra-day Precision (%RSD) | < 8%[7] | 3.6% - 4.6%[8] |
| Inter-day Precision (%RSD) | < 8%[7] | 4.2% - 9.3%[8] |
Table 2: GC-MS and LC-MS/MS Methods for Memantine Quantification
| Parameter | GC-MS | LC-MS/MS |
| Linearity Range | Not specified, LOQ focused | 0.2-400 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL[7] | Not specified |
| Limit of Detection (LOD) | Not Reported | Not Reported |
| Recovery | Not Reported | > 80% |
| Intra-day Precision (%CV) | Not Reported | < 10% |
| Inter-day Precision (%CV) | Not Reported | < 10% |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices (Plasma)
This protocol describes a general liquid-liquid extraction (LLE) procedure suitable for extracting this compound from plasma samples prior to chromatographic analysis.
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., Amantadine or a deuterated analog of FENM)
-
1 M Sodium Hydroxide (NaOH)
-
Extraction Solvent (e.g., n-hexane, diethyl ether, or a mixture)
-
0.1 M Hydrochloric Acid (HCl)
-
Reconstitution Solvent (compatible with the initial mobile phase of the chromatographic method)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
To 500 µL of plasma in a centrifuge tube, add 50 µL of the internal standard solution.
-
Add 200 µL of 1 M NaOH to alkalinize the sample. Vortex for 30 seconds.
-
Add 2 mL of the extraction solvent. Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
To the organic extract, add 100 µL of 0.1 M HCl for back-extraction. Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Discard the upper organic layer.
-
The acidic aqueous layer containing the analyte can be directly injected if compatible with the LC method, or it can be evaporated to dryness and reconstituted in a suitable solvent.
Protocol 2: HPLC with Fluorescence Detection (Adapted from Memantine Analysis)
Since this compound, like memantine, lacks a native chromophore, derivatization is necessary for sensitive detection by UV or fluorescence.[8] This protocol utilizes o-phthaldialdehyde (OPA) as the derivatizing agent.
Instrumentation and Conditions:
-
HPLC System: Quaternary pump, autosampler, column oven, fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.025 M phosphate buffer (pH 4.6) (50:50, v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Wavelengths: Excitation at 335 nm, Emission at 440 nm.[7]
Derivatization Procedure (Pre-column):
-
To the extracted sample (from Protocol 1, aqueous layer), add 100 µL of borate buffer (0.1 M, pH 9.5).
-
Add 200 µL of OPA derivatizing solution (1 mg/mL OPA in methanol with 5 µL/mL of 2-mercaptoethanol).
-
Vortex and allow the reaction to proceed for 2 minutes at room temperature before injection.
Protocol 3: GC-MS Analysis
For GC-MS analysis, derivatization is essential to improve the volatility and chromatographic behavior of the primary amine group in this compound.[9] Acylation with agents like trifluoroacetic anhydride (TFAA) is a common approach.
Instrumentation and Conditions:
-
GC-MS System: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized FENM and IS.
-
Derivatization Procedure:
-
Evaporate the extracted sample from Protocol 1 to dryness.
-
Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
Protocol 4: LC-MS/MS Analysis
LC-MS/MS is the most sensitive and selective technique for the quantification of drugs in biological matrices.
Instrumentation and Conditions:
-
LC-MS/MS System: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A suitable gradient to separate FENM from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM transitions for FENM and the IS need to be optimized by infusing standard solutions into the mass spectrometer.
-
Visualizations
Signaling Pathway
This compound acts as an uncompetitive antagonist at the NMDA receptor.[1][2] The following diagram illustrates the mechanism of action.
Caption: NMDA receptor antagonism by this compound.
Experimental Workflow: Sample Preparation and Analysis
The following diagram outlines the general workflow for the analysis of this compound from biological samples.
Caption: General workflow for this compound analysis.
Method Validation Considerations
It is critical to validate the chosen analytical method for this compound in accordance with regulatory guidelines (e.g., FDA, EMA).[5] Key validation parameters include:[6][10][11]
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, and long-term stability).
Conclusion
The analytical methods and protocols detailed in this document provide a comprehensive starting point for the detection and quantification of this compound in a research and drug development setting. While these methods are adapted from those for the closely related compound memantine, they are based on sound analytical principles and are expected to be readily transferable. Rigorous method validation is a mandatory step to ensure the generation of reliable and accurate data for any application.
References
- 1. This compound (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]
- 2. academic.oup.com [academic.oup.com]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. Long-Term Treatment with this compound (FENM) Alleviated Memory Deficits, Amyloid Pathology, and Microglial Reaction in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 6. resolian.com [resolian.com]
- 7. Sensitive and Rapid HPLC Method for Determination of Memantine in Human Plasma Using OPA Derivatization and Fluorescence Detection: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mass-spec.stanford.edu [mass-spec.stanford.edu]
Application Notes and Protocols for Fluoroethylnormemantine (FENM) in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solubility, stability, and experimental use of Fluoroethylnormemantine (FENM), a novel N-methyl-D-aspartate (NMDA) receptor antagonist. The following protocols and data are intended to facilitate the design and execution of experiments in preclinical research settings.
Solubility of this compound
FENM is a derivative of memantine and exhibits specific solubility characteristics. While a comprehensive solubility profile in various solvents is not extensively published, several protocols are available for the preparation of FENM solutions for in vivo and in vitro experiments.
Table 1: this compound Solution Preparation Protocols
| Protocol ID | Solvents | Achievable Concentration | Procedure | Notes |
| SP-01 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (12.67 mM) | Add each solvent sequentially and mix thoroughly. Ultrasonic treatment may be required to achieve a clear solution.[1] | Suitable for in vivo administration. If the dosing period exceeds two weeks, careful consideration of this vehicle is advised.[1] |
| SP-02 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (12.67 mM) | Dissolve FENM in DMSO first, then add the SBE-β-CD in saline solution. Ultrasonic treatment can aid dissolution.[1] | SBE-β-CD can enhance the solubility and stability of compounds in aqueous solutions. |
| SP-03 | 10% DMSO, 90% Corn Oil | 2.5 mg/mL (12.67 mM) | Dissolve FENM in DMSO, then add the corn oil. Use sonication to obtain a clear solution.[1] | An alternative formulation for in vivo studies. |
| SP-04 | Drinking Water | 1 and 5 mg/kg/day | FENM was directly solubilized in drinking water for ad libitum access by mice. The concentration was calculated based on daily water consumption and animal weight.[2][3] | This method is suitable for chronic oral administration in animal studies. The water should be changed weekly.[2][3] |
| SP-05 | Saline | 1, 3, 5, 10, or 20 mg/kg | All drugs were resuspended in saline and made fresh for each experiment for intraperitoneal injection.[4] | Standard vehicle for acute in vivo administration. |
Stability of this compound
Proper storage and handling are crucial to maintain the integrity of FENM for experimental use.
Table 2: this compound Stability and Storage Recommendations
| Condition | Recommended Temperature | Duration | Notes |
| Stock Solution | -80°C | 6 months | Aliquot the stock solution to prevent repeated freeze-thaw cycles.[1][3] |
| Stock Solution | -20°C | 1 month | For shorter-term storage, aliquoting is also recommended.[1][3] |
| In Drinking Water | Ambient (in animal housing) | 1 week | The drinking water containing FENM should be replaced weekly to ensure stability and accurate dosing.[2][3] |
Experimental Protocols
The following are detailed protocols for common experiments involving FENM, based on published literature.
In Vivo Administration Protocols
Protocol 1: Chronic Oral Administration in Drinking Water for Neuroprotection Studies in Mice
-
Objective: To assess the long-term neuroprotective effects of FENM in a transgenic mouse model of Alzheimer's disease (APP/PS1).[2][3]
-
Materials:
-
This compound (FENM)
-
Drinking water
-
Animal cages with water bottles
-
APP/PS1 transgenic mice and wild-type littermates
-
-
Procedure:
-
Calculate the required amount of FENM based on the average daily water consumption per cage and the average weight of the animals in the cage to achieve target doses of 1 mg/kg/day and 5 mg/kg/day.[2][3]
-
Dissolve the calculated amount of FENM directly into the drinking water.
-
Provide the FENM-containing water to the mice for ad libitum consumption.
-
Replace the drinking water with a freshly prepared FENM solution every week.[2][3]
-
The treatment duration can be long-term, for instance, from 3 to 12 months of age.[2][3]
-
Monitor animal health, body weight, and water consumption regularly.
-
-
Workflow Diagram:
Chronic Oral FENM Administration Workflow
Protocol 2: Acute Intraperitoneal (IP) Injection for Behavioral Studies in Rodents
-
Objective: To evaluate the acute effects of FENM on stress-induced maladaptive behaviors.[5][6][7]
-
Materials:
-
This compound (FENM)
-
Sterile saline
-
Syringes and needles for IP injection
-
Mice or rats
-
-
Procedure:
-
Prepare a fresh solution of FENM in sterile saline at the desired concentrations (e.g., 10, 20, or 30 mg/kg).[5][7]
-
Administer the FENM solution or saline (vehicle control) via intraperitoneal injection.
-
The injection can be given at various time points relative to the behavioral paradigm, such as before or after a stressor.[5][7]
-
Proceed with behavioral testing, such as the forced swim test or contextual fear conditioning, at the designated time after injection.[6]
-
-
Workflow Diagram:
Acute IP FENM Administration Workflow
Analytical Methods for Quantification (Adapted from Memantine Protocols)
While specific validated methods for FENM are not widely published, methods for its parent compound, memantine, can be adapted. Researchers should validate these methods for FENM in their specific matrix.
Protocol 3: HPLC with Fluorescence Detection for Memantine (Adaptable for FENM)
-
Objective: To quantify memantine (and potentially FENM) in human plasma.[2][7]
-
Principle: Memantine, a primary amine, lacks a chromophore. Therefore, pre-column derivatization with a fluorogenic reagent like fluorescamine or o-phthaldialdehyde (OPA) is necessary for sensitive fluorescence detection.[2][7]
-
Instrumentation:
-
Reagents:
-
Procedure Outline:
-
Sample Preparation: Protein precipitation from plasma followed by derivatization.
-
Chromatographic Conditions (Example):
-
-
Note: Method parameters, especially the gradient and detector settings, will need to be optimized for the FENM derivative.
Protocol 4: LC-MS/MS for Memantine Quantification (Adaptable for FENM)
-
Objective: To achieve highly sensitive and specific quantification of memantine (and potentially FENM) in plasma.[1][6][8]
-
Principle: Liquid chromatography separates the analyte from matrix components, and tandem mass spectrometry provides specific detection and quantification based on mass-to-charge ratios of the parent ion and its fragments.
-
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 column
-
-
Procedure Outline:
-
Sample Preparation: Liquid-liquid extraction or protein precipitation of plasma samples.[6][8]
-
Chromatographic Conditions (Example):
-
Column: C18 column
-
Mobile Phase: Methanol:water:formic acid (80:20:0.1, v/v/v)[6]
-
-
Mass Spectrometry (Example for Memantine):
-
Ionization Mode: Positive ESI
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Transitions: m/z 180 > 163 (for memantine)[6]
-
-
-
Note: The MRM transitions for FENM will need to be determined by infusing a standard solution of FENM into the mass spectrometer. The molecular weight of FENM is higher than memantine due to the fluoroethyl group, so the parent and fragment ions will differ.
Mechanism of Action and Signaling Pathway
FENM is an uncompetitive antagonist of the NMDA receptor.[5][9][10] Its mechanism of action is thought to involve the blockade of the NMDA receptor channel, which can reduce excitotoxicity and modulate downstream signaling pathways implicated in neurodegeneration and stress-related disorders.[2][3] In Alzheimer's disease models, FENM has been shown to reduce the activation of microglia, a key component of the neuroinflammatory response.[2][3]
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. A new HPLC method with fluorescence detection for the determination of memantine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Determination of memantine in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive and Rapid HPLC Method for Determination of Memantine in Human Plasma Using OPA Derivatization and Fluorescence Detection: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Stability-Indicating HPLC Method for Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. scienceopen.com [scienceopen.com]
Application Notes and Protocols for Chronic FENM Treatment in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chronic administration of Fluoroethylnormemantine (FENM) in mouse models of Alzheimer's disease. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing similar experiments.
Introduction
This compound (FENM) is a derivative of memantine, an uncompetitive NMDA receptor antagonist used in the treatment of Alzheimer's disease.[1][2][3] Preclinical studies in mouse models have demonstrated the neuroprotective potential of FENM, showing its efficacy in mitigating memory deficits, neuroinflammation, and amyloid pathology associated with Alzheimer's-like conditions.[4][5] This document outlines established protocols for chronic FENM administration and the subsequent evaluation of its effects.
Quantitative Data Summary
The following tables summarize the key quantitative data from chronic FENM treatment studies in mice.
Table 1: Summary of Chronic FENM Treatment Protocols and Efficacy
| Mouse Model | Administration Route | Dosage | Duration | Key Findings | Reference |
| Aβ₂₅₋₃₅-injected | Subcutaneous (SC) Infusion | 0.03 - 0.3 mg/kg/day | 1 week | Prevented deficits in spontaneous alternation and object recognition at all doses.[1][3] | [1][3] |
| Aβ₂₅₋₃₅-injected | Intraperitoneal (IP) Injection | 0.03 - 0.3 mg/kg/day | 1 week | Prevented deficits in spontaneous alternation and object recognition.[1][3] | [1][3] |
| APP/PS1 Transgenic | Subcutaneous (SC) Infusion | 0.1 mg/kg/day | 4 weeks | Alleviated spontaneous alternation deficits and neuroinflammation.[1][3] | [1][3] |
| APP/PS1 Transgenic | Intraperitoneal (IP) Injection | 0.3 mg/kg | 4 weeks | Alleviated spontaneous alternation deficits and neuroinflammation.[1][3] | [1][3] |
| APP/PS1 Transgenic | In Drinking Water | 1 and 5 mg/kg/day | 9 months (from 3 to 12 months of age) | Prevented age-related deficits in spontaneous alternation. The 1 mg/kg dose improved performance in object recognition, water-maze, and passive avoidance tests.[4][5] | [4][5] |
Table 2: Effects of Chronic FENM Treatment on Neuropathological Markers
| Mouse Model | FENM Treatment | Marker | Effect | Reference |
| Aβ₂₅₋₃₅-injected | 0.1 mg/kg/day SC infusion for 1 week | Neuroinflammation (GFAP, IBA-1) | Prevented Aβ₂₅₋₃₅-induced increases in GFAP and IBA-1 immunostaining.[1] | [1] |
| Aβ₂₅₋₃₅-injected | 0.1 mg/kg/day SC infusion for 1 week | Oxidative Stress & Apoptosis | Prevented Aβ₂₅₋₃₅-induced increases.[1][2][3] | [1][2][3] |
| Aβ₂₅₋₃₅-injected | 0.1 mg/kg/day SC infusion for 1 week | Synaptic Proteins (PSD-95, GluN2A, P-GluN2B) | Restored Aβ₂₅₋₃₅-induced alterations in synaptosomal levels.[1][2][3] | [1][2][3] |
| APP/PS1 Transgenic | 1 and 5 mg/kg/day in drinking water for 9 months | Microglial Reaction (IBA1) | Significantly decreased the number of IBA1-positive cells in the stratum moleculare and polymorph layer.[5] | [5] |
| APP/PS1 Transgenic | 1 and 5 mg/kg/day in drinking water for 9 months | Amyloid Burden (Aβ₁₋₄₀, Aβ₁₋₄₂) | Attenuated soluble and insoluble Aβ₁₋₄₀ levels and significantly decreased insoluble Aβ₁₋₄₂ levels.[4][5] | [4][5] |
Experimental Protocols
Chronic FENM Administration Protocols
a) Intraperitoneal (IP) Injections [1][3]
-
Objective: To administer FENM systemically on a daily basis.
-
Materials:
-
FENM hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
1 mL syringes with 27-30G needles
-
-
Procedure:
-
Dissolve FENM hydrochloride in sterile saline to the desired concentration (e.g., for a 0.3 mg/kg dose in a 25g mouse, prepare a solution of 0.075 mg/mL to inject 100 µL).
-
Weigh the mouse to determine the precise injection volume.
-
Gently restrain the mouse, exposing the abdomen.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent bladder or organ damage.
-
Aspirate briefly to ensure no fluid is drawn back, then inject the solution.
-
Administer daily for the specified duration (e.g., 4 weeks).
-
b) Subcutaneous (SC) Infusion via Osmotic Minipumps [1][3]
-
Objective: To provide continuous and steady delivery of FENM.
-
Materials:
-
FENM hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Alzet osmotic minipumps (e.g., Model 1007D for 7-day infusion)
-
Surgical tools for implantation
-
Anesthesia
-
-
Procedure:
-
Prepare the FENM solution in sterile saline and fill the osmotic minipumps according to the manufacturer's instructions.
-
Anesthetize the mouse.
-
Make a small incision in the skin on the back, between the shoulder blades.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the filled minipump into the pocket.
-
Close the incision with sutures or wound clips.
-
Monitor the animal for recovery from surgery. The pump will deliver the drug at a constant rate for the specified duration.
-
c) Administration in Drinking Water [4][5]
-
Objective: To provide a non-invasive, long-term method of FENM administration.
-
Materials:
-
FENM hydrochloride
-
Drinking water bottles
-
-
Procedure:
-
Calculate the required concentration of FENM in the drinking water based on the average daily water consumption of the mice and their body weight to achieve the target dose (e.g., 1 or 5 mg/kg/day).
-
Dissolve the calculated amount of FENM in the drinking water.
-
Replace the water bottles in the mouse cages with the FENM-containing water.
-
Measure water consumption and mouse body weight regularly (e.g., weekly) to adjust the FENM concentration as needed.
-
Prepare fresh FENM solution regularly (e.g., every 2-3 days).
-
Behavioral Assays
a) Spontaneous Alternation (Y-maze) [1][4]
-
Objective: To assess spatial working memory.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Place the mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
An alternation is defined as consecutive entries into three different arms.
-
Calculate the percentage of alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100.
-
b) Object Recognition Test [1][4]
-
Objective: To assess recognition memory.
-
Apparatus: An open-field arena and two different sets of objects.
-
Procedure:
-
Habituation: Allow the mouse to explore the empty arena.
-
Training: Place two identical objects in the arena and allow the mouse to explore for a set period.
-
Testing: After a retention interval, replace one of the familiar objects with a novel object and allow the mouse to explore again.
-
Record the time spent exploring each object.
-
A preference for the novel object indicates successful recognition memory.
-
Histological and Biochemical Analyses
a) Immunofluorescence for Neuroinflammation [1][5]
-
Objective: To quantify markers of astrogliosis (GFAP) and microgliosis (IBA-1).
-
Procedure:
-
Perfuse the mice with paraformaldehyde (PFA).
-
Collect and post-fix the brains in PFA, then transfer to a sucrose solution for cryoprotection.
-
Section the brain tissue using a cryostat.
-
Perform antigen retrieval if necessary.
-
Incubate the sections with primary antibodies against GFAP or IBA-1.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Mount the sections and visualize using a fluorescence microscope.
-
Quantify the fluorescence intensity or the number of positive cells in specific brain regions.
-
b) ELISA for Amyloid-beta (Aβ) Levels [1][5]
-
Objective: To measure the levels of soluble and insoluble Aβ₁₋₄₀ and Aβ₁₋₄₂.
-
Procedure:
-
Homogenize brain tissue (e.g., hippocampus or cortex) in appropriate buffers to separate soluble and insoluble fractions.
-
Use commercially available ELISA kits specific for Aβ₁₋₄₀ and Aβ₁₋₄₂.
-
Follow the manufacturer's instructions for the assay.
-
Measure the absorbance using a plate reader and calculate the Aβ concentrations based on a standard curve.
-
Visualizations
Signaling Pathway
Caption: Putative mechanism of FENM action on the NMDA receptor signaling pathway.
Experimental Workflow
Caption: General experimental workflow for chronic FENM treatment and subsequent analysis.
References
- 1. Neuroprotection by chronic administration of this compound (FENM) in mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotection by chronic administration of this compound (FENM) in mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-Term Treatment with this compound (FENM) Alleviated Memory Deficits, Amyloid Pathology, and Microglial Reaction in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Fluoroethylnormemantine (FENM) in Neuroprotection Studies
Introduction
Fluoroethylnormemantine (FENM), a novel derivative of Memantine, has emerged as a promising agent for neuroprotection studies, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD).[1][2] As an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, FENM offers a potential therapeutic avenue by mitigating the excitotoxicity, neuroinflammation, and apoptosis associated with neuronal damage.[3][4] Preclinical studies in mouse models of AD have demonstrated its efficacy in preventing memory deficits, reducing oxidative stress, and protecting against synaptic loss.[3][5][6] These notes provide detailed protocols for the administration of FENM and summarize key data from neuroprotection studies to guide researchers in designing and executing their experiments.
Mechanism of Action
FENM exerts its neuroprotective effects primarily by blocking NMDA receptors, which are crucial in mediating glutamatergic neurotransmission. In pathological conditions, excessive glutamate release leads to overactivation of NMDA receptors, causing an influx of Ca²⁺ ions that triggers downstream neurotoxic cascades. FENM's antagonism of these receptors helps to normalize this pathological signaling. Studies suggest that FENM shows a higher selectivity for GluN2C/2D subunits compared to GluN2A/2B.[3] This modulation helps prevent neuroinflammation, oxidative stress, and apoptosis.[2][3]
Data Presentation: Efficacy of FENM in Preclinical Models
Quantitative data from various studies are summarized below to provide a comparative overview of FENM's effective dosages and outcomes in different administration paradigms.
Table 1: Summary of FENM Administration Protocols and Effective Dosages
| Animal Model | Administration Route | Dosage Range | Duration | Key Findings | Reference |
| Aβ₂₅₋₃₅-injected Mice | Intraperitoneal (IP) Injection | 0.03 - 0.3 mg/kg/day | 7 days | Attenuated memory deficits. | [3][6][7] |
| Aβ₂₅₋₃₅-injected Mice | Subcutaneous (SC) Infusion | 0.03 - 0.3 mg/kg/day | 7 days | Prevented deficits in spontaneous alternation and object recognition. Complete recovery at 0.1-0.3 mg/kg/day. | [3][6] |
| APP/PS1 Transgenic Mice | Intraperitoneal (IP) Injection | 0.3 mg/kg/day | 4 weeks | Alleviated spontaneous alternation deficits and neuroinflammation. | [3][7][8] |
| APP/PS1 Transgenic Mice | Subcutaneous (SC) Infusion | 0.1 mg/kg/day | 4 weeks | Showed complete protection, alleviating memory deficits, neuroinflammation, and altered hippocampal LTP. | [3][6][8] |
| APP/PS1 Transgenic Mice | Oral (in drinking water) | 1 and 5 mg/kg/day | 9 months (3 to 12 months of age) | Protected against age-related decrements in spatial working and recognition memory. | [5][9] |
| Wistar Rats | Intraperitoneal (IP) Injection | 5 and 10 mg/kg | Single dose | Facilitated extinction learning in cued fear conditioning. | [1] |
Table 2: Neuroprotective Effects of FENM at an Efficacious Dose (0.1 mg/kg/day, SC Infusion) in Aβ₂₅₋₃₅-injected Mice
| Outcome Measure | Effect of Aβ₂₅₋₃₅ | Effect of FENM Treatment | Reference |
| Behavioral | |||
| Spontaneous Alternation | Deficit | Prevention of deficit | [3] |
| Object Recognition | Deficit | Prevention of deficit | [3] |
| Biochemical | |||
| Neuroinflammation | Increased | Prevention of increase | [3] |
| Oxidative Stress | Increased | Prevention of increase | [3] |
| Apoptosis (Bax/Bcl-2 ratio) | Increased (+170%) | Attenuation of increase | [3] |
| Synaptic Markers | |||
| Synaptosomal PSD-95 | Altered | Restoration | [3][8] |
| Synaptosomal GluN2A | Altered | Restoration | [3][8] |
| Synaptosomal P-GluN2B | Altered | Restoration | [3][8] |
Experimental Protocols
The following protocols are based on methodologies described in peer-reviewed publications.[3][5][6][9] Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Protocol 1: Preparation and Administration of FENM
Materials:
-
This compound (FENM)
-
Physiological saline (0.9% NaCl)
-
Sterile water for injection
-
Microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for IP injection
-
Osmotic micro-pumps (e.g., Alzet model 1007D for 7-day infusion or 1004 for 28-day infusion)
-
Surgical tools for pump implantation
-
Drinking water bottles
Stock Solution Preparation:
-
Prepare a stock solution of FENM (e.g., 2 mg/mL) by dissolving it in physiological saline.[6]
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at 4°C for up to two weeks.[6]
-
Dilute the stock solution with saline to achieve the final desired concentration for injection or infusion.
A. Intraperitoneal (IP) Injection:
-
Dilute the FENM stock solution to the desired concentration (e.g., for a 0.3 mg/kg dose in a 25g mouse, prepare a solution of 0.075 mg/mL to inject 100 µL).
-
Administer the FENM solution via IP injection once daily.[3][7]
-
The injection volume should be consistent across all animals (e.g., 100 µL per 20 g body weight).[6]
B. Continuous Subcutaneous (SC) Infusion:
-
Fill osmotic micro-pumps with the appropriate concentration of FENM solution, calculated based on the pump's flow rate and the desired daily dosage.
-
Anesthetize the mouse (e.g., with 2.5% isoflurane).[6]
-
Trim the fur on the dorsal surface and apply a local anesthetic.[6]
-
Make a small incision and implant the osmotic pump subcutaneously.[6]
-
Suture the incision and monitor the animal daily for recovery and any adverse effects.[6]
C. Oral Administration (in Drinking Water):
-
Calculate the total amount of FENM needed based on the average daily water consumption per cage and the average weight of the animals in that cage to achieve doses of 1 or 5 mg/kg/day.[5][9]
-
Dissolve the calculated amount of FENM directly into the drinking water bottle.[5][9]
Protocol 2: Assessment of Spatial Working Memory using the Y-Maze
This protocol assesses hippocampus-dependent spatial working memory, a cognitive function often impaired in AD models.[3][5]
Materials:
-
Y-maze apparatus with three identical arms.
-
Video tracking software (optional, but recommended for accurate data collection).
Procedure:
-
Place the mouse at the end of one arm of the Y-maze and allow it to explore the maze freely for a set duration (e.g., 8 minutes).[5][9]
-
Record the sequence of arm entries. An arm entry is counted when the hind paws of the mouse are completely within the arm.
-
An "alternation" is defined as a sequence of entries into three different arms (e.g., A, B, C or C, B, A).
-
Calculate the percentage of spontaneous alternation using the following formula:
-
The total number of arm entries can be used as a measure of locomotor activity.[6]
FENM is a potent neuroprotective agent with demonstrated efficacy in preclinical models of Alzheimer's disease.[3][6] The choice of administration route and dosage is critical for study design. Continuous infusion via osmotic pumps appears to provide robust and stable drug exposure, leading to significant neuroprotective effects at doses as low as 0.1 mg/kg/day.[3][6] In contrast, daily IP injections and oral administration also prove effective, offering flexibility for different experimental paradigms.[5][6] The protocols and data presented here serve as a comprehensive resource for researchers investigating the therapeutic potential of FENM for neurodegenerative disorders.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Anti-Amnesic and Neuroprotective Effects of this compound in a Pharmacological Mouse Model of Alzheimer’s Disease: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Neuroprotection by chronic administration of this compound (FENM) in mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Neuroprotection by chronic administration of this compound (FENM) in mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Long-Term Treatment with this compound (FENM) Alleviated Memory Deficits, Amyloid Pathology, and Microglial Reaction in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Memantine Dosage for Behavioral Studies
Disclaimer: The compound "FENM" is not a recognized standard acronym in behavioral pharmacology literature. This guide has been developed based on the assumption that the query may have intended to refer to Memantine , a well-researched NMDA receptor antagonist commonly used in behavioral studies. The principles of dosage optimization, troubleshooting, and experimental design discussed herein are broadly applicable but all specific data pertains to Memantine.
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Memantine in behavioral experiments. It includes frequently asked questions, troubleshooting advice for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is Memantine and its primary mechanism of action? A1: Memantine is an uncompetitive, low-to-moderate affinity N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Its therapeutic effect is believed to stem from its ability to block the effects of pathologically elevated levels of the neurotransmitter glutamate, which can lead to neuronal dysfunction and excitotoxicity.[1][2] Unlike other NMDA antagonists like ketamine, Memantine's fast on/off kinetics and voltage dependency allow it to preferentially block excessive, extrasynaptic NMDA receptor activity while preserving the normal, transient synaptic activity required for learning and memory.[3][4][5]
Q2: What is the fundamental difference in Memantine's pharmacokinetics between rodents and humans? A2: There are significant pharmacokinetic differences that prevent direct extrapolation from rodents to humans.[6] Memantine has a very short half-life in rodents (<4 hours) compared to a long half-life in humans (60-80 hours).[6][7][8] Consequently, clearance is much more rapid in rats and mice.[6] These differences are crucial when designing chronic dosing paradigms and interpreting results.
Q3: What are the typical routes of administration and corresponding dosages for behavioral studies in rodents? A3: Memantine is commonly administered via intraperitoneal (i.p.) injection, subcutaneous (s.c.) injection, or oral gavage (p.o.).[7] Doses are highly dependent on the specific behavioral task and research question. Low doses (e.g., 0.1-5 mg/kg) are often used to test for cognitive enhancement, while higher doses (10-20 mg/kg) may be used in neuroprotection models or can produce side effects like locomotor disturbances.[9][10][11][12][13] Chronic administration can also be achieved by adding Memantine to the drinking water.[14]
Q4: How does Memantine exhibit a dose-dependent effect on learning and memory? A4: Memantine's effect on cognition often follows a biphasic, or "U-shaped," dose-response curve.[15] Very low doses may enhance cognitive performance in certain tasks.[8][10][15][16] However, as the dose increases, it can begin to impair memory and locomotor functions, similar to other NMDA antagonists.[11][12][13][17] Doses that are neuroprotective (e.g., 20 mg/kg in some rat models) often produce significant motor side effects that can confound behavioral testing.[11][13]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Memantine in Rodents vs. Humans
| Parameter | Rats | Mice | Humans |
| Half-life (t½) | ~1.9 - 2.3 hours[7][8] | < 4 hours[6][7] | 60 - 80 hours[6][8] |
| Time to Peak (Tmax) | 0.5 - 1 hour (p.o., s.c.)[7] | Not specified | 3 - 7 hours (oral)[8] |
| Brain-to-Plasma Ratio | Increases over time (~3 to >20)[7] | Not specified | Not specified |
| Clearance | High (4.15 L/hr/kg, IV)[7] | High[6] | Low[6] |
Table 2: Example Effective Dose Ranges of Memantine in Rodent Behavioral Tasks
| Behavioral Task | Species | Route | Effective Dose Range (mg/kg) | Observed Effect |
| Spontaneous Alternation (T-Maze) | Rat | s.c. | 0.1 | Reverses scopolamine-induced deficit[9][16] |
| Morris Water Maze | Rat | i.p. | 5 - 7.5 | Enhanced learning (24h retention)[15] |
| Radial Arm Maze | Rat | i.p. | 0.3 - 1.0 | Enhanced spatial memory[18] |
| Hole-Board Task | Rat | i.p. | 5 - 10 | Memory impairment (24h retention)[11][12] |
| Novel Object Recognition | Mouse | i.p. | 10 | Improved short-term memory[14] |
| Fear Conditioning | Mouse | Oral | 20 | Ameliorated deficits in AD model[14] |
| Locomotor Activity | Rat | i.p. | 5 - 20 | Disruptions and impairment[11][12] |
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Memantine blocks the NMDA receptor ion channel during excessive glutamate release.
References
- 1. The effects of memantine on behavioral disturbances in patients with Alzheimer’s disease: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Memantine Mechanism of Action: How Does Memantine Work? - GoodRx [goodrx.com]
- 3. psychscenehub.com [psychscenehub.com]
- 4. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
- 6. Pharmacokinetics of memantine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of memantine in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Cognitive Enhancer Effects of Low Memantine Doses Are Facilitated by an Alpha7 Nicotinic Acetylcholine Receptor Agonist in Scopolamine-Induced Amnesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Low doses of memantine disrupt memory in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Low Doses of Memantine Disrupt Memory in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. Chronic Memantine Treatment Ameliorates Behavioral Deficits, Neuron Loss, and Impaired Neurogenesis in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Cognitive Enhancer Effects of Low Memantine Doses Are Facilitated by an Alpha7 Nicotinic Acetylcholine Receptor Agonist in Scopolamine-Induced Amnesia in Rats [frontiersin.org]
- 17. Comparison of behavioral effects of the NMDA receptor channel blockers memantine and ketamine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Low-dose memantine-induced working memory improvement in the allothetic place avoidance alternation task (APAAT) in young adult male rats [frontiersin.org]
Troubleshooting inconsistent results with Fluoroethylnormemantine
Welcome to the technical support center for Fluoroethylnormemantine (FENM). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistency in experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to specific issues that may arise during the handling and use of FENM in various experimental settings.
Compound Handling and Storage
-
Q1: What are the recommended storage conditions for FENM?
A1: For long-term stability, FENM should be stored at controlled room temperature.[1] It is crucial to avoid repeated freeze-thaw cycles if the compound is in solution, as this can lead to degradation and inconsistent results.[2] For powdered forms, ensure the container is tightly sealed to prevent moisture absorption.
-
Q2: How should I prepare FENM for in vivo administration?
A2: FENM can be dissolved in drinking water for oral administration in animal studies.[3][4] The concentration should be calculated based on the average daily water consumption and the weight of the animals to achieve the desired dosage (e.g., 1 and 5 mg/kg/day).[3][4] For intraperitoneal (IP) injections, saline is a suitable vehicle.[5][6] It is essential to ensure complete dissolution and sterile filter the solution before injection.
-
Q3: We are observing variability in our results between different batches of FENM. What could be the cause?
A3: Inconsistent results between batches can stem from issues in synthesis and purification. It is advisable to verify the purity of each new batch using analytical methods like HPLC.[7][8][9] Minor variations in isomeric purity or the presence of byproducts from the synthesis process could alter the compound's biological activity.[10]
In Vitro Experiments
-
Q4: My radioligand binding assay results with FENM are inconsistent. What are some common pitfalls?
A4: Inconsistent binding assay results can be due to several factors. Ensure that you have optimized the protein concentration; very high concentrations can lead to non-specific binding.[11] The concentration of the radiolabeled ligand should ideally be at or below its Kd for the receptor.[12] It is also critical to subtract non-specific binding from your total binding signal for each data point.[13] If using centrifugation instead of filtration, ensure adequate washing steps to remove unbound radioligand.[11]
-
Q5: We are conducting electrophysiology experiments and the effect of FENM on NMDA receptor currents is variable. What should we check?
A5: The voltage-dependent nature of FENM's blockade of the NMDA receptor channel is a critical factor.[14] Ensure your voltage clamp protocol is consistent across experiments. The effect of FENM can also be influenced by the concentration of glutamate and glycine used to activate the receptors.[15][16] Furthermore, the specific NMDA receptor subunits present in your experimental system (e.g., GluN2A vs. GluN2B) can influence the potency of FENM.[3][4]
In Vivo Experiments
-
Q6: We are not observing the expected behavioral effects of FENM in our animal model. What could be the reason?
A6: The behavioral effects of FENM can be dose-dependent, and some studies suggest a bell-shaped dose-response curve where higher doses may be less effective.[4] It is crucial to test a range of doses to determine the optimal concentration for your specific model and behavioral paradigm.[6][17] The timing of administration relative to the behavioral test is also critical.[6][17] Additionally, be aware that the effects of NMDA receptor antagonists like FENM can be influenced by factors such as stress levels and prior drug exposure in the animals.[18]
-
Q7: There is high variability in the cognitive performance of FENM-treated animals in our Alzheimer's disease model. How can we reduce this?
A7: In transgenic models of Alzheimer's disease, such as APP/PS1 mice, there can be inherent variability in pathology progression.[3][4] Ensure that your treatment and control groups are well-matched for age and baseline cognitive function. Chronic treatment starting at a presymptomatic stage has shown to be effective in delaying pathology.[3][4] It is also important to consider that FENM's effects can be linked to its impact on both amyloid-β accumulation and neuroinflammation, so assessing these markers can help explain variability in cognitive outcomes.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on FENM to aid in experimental design.
Table 1: In Vivo Dosages of FENM in Rodent Models
| Animal Model | Dosing Regimen | Vehicle | Application | Observed Effect | Reference |
| APP/PS1 Mice | 1 and 5 mg/kg/day | Drinking Water | Chronic Presymptomatic Treatment | Prevention of cognitive deficits and reduction of amyloid pathology.[3][4] | [3][4] |
| 129S6/SvEv Mice | 10, 20, or 30 mg/kg | Saline | Pre- or Post-Stress | Attenuation of learned fear and decreased behavioral despair.[5][6][17] | [5][6][17] |
| Male Wistar Rats | 1, 3, 5, 10, and 20 mg/kg | Saline | Pre-Behavioral Assay | Facilitation of fear extinction learning without sensorimotor deficits.[19][20] | [19][20] |
| Swiss Mice (Aβ25-35 model) | 0.03-0.3 mg/kg/day | Saline (infusion) | Post-Peptide Injection | Prevention of deficits in spontaneous alternation and object recognition.[21] | [21] |
Experimental Protocols
Below are detailed methodologies for key experiments involving FENM.
Protocol 1: Chronic FENM Administration in APP/PS1 Mice
-
Animal Model: APPswe/PSEN1dE9 (APP/PS1) transgenic mice and wild-type (WT) littermates.[3][4]
-
Treatment Groups: Mice are divided into groups receiving FENM at 0 (control), 1, and 5 mg/kg/day.[3][4]
-
Drug Preparation and Administration: FENM is dissolved in drinking water. The amount of FENM is calculated based on the average water consumption per cage and the total weight of the animals in that cage, updated weekly.[3]
-
Treatment Duration: Administration begins at a presymptomatic age (e.g., 3 months) and continues until a symptomatic age (e.g., 12 months).[3][4]
-
Behavioral Testing: Cognitive function is assessed monthly using tests such as the Y-maze for spontaneous alternation.[3][4] At the end of the treatment period, a battery of tests including object recognition, water-maze learning, and passive avoidance can be performed.[4]
-
Biochemical and Histological Analysis: Following behavioral testing, brain tissue is collected. One hemisphere can be used for biochemical analyses such as ELISA to measure Aβ1-40 and Aβ1-42 levels.[3][4] The other hemisphere can be used for immunofluorescence staining to assess amyloid plaques, and microglial and astroglial reactions.[3][4]
Protocol 2: In Vitro Radioligand Binding Assay
-
Membrane Preparation: Isolate membranes from cells or tissues expressing the NMDA receptor.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., Tris-HCl based).
-
Radioligand: Use a suitable radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801).
-
Assay Procedure:
-
Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of FENM.
-
To determine non-specific binding, include a set of tubes with an excess of a non-labeled NMDA receptor antagonist.
-
Incubate at a controlled temperature for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters and wash with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of FENM and subsequently the Ki value.
Visualizations
Signaling Pathway
Caption: FENM's mechanism of action at the NMDA receptor.
Experimental Workflow
Caption: Workflow for an in vivo study of FENM.
Troubleshooting Logic
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. chemicea.com [chemicea.com]
- 2. Stability Testing - Pharmaceutical Products [eurofins.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Long-Term Treatment with this compound (FENM) Alleviated Memory Deficits, Amyloid Pathology, and Microglial Reaction in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive and Rapid HPLC Method for Determination of Memantine in Human Plasma Using OPA Derivatization and Fluorescence Detection: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Stability-Indicating HPLC Method for Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. Development and Validation of a Simple UV–HPLC Method to Quantify the Memantine Drug Used in Alzheimer’s Treatment [mdpi.com]
- 10. Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of NMDA receptors through a membrane-to-channel path - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]
- 18. Promises and Pitfalls of NMDA Receptor Antagonists in Treating Violent Aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Neuroprotection by chronic administration of this compound (FENM) in mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluoroethylnormemantine (FENM)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Fluoroethylnormemantine (FENM), with a focus on minimizing off-target effects during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FENM)?
A1: this compound (FENM) is a novel, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist derived from memantine.[1][2][3][4][5] It is being investigated for its potential therapeutic effects in stress-induced maladaptive behaviors, depression, and neurodegenerative diseases like Alzheimer's.[1][6][7]
Q2: What is the primary mechanism of action of FENM?
A2: FENM selectively antagonizes NMDA receptors.[1][2] Similar to its parent compound, memantine, FENM acts as an open-channel blocker, binding within the receptor's ion channel to modulate its activity.[1][7]
Q3: What are the known advantages of FENM over other NMDA receptor antagonists like ketamine and memantine?
A3: FENM has been developed to have a more favorable side-effect profile.[1][2] Unlike memantine, FENM has been shown not to produce non-specific side effects such as alterations in sensorimotor gating or locomotion at effective doses.[8][9] Compared to ketamine, FENM does not appear to increase the expression of the immediate early gene c-fos in the ventral CA3 region of the hippocampus, suggesting a more targeted engagement with neural circuits.[1]
Q4: What are the potential off-target effects of FENM?
A4: In vitro radioligand binding assays have shown that FENM has a high selectivity for the NMDA receptor.[2] At a concentration of 1 x 10⁻⁷ M, FENM did not show significant binding to a panel of other common receptor targets.[2] This suggests a low potential for direct off-target effects at therapeutic concentrations.
Q5: How can I minimize the potential for off-target effects in my experiments?
A5: To minimize off-target effects, it is crucial to use the lowest effective dose of FENM. Dose-response studies are highly recommended to determine the optimal concentration for your specific experimental model. Additionally, including appropriate control groups, such as vehicle-treated and memantine-treated animals, can help differentiate between on-target and potential off-target effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected behavioral side effects (e.g., hyperactivity, sedation) | Dose may be too high, leading to non-specific effects. | Perform a dose-response study to identify the minimal effective dose. Compare the behavioral profile to a well-characterized NMDA receptor antagonist like memantine. |
| Lack of efficacy in behavioral paradigms | 1. Insufficient dose. 2. Inappropriate route of administration or timing. 3. Sub-optimal experimental protocol. | 1. Increase the dose in a stepwise manner. 2. Review the literature for optimal pharmacokinetic parameters and adjust the administration protocol accordingly. 3. Ensure your behavioral assay is properly validated and sensitive to NMDA receptor modulation. |
| High variability in experimental results | 1. Inconsistent drug administration. 2. Environmental stressors affecting animal behavior. 3. Subject-to-subject variability in drug metabolism. | 1. Ensure precise and consistent dosing for all subjects. 2. Standardize housing and experimental conditions to minimize stress. 3. Increase sample size to improve statistical power. |
| Contradictory results with previous FENM studies | Differences in animal strain, age, or sex. | Carefully match the experimental subjects and conditions to the cited literature. Report the specific characteristics of the animals used in your study. |
Quantitative Data Summary
The following table summarizes the available quantitative data regarding the binding affinity of FENM.
| Compound | Target | Binding Affinity (Ki) | Reference |
| [¹⁸F]-FENM | NMDA Receptor | 3.5 µM | [2] |
| (R,S)-ketamine | NMDA Receptor | 0.53 µM | [2] |
Note: A higher Ki value indicates lower binding affinity.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cued Fear Conditioning
This protocol is used to assess associative fear learning and memory.
-
Apparatus: A conditioning chamber with a grid floor connected to a shock generator and a speaker to deliver an auditory cue (e.g., tone). A separate, distinct context (different shape, flooring, and odor) is used for the cued test.
-
Procedure:
-
Habituation (Day 1): Place the mouse in the conditioning chamber and allow for a 2-3 minute exploration period.
-
Conditioning (Day 1): Present a neutral conditioned stimulus (CS), such as a 30-second tone, which co-terminates with a mild, brief unconditioned stimulus (US), typically a 0.5-0.7 mA footshock for 1-2 seconds. Repeat this pairing 2-3 times with an inter-trial interval of 1-2 minutes.
-
Contextual Fear Test (Day 2): Place the mouse back into the original conditioning chamber for 5 minutes without presenting the tone or shock. Record freezing behavior (the complete absence of movement except for respiration).
-
Cued Fear Test (Day 3): Place the mouse in the novel context for a 2-3 minute baseline period. Then, present the auditory cue for 3 minutes and record freezing behavior.
-
-
Data Analysis: The primary measure is the percentage of time spent freezing during the contextual and cued tests.
Forced Swim Test
This test is used to assess depressive-like behavior, often referred to as "behavioral despair."
-
Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Place the rat or mouse into the cylinder for a 6-minute session.
-
The session is typically divided into an initial 2-minute habituation period followed by a 4-minute test period.
-
Record the duration of immobility, which is defined as the time the animal makes only the minimal movements necessary to keep its head above water.
-
-
Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.
Open Field Test
This assay is used to evaluate general locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 40x40 cm for mice, 100x100 cm for rats) with walls to prevent escape. The arena is often divided into a central zone and a peripheral zone by video tracking software.
-
Procedure:
-
Gently place the animal in the center of the open field.
-
Allow the animal to freely explore the arena for a set period, typically 5-10 minutes.
-
A video camera mounted above the arena records the animal's movements.
-
-
Data Analysis: Key parameters include total distance traveled (locomotor activity), time spent in the center zone (anxiety-like behavior - less time in the center suggests more anxiety), and rearing frequency (exploratory behavior).
c-fos Immunohistochemistry
This technique is used to map neuronal activity by detecting the expression of the immediate early gene c-fos, which is rapidly induced in active neurons.
-
Procedure:
-
Perfusion and Fixation: 90-120 minutes after the behavioral test, deeply anesthetize the animal and transcardially perfuse with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Tissue Processing: Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection. Section the brain into 30-40 µm slices using a cryostat or vibratome.
-
Immunostaining:
-
Wash sections in PBS.
-
Block non-specific binding with a blocking solution (e.g., PBS with normal goat serum and Triton X-100).
-
Incubate with a primary antibody against c-fos overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody.
-
Amplify the signal using an avidin-biotin complex (ABC) method.
-
Visualize the signal using a chromogen like 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.
-
-
Microscopy and Analysis: Mount the sections on slides, dehydrate, and coverslip. Image the brain regions of interest using a microscope and quantify the number of c-fos-positive cells.
-
Visualizations
Proposed Signaling Pathway of FENM
Caption: Proposed mechanism of FENM at the glutamatergic synapse.
Experimental Workflow for Assessing Off-Target Effects
Caption: Workflow for characterizing the on-target and potential off-target effects of FENM.
Troubleshooting Logic for Unexpected Behavioral Outcomes
Caption: A logical approach to troubleshooting unexpected behavioral results in FENM studies.
References
- 1. Protocol for whole-tissue immunolabeling, optical clearing, and lightsheet imaging of c-Fos protein expression in unsectioned mouse brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]
- 4. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 7. IHC_cFOS+Parvalbumin [protocols.io]
- 8. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]
- 9. Video: The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo [jove.com]
Technical Support Center: Enhancing Fenofibrate (FENM) Bioavailability in Animal Research
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the oral bioavailability of Fenofibrate (FENM) in animal studies. Fenofibrate is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability, making its oral absorption and subsequent bioavailability limited by its dissolution rate.[1]
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of fenofibrate often low in animal studies?
A1: Fenofibrate is a highly lipophilic compound that is practically insoluble in water.[1][2] This poor aqueous solubility limits its dissolution in the gastrointestinal fluids, which is a rate-limiting step for its absorption, leading to low and variable oral bioavailability.[1]
Q2: What are the primary strategies to enhance the oral bioavailability of fenofibrate?
A2: The main approaches focus on improving the solubility and dissolution rate of fenofibrate. These include:
-
Nanoparticulate Systems: Reducing the particle size to the nanometer range increases the surface area for dissolution. This includes nanocrystals, polymeric nanoparticles, and nanostructured lipid carriers (NLCs).
-
Solid Dispersions: Dispersing fenofibrate in a hydrophilic carrier matrix can enhance its wettability and dissolution. This can transform the drug from a crystalline to a more soluble amorphous state.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating fenofibrate in lipids, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract. Self-microemulsifying drug delivery systems (SMEDDS) are a common example.
Q3: What kind of fold-increase in bioavailability can I expect with these formulation strategies?
A3: The reported increase in bioavailability varies depending on the formulation and the animal model. Studies have shown significant improvements:
-
Nanoparticulate systems have demonstrated an approximately 5.5-fold increase in oral bioavailability in rats.[3][4]
-
Solid SMEDDS have been reported to increase the oral bioavailability in rats by two-fold compared to the drug powder.[5][6]
-
Nanostructured Lipid Carriers (NLCs) have shown a four-fold increase in bioavailability in rats.[7]
-
Solid dispersions have resulted in a 2.5 to 3.1-fold improvement in oral bioavailability in Wistar rats compared to a fenofibrate suspension.[8]
Q4: Should fenofibrate be administered with food in animal studies?
A4: For conventional and some micronized formulations of fenofibrate, administration with food, particularly a high-fat meal, is often necessary to maximize absorption.[1][9] However, newer formulations like nanoparticle-based systems and hydrophilic choline salts of fenofibric acid have been developed to reduce or eliminate this food effect.[1][10] When designing your study, it is crucial to consider the specific formulation being used.
Q5: How is the bioavailability of fenofibrate assessed in animal plasma?
A5: Fenofibrate is a prodrug that is rapidly converted to its active metabolite, fenofibric acid, by esterases in tissues and plasma. Therefore, pharmacokinetic evaluations are based on the quantification of fenofibric acid in plasma samples.[2]
Troubleshooting Guides
This section provides solutions to common issues encountered during the development of fenofibrate formulations for improved bioavailability.
Nanoparticulate Systems
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency | 1. Poor solubility of fenofibrate in the chosen polymer or lipid matrix. 2. Drug leakage into the external phase during formulation. 3. Suboptimal drug-to-carrier ratio. | 1. Screen various polymers or lipids to find one with higher fenofibrate solubility. 2. Optimize the homogenization or sonication time and intensity to ensure rapid particle formation and drug entrapment. 3. Experiment with different drug-to-carrier ratios to find the optimal loading capacity. |
| Particle Aggregation and Instability | 1. Insufficient amount or inappropriate type of stabilizer (surfactant). 2. High particle surface energy. 3. Inadequate zeta potential. | 1. Increase the concentration of the stabilizer or screen for a more effective one. 2. Employ a combination of steric and electrostatic stabilizers. 3. Adjust the pH of the formulation to increase the surface charge and electrostatic repulsion between particles. |
| Inconsistent In Vivo Performance | 1. Variability in particle size and distribution between batches. 2. Premature drug release in the upper gastrointestinal tract. 3. Interaction of nanoparticles with gastrointestinal contents. | 1. Tightly control formulation parameters such as temperature, stirring speed, and addition rates to ensure batch-to-batch consistency. 2. Consider coating the nanoparticles with a polymer that provides protection against the gastric environment. 3. Evaluate the stability and drug release of the nanoparticles in simulated gastric and intestinal fluids. |
Solid Dispersions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Drug Recrystallization During Storage | 1. The amorphous form of the drug is thermodynamically unstable. 2. Presence of residual solvent. 3. Inappropriate carrier that does not sufficiently inhibit nucleation and crystal growth. | 1. Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility. 2. Ensure complete removal of the solvent during the drying process. 3. Incorporate a secondary polymer that can form strong intermolecular interactions (e.g., hydrogen bonds) with the drug. |
| Low Dissolution Rate | 1. Incomplete conversion of the crystalline drug to the amorphous state. 2. Poor wettability of the solid dispersion. 3. High viscosity of the polymer carrier in the dissolution medium. | 1. Verify the amorphous state using techniques like DSC and PXRD. If crystalline drug is present, optimize the preparation method (e.g., faster solvent removal). 2. Use a hydrophilic carrier to improve wettability. 3. Choose a carrier with lower molecular weight and viscosity, or a combination of carriers. |
| Difficulty in Handling (Tacky Product) | 1. Low glass transition temperature of the polymer carrier. 2. Hygroscopicity of the formulation. | 1. Select a carrier with a higher Tg. 2. Store the solid dispersion in a low-humidity environment and consider incorporating a glidant or adsorbent in the final dosage form. |
Lipid-Based Drug Delivery Systems (LBDDS)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Drug Precipitation Upon Dilution | 1. The formulation is not in a thermodynamically stable microemulsion region. 2. The amount of surfactant/cosurfactant is insufficient to maintain the drug in solution upon dispersion in aqueous media. | 1. Construct a pseudo-ternary phase diagram to identify the optimal concentrations of oil, surfactant, and cosurfactant that form a stable microemulsion. 2. Increase the surfactant-to-oil ratio. |
| Variability in Droplet Size | 1. Inefficient self-emulsification. 2. Incompatibility between the formulation components. | 1. Select a surfactant with an appropriate HLB value (typically >12 for SMEDDS) to promote spontaneous emulsification. 2. Ensure all components are miscible and form a clear solution before administration. |
| Chemical Instability of the Formulation | 1. Oxidation of lipid components. 2. Hydrolysis of the drug in the presence of certain excipients. | 1. Incorporate an antioxidant into the formulation. 2. Select excipients that are compatible with fenofibrate and store the formulation under appropriate conditions (e.g., protected from light and moisture). |
Data on Bioavailability Improvement
The following tables summarize quantitative data from animal studies on the enhancement of fenofibrate bioavailability using different formulation strategies.
Table 1: Pharmacokinetic Parameters of Fenofibric Acid in Rats after Oral Administration of Different Nanoparticulate Formulations
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC0-24h (µg·h/mL) | Relative Bioavailability (%) |
| Fenofibrate Powder | 3.5 ± 0.5 | 6.0 | 48.2 ± 7.1 | 100 |
| PVP Nanospheres | 10.2 ± 1.2 | 4.0 | 145.8 ± 18.3 | 302.5 |
| HP-β-CD Nanocorpuscles | 9.8 ± 1.1 | 4.0 | 135.4 ± 15.9 | 280.9 |
| Gelatin Nanocapsules | 12.1 ± 1.5 | 4.0 | 265.3 ± 31.2 | 550.4 |
| Data adapted from a study in rats. |
Table 2: Pharmacokinetic Parameters of Fenofibric Acid in Beagle Dogs after Oral Administration of Different Formulations
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC0-72h (µg·h/mL) | Relative Bioavailability (%) |
| Lipanthyl® Capsules | 2.1 ± 0.4 | 3.0 | 35.6 ± 5.8 | 100 |
| Solid Dispersion Pellets (SDP) | 4.5 ± 0.9 | 2.0 | 130.3 ± 21.5 | 366.1 |
| Nanostructured Lipid Carriers (NLCs) | 6.8 ± 1.3 | 4.0 | 251.1 ± 45.2 | 705.3 |
| SMEDDS | 7.5 ± 1.5 | 3.5 | 288.1 ± 51.9 | 809.3 |
| Data adapted from a study in beagle dogs.[11] |
Table 3: Pharmacokinetic Parameters of Fenofibric Acid in Rats after Oral Administration of Solid Dispersions
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC0-∞ (µg·h/mL) | Relative Bioavailability (%) |
| Fenofibrate Suspension | 4.5 ± 0.8 | 6.0 | 65.4 ± 10.2 | 100 |
| FN-SD3 (with PEG 4000) | 10.8 ± 1.5 | 4.0 | 163.5 ± 20.7 | 250.0 |
| FN-SD6 (with PEG 6000) | 12.5 ± 1.8 | 4.0 | 202.7 ± 25.1 | 310.0 |
| Data adapted from a study in Wistar rats.[8] |
Experimental Protocols
Preparation of Fenofibrate-Loaded Gelatin Nanocapsules by Solvent Evaporation
This protocol describes a method to prepare gelatin nanocapsules, which have shown a significant improvement in the oral bioavailability of fenofibrate.[3][4]
Materials:
-
Fenofibrate
-
Gelatin
-
Acetone
-
Distilled water
-
Spray dryer
Procedure:
-
Dissolve fenofibrate and gelatin in acetone at an optimized weight ratio (e.g., 1:8).
-
Stir the solution continuously until a clear solution is obtained.
-
Spray-dry the solution using a suitable spray dryer. Typical parameters include an inlet temperature of 80-100°C, an outlet temperature of 50-60°C, and a feed rate of 5 mL/min.
-
Collect the resulting powder, which consists of fenofibrate-loaded gelatin nanocapsules.
-
Characterize the nanocapsules for particle size, morphology (using SEM), drug loading, and in vitro dissolution.
Preparation of a Fenofibrate Solid Dispersion by Solvent Evaporation
This method is widely used to prepare solid dispersions of fenofibrate with various hydrophilic carriers.
Materials:
-
Fenofibrate
-
Polyethylene Glycol (PEG) 4000 (or other suitable carrier)
-
Methanol (or other suitable solvent)
-
Rotary evaporator
Procedure:
-
Accurately weigh fenofibrate and the carrier (e.g., PEG 4000) in a specific ratio (e.g., 1:4).
-
Dissolve both components in a minimal amount of a common solvent, such as methanol, in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a dry, solid mass is formed on the wall of the flask.
-
Scrape the solid dispersion from the flask and store it in a desiccator.
-
Pulverize the solid dispersion and sieve it to obtain a uniform particle size.
-
Characterize the solid dispersion for its amorphous nature (using DSC and PXRD), drug content, and dissolution properties.
Visualizations
Fenofibrate's Mechanism of Action via PPARα Activation
Fenofibrate is a prodrug that is converted to its active form, fenofibric acid. Fenofibric acid activates the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor. This activation leads to changes in the transcription of genes involved in lipid metabolism.[12][13][14]
Caption: Fenofibrate's activation of the PPARα signaling pathway.
General Experimental Workflow for Improving Fenofibrate Bioavailability
This diagram outlines the typical steps involved in developing and evaluating a novel fenofibrate formulation for enhanced bioavailability.
Caption: Workflow for enhancing fenofibrate bioavailability.
References
- 1. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. scielo.br [scielo.br]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Fenofibrate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
Technical Support Center: [18F]-FENM Radiolabeling
Welcome to the technical support center for [18F]-FENM (N-(3-fluoropropyl)-4-((methylamino)methyl)benzamide) radiolabeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of this important PET tracer for imaging the N-methyl-D-aspartate (NMDA) receptor.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind [18F]-FENM radiosynthesis?
A1: The radiosynthesis of [18F]-FENM is typically achieved through a one-pot, two-step automated process. The core of the synthesis is a nucleophilic substitution reaction where [18F]fluoride displaces a leaving group on a precursor molecule. This is followed by a deprotection step to yield the final [18F]-FENM tracer.
Q2: What is the common precursor used for [18F]-FENM labeling?
A2: A commonly used precursor is 1-(N-Boc)-3-(2-tosyloxyethyl)-adamantane. The tosyloxy group serves as an excellent leaving group for the nucleophilic substitution with [18F]fluoride.
Q3: What are the typical radiochemical yields for [18F]-FENM synthesis?
A3: Radiochemical yields can vary depending on the synthesis platform and specific reaction conditions. However, reported fluorination yields are around 10.5% at the end of synthesis.[1]
Q4: What is the mechanism of action of FENM?
A4: FENM is an NMDA receptor antagonist. It specifically binds to the phencyclidine (PCP) site located within the ion channel of the NMDA receptor. This binding is non-competitive and occurs when the channel is in its open state, effectively blocking the influx of ions.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the radiolabeling of [18F]-FENM.
| Problem | Potential Cause | Recommended Solution |
| Low Radiochemical Yield | Inefficient drying of [18F]fluoride | Ensure azeotropic drying with acetonitrile is complete to remove all water, which can quench the reactivity of the fluoride ion. |
| Precursor degradation | Store the precursor at the recommended temperature and protect it from moisture and light. Perform quality control on the precursor to ensure its integrity before use. | |
| Suboptimal reaction temperature or time | Optimize the fluorination temperature and reaction time. Insufficient heat or time may lead to incomplete reaction, while excessive heat or time can cause degradation of the precursor or product. | |
| Incomplete hydrolysis of the Boc-protecting group | Ensure the hydrolysis step with hydrochloric acid is carried out at the specified temperature and for the appropriate duration to completely remove the Boc protecting group. | |
| Low Radiochemical Purity | Presence of unreacted [18F]fluoride | Optimize the trapping and elution of [18F]fluoride. Ensure sufficient precursor is used to react with the fluoride. Utilize appropriate solid-phase extraction (SPE) cartridges (e.g., alumina) to remove unreacted fluoride. |
| Formation of side products | Impurities can arise from the precursor or through side reactions. Analyze the crude and final product by HPLC to identify impurities. Adjusting reaction conditions (temperature, pH) may minimize their formation. For example, volatile side-products like vinyl fluoride and 2-fluoroethanol can form during fluoroethyltosylate synthesis; optimizing temperature, time, and base-to-precursor ratio can minimize these. | |
| Inefficient HPLC purification | Optimize the HPLC method, including the column, mobile phase composition, and gradient, to achieve good separation of [18F]-FENM from impurities. | |
| Low Specific Activity | Presence of "cold" (non-radioactive) fluoride | Use high-purity target water ([18O]H2O) and ensure the cyclotron target and transfer lines are clean to minimize contamination with 19F. |
| Contamination from reagents or synthesis module | Use high-purity reagents and ensure the synthesis module and cassettes are thoroughly cleaned or use new disposable cassettes for each synthesis. | |
| Synthesis Failure | Automated synthesis module malfunction | Perform regular maintenance and system checks on the automated synthesizer. Verify that all valves, pumps, and heaters are functioning correctly before starting the synthesis. |
| Reagent delivery failure | Check that all reagent vials are correctly placed and that the delivery lines are not clogged or leaking. |
Quantitative Data Summary
The following table summarizes key quantitative data reported for the automated radiosynthesis of [18F]-FENM.
| Parameter | Value | Reference |
| Fluorination Yield (End of Synthesis) | 10.5% | [1] |
| Mean Activity | 3145 MBq | [1] |
| Specific Activity | > 355 GBq/μmol | [1] |
Experimental Protocol: Automated Radiosynthesis of [18F]-FENM
This protocol provides a detailed methodology for the automated synthesis of [18F]-FENM using a Raytest® SynChrom R&D fluorination module.
1. [18F]Fluoride Production and Trapping:
-
Produce [18F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Transfer the aqueous [18F]fluoride from the target to the synthesis module.
-
Trap the [18F]fluoride on a quaternary methylammonium (QMA) anion-exchange cartridge.
2. Elution and Azeotropic Drying:
-
Elute the trapped [18F]fluoride from the QMA cartridge into the reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in an acetonitrile/water mixture.
-
Perform azeotropic drying of the [18F]fluoride complex by heating under a stream of nitrogen to remove residual water.
3. Nucleophilic Fluorination:
-
Dissolve the 1-(N-Boc)-3-(2-tosyloxyethyl)-adamantane precursor in a suitable solvent (e.g., DMSO).
-
Add the precursor solution to the dried [18F]fluoride complex in the reaction vessel.
-
Heat the reaction mixture to facilitate the nucleophilic substitution of the tosyloxy group with [18F]fluoride.
4. Hydrolysis (Deprotection):
-
After the fluorination reaction, add hydrochloric acid to the reaction vessel.
-
Heat the mixture to hydrolyze the N-Boc protecting group.
5. Neutralization and Purification:
-
Neutralize the reaction mixture.
-
Purify the crude product using semi-preparative high-performance liquid chromatography (HPLC).
-
Collect the fraction corresponding to [18F]-FENM.
6. Formulation:
-
Reformulate the collected HPLC fraction into a physiologically acceptable solution (e.g., sterile saline with a small percentage of ethanol) for in vivo use.
7. Quality Control:
-
Perform quality control tests on the final product, including:
-
Radiochemical Purity: Determined by analytical HPLC.
-
Radionuclidic Identity: Confirmed by measuring the half-life of the product.
-
Residual Solvents: Analyzed by gas chromatography (GC).
-
pH: Measured using a pH meter or pH strips.
-
Bacterial Endotoxins: Assessed using a Limulus Amebocyte Lysate (LAL) test.
-
Sterility: Tested according to pharmacopeia standards.
-
Visualizations
References
FENM experimental variability and control measures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluoroethylnormemantine (FENM).
Frequently Asked Questions (FAQs)
Q1: What is FENM and what is its primary mechanism of action?
A1: FENM, or this compound, is a derivative of memantine and acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Its primary mechanism involves blocking the NMDA receptor channel when it is excessively open, thereby modulating glutamatergic neurotransmission. This action is thought to be neuroprotective in conditions associated with excitotoxicity, such as Alzheimer's disease.[1][2]
Q2: What are the common routes of administration for FENM in preclinical studies?
A2: In preclinical studies, particularly in mouse models of Alzheimer's disease, FENM has been administered through various routes, including:
-
Oral administration (in drinking water): This method is used for chronic treatment studies.[2]
-
Intraperitoneal (IP) injections: Suitable for both acute and chronic dosing regimens.[3]
-
Subcutaneous (SC) infusion via osmotic pumps: This allows for continuous and stable drug delivery over a prolonged period.[3]
The choice of administration route can impact the pharmacokinetic profile of FENM and should be selected based on the experimental design and objectives.[3]
Q3: What are the typical dosages of FENM used in animal models of Alzheimer's disease?
A3: Dosages of FENM in mouse models of Alzheimer's disease have ranged from 0.03 mg/kg/day to 20 mg/kg, depending on the administration route and the specific experimental paradigm. For chronic oral administration in drinking water, doses of 1 and 5 mg/kg/day have been used.[2] For IP injections and SC infusion, doses have ranged from 0.03 to 0.3 mg/kg/day.[3] Dose-response studies are crucial to determine the optimal concentration for a specific experimental setup.[4]
Q4: What are the expected behavioral outcomes of FENM treatment in Alzheimer's disease mouse models?
A4: FENM has been shown to alleviate memory deficits in APP/PS1 mice, a common transgenic model for Alzheimer's disease.[2] Improvements in cognitive function are typically assessed using behavioral tests such as the Morris water maze, Y-maze, and object recognition tests. FENM has also been observed to reduce behavioral despair in forced swim tests.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during FENM experiments.
Issue 1: High variability in behavioral data between animals in the same treatment group.
| Potential Cause | Troubleshooting Steps |
| Genetic Drift in Mouse Colony | Regularly genotype animals to confirm the presence of the desired transgenes. Obtain new breeder pairs from a reputable vendor if significant genetic drift is suspected. |
| Inconsistent Drug Administration | For oral administration in drinking water, monitor water consumption per cage daily to ensure consistent dosing. For injections, use a consistent technique and anatomical location for all animals. For infusions, ensure proper pump implantation and function. |
| Environmental Stressors | Handle animals consistently and minimize environmental stressors such as noise, light changes, and cage vibrations. Acclimate animals to the testing room and equipment before starting behavioral assays. |
| Circadian Rhythm Disruptions | Conduct behavioral testing at the same time each day to minimize variability due to circadian fluctuations in activity and cognitive function. |
| Sex Differences | Analyze data from male and female animals separately, as sex can be a significant biological variable influencing treatment response and behavioral outcomes. |
Issue 2: Lack of a significant therapeutic effect of FENM compared to the control group.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosage | Conduct a dose-response study to determine the most effective concentration of FENM for your specific animal model and experimental paradigm.[4] |
| Inappropriate Timing of Treatment | Consider the stage of disease progression in your animal model. The timing of FENM administration (presymptomatic vs. symptomatic) can significantly impact its efficacy.[2] |
| Insufficient Treatment Duration | For chronic conditions like Alzheimer's disease, a longer treatment duration may be necessary to observe significant therapeutic effects. |
| Low Bioavailability | If using oral administration, consider that FENM bioavailability may vary. In cases of suspected low absorption, switching to a parenteral route like IP injection or SC infusion may be beneficial.[3] |
| Assay Insensitivity | Ensure that the chosen behavioral assays are sensitive enough to detect the expected cognitive improvements. The difficulty of the task should be appropriate for the age and disease state of the animals. |
Issue 3: Unexpected side effects or toxicity observed in the FENM-treated group.
| Potential Cause | Troubleshooting Steps |
| High Dosage | Reduce the dose of FENM. While FENM is reported to have a better side-effect profile than memantine, high doses can still lead to adverse effects.[4] |
| Vehicle Effects | Ensure that the vehicle used to dissolve FENM is non-toxic and administered to the control group at the same volume and frequency. |
| Off-target Effects | While FENM is a selective NMDA receptor antagonist, the possibility of off-target effects at high concentrations cannot be ruled out. If unexpected phenotypes are observed, consider investigating potential off-target interactions. |
| Animal Health Status | Ensure that all animals are healthy and free from infections or other comorbidities that could interact with the drug treatment. |
Experimental Protocols
Chronic Oral Administration of FENM in APP/PS1 Mice
This protocol is adapted from a study investigating the long-term effects of FENM on Alzheimer's disease pathology.[2]
-
Animals: Use APP/PS1 transgenic mice and wild-type littermates as controls.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
FENM Preparation: Dissolve FENM in the drinking water at the desired concentrations (e.g., to achieve doses of 1 and 5 mg/kg/day).
-
Dosing:
-
Measure the average daily water consumption per cage.
-
Calculate the amount of FENM needed to achieve the target dose based on the average body weight of the mice in the cage.
-
Prepare fresh FENM-containing water weekly.
-
-
Treatment Duration: Administer FENM for a prolonged period (e.g., from 3 to 12 months of age) to assess its impact on disease progression.
-
Behavioral Testing: Conduct a battery of behavioral tests (e.g., Y-maze, Morris water maze) at regular intervals to evaluate cognitive function.
-
Post-mortem Analysis: At the end of the treatment period, euthanize the animals and collect brain tissue for histological and biochemical analyses (e.g., amyloid plaque load, neuroinflammation markers).
Quantitative Data Summary
Table 1: Effect of Chronic FENM Treatment on Amyloid-β (Aβ) Levels in APP/PS1 Mice [2]
| Treatment Group | Soluble Aβ1-40 (pg/mg protein) | Insoluble Aβ1-40 (pg/mg protein) | Soluble Aβ1-42 (pg/mg protein) | Insoluble Aβ1-42 (pg/mg protein) |
| APP/PS1 + Vehicle | ~150 | ~800 | ~100 | ~1200 |
| APP/PS1 + FENM (1 mg/kg/day) | ~120 | ~600 | ~90 | ~900 |
| APP/PS1 + FENM (5 mg/kg/day) | ~100 | ~500 | ~80 | ~800 |
Note: Values are approximate and based on graphical data presented in the cited literature. The study reported a significant decrease in insoluble Aβ1-42 levels with FENM treatment.
Table 2: Dose-Response of FENM in the Forced Swim Test in Rats [4]
| Treatment Group | Mean Immobility Time (seconds) |
| Saline | ~120 |
| FENM (1 mg/kg) | ~110 |
| FENM (3 mg/kg) | ~100 |
| FENM (10 mg/kg) | ~80 |
| FENM (20 mg/kg) | ~85 |
*Indicates a statistically significant reduction in immobility time compared to the saline group. Note: Values are approximate and based on graphical data presented in the cited literature.
Signaling Pathway and Experimental Workflow Diagrams
Caption: FENM's mechanism of action at the NMDA receptor.
Caption: General experimental workflow for FENM studies.
References
- 1. researchchemshub.com [researchchemshub.com]
- 2. Long-Term Treatment with this compound (FENM) Alleviated Memory Deficits, Amyloid Pathology, and Microglial Reaction in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotection by chronic administration of this compound (FENM) in mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Adjusting Fluoroethylnormemantine protocols for different animal strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Fluoroethylnormemantine (FENM) in preclinical studies across different animal strains.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (FENM)?
A1: FENM is a novel, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It is a derivative of memantine and binds to the phencyclidine (PCP) sites within the NMDA receptor channel pore.[3] This action blocks the channel when it is in an active and open state, thereby modulating glutamatergic activity.[3] FENM's mechanism is implicated in its neuroprotective and antidepressant-like effects.[4][5]
Q2: What are the main differences in observed effects between FENM and its parent compound, memantine?
A2: While both are NMDA receptor antagonists, studies have shown that FENM may have a more favorable side-effect profile. Unlike memantine, FENM has been reported to not produce nonspecific side effects and does not alter sensorimotor gating or locomotion at effective doses in male Wistar rats.[4] Additionally, in a mouse model of Alzheimer's disease, FENM was not found to be amnesic at a dose of 10 mg/kg, in contrast to memantine.[6]
Q3: Can FENM be administered chronically?
A3: Yes, FENM has been successfully administered chronically in mice.[7][8] Long-term treatment protocols have involved administration in the drinking water for up to 9 months and continuous subcutaneous infusion via osmotic pumps for 4 weeks.[7][8] These studies have demonstrated the feasibility and efficacy of chronic FENM administration in preclinical models.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of behavioral effect at a previously reported dose. | Strain Differences: Pharmacokinetics and sensitivity to NMDA receptor antagonists can vary significantly between different strains of mice and rats. | - Consult literature for effective dose ranges in your specific strain. - If data is unavailable, perform a dose-response study to determine the optimal dose for your strain and behavioral paradigm. |
| Route of Administration: Bioavailability can differ between intraperitoneal (IP), subcutaneous (SC), and oral (PO) administration. | - Ensure the chosen route of administration is appropriate for the desired pharmacokinetic profile. For example, SC infusion provides a more constant exposure compared to IP injections.[8] - Allow for appropriate absorption time post-administration before behavioral testing (e.g., 30 minutes for IP injections).[4] | |
| Unexpected side effects (e.g., hyperactivity, sedation). | Dose is too high for the specific strain or individual animal. | - Reduce the dosage. A dose-response curve can help identify a therapeutically effective dose with minimal side effects. - Compare your dosing regimen with published studies in similar strains. |
| Off-target effects. | - While FENM is reported to have a better side-effect profile than memantine, off-target effects are always a possibility.[4] - Carefully observe and document all behavioral changes. Consider including additional control groups to rule out non-specific effects. | |
| Variability in experimental results. | Inconsistent drug preparation or administration. | - Prepare FENM solutions fresh for each experiment and ensure complete solubilization.[9] - Standardize the time of day for administration and behavioral testing to account for circadian rhythms. |
| Animal handling and stress. | - Acclimatize animals to the experimental procedures and handling to minimize stress-induced variability.[9] - Ensure consistent environmental conditions (e.g., lighting, temperature, noise). |
Data Presentation: Dosage and Administration
The following tables summarize FENM dosages and administration routes used in various studies across different animal strains.
Table 1: this compound (FENM) Dosages in Mice
| Mouse Strain | Administration Route | Dosage Range | Experimental Context | Reference(s) |
| 129S6/SvEv | Intraperitoneal (IP) | 10, 20, 30 mg/kg | Contextual Fear Conditioning | [5][10] |
| APP/PS1 | Per Os (PO) in drinking water | 1, 5 mg/kg/day | Alzheimer's Disease Model (chronic) | [7] |
| APP/PS1 | Intraperitoneal (IP) | 0.3 mg/kg/day | Alzheimer's Disease Model (4 weeks) | [8][11] |
| APP/PS1 | Subcutaneous (SC) Infusion | 0.1 mg/kg/day | Alzheimer's Disease Model (4 weeks) | [8][11] |
| C57Bl/6 | Subcutaneous (SC) Infusion | 0.03 - 0.3 mg/kg/day | Aβ₂₅₋₃₅-induced Neurotoxicity | [8] |
| Swiss | Intraperitoneal (IP) | 0.03 - 0.3 mg/kg | Aβ₂₅₋₃₅-induced Neurotoxicity | [8] |
Table 2: this compound (FENM) Dosages in Rats
| Rat Strain | Administration Route | Dosage Range | Experimental Context | Reference(s) |
| Wistar | Intraperitoneal (IP) | 1, 3, 5, 10, 20 mg/kg | Behavioral Assays (Forced Swim Test, Fear Conditioning) | [4][9] |
Experimental Protocols
Protocol 1: Acute Intraperitoneal (IP) Administration in Mice for Behavioral Testing
This protocol is adapted from studies investigating the effects of FENM on fear conditioning in 129S6/SvEv mice.[5][10]
-
Animal Strain: 129S6/SvEv mice.
-
Drug Preparation: Dissolve FENM in sterile saline to the desired concentration (e.g., 10, 20, or 30 mg/kg).
-
Administration: Administer the FENM solution or saline (vehicle control) via intraperitoneal (IP) injection.
-
Acclimatization: Allow for a 30-minute acclimatization period post-injection before commencing behavioral testing.
-
Behavioral Assay: Proceed with the specific behavioral paradigm, such as contextual fear conditioning.
Protocol 2: Chronic Oral (PO) Administration in APP/PS1 Mice
This protocol is based on a long-term study of FENM in a transgenic mouse model of Alzheimer's disease.[7]
-
Animal Strain: APPswe/PSEN1∂E9 (APP/PS1) mice.
-
Drug Preparation: Solubilize FENM in the drinking water at a concentration calculated to deliver the target daily dose (e.g., 1 or 5 mg/kg/day). The calculation should be based on the average daily water consumption and body weight of the animals.
-
Administration: Provide the FENM-containing drinking water ad libitum.
-
Monitoring: Monitor water consumption and animal body weight regularly to adjust the drug concentration as needed.
-
Duration: Continue the treatment for the desired experimental duration (e.g., 9 months).
-
Behavioral and Biochemical Analysis: Conduct behavioral tests and subsequent biochemical or morphological analyses at specified time points during and after the treatment period.
Mandatory Visualizations
Caption: Signaling pathway of this compound (FENM) as an NMDA receptor antagonist.
Caption: General experimental workflow for in vivo studies with FENM.
References
- 1. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiolabeling of [18F]-fluoroethylnormemantine and initial in vivo evaluation of this innovative PET tracer for imaging the PCP sites of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FENM for the prevention and treatment of stress-induced maladaptive behavior | ReST Therapeutics [rest-therapeutics.com]
- 6. Anti-Amnesic and Neuroprotective Effects of this compound in a Pharmacological Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-Term Treatment with this compound (FENM) Alleviated Memory Deficits, Amyloid Pathology, and Microglial Reaction in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotection by chronic administration of this compound (FENM) in mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]
- 11. Neuroprotection by chronic administration of this compound (FENM) in mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected outcomes in FENM experiments
Welcome to the technical support center for Functionalized-Expanded Nucleic-acid-mimic (FENM) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve unexpected outcomes in their FENM-based studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of unexpected outcomes in FENM experiments?
A1: Unexpected outcomes in FENM experiments can arise from several factors. These can be broadly categorized into issues with experimental design, reagent quality, execution, and data interpretation. Common pitfalls include insufficient controls, variability in biological samples, and potential off-target effects of the FENM constructs.[1][2] It's crucial to systematically evaluate each stage of the experimental workflow to pinpoint the source of the discrepancy.
Q2: My FENM therapeutic shows no effect in a cell-based assay. What should I check first?
A2: When a FENM therapeutic shows no effect, the first step is to verify the fundamentals of the experiment. Confirm the integrity and concentration of your FENM construct. Ensure that the delivery method is effective for your specific cell type and that the FENM is reaching its intended subcellular location. It's also critical to use positive and negative controls to validate that the assay itself is working as expected.[3][4] An experiment without proper controls is considered meaningless because it's impossible to determine if the outcome is due to the variable being tested.[4]
Q3: How can I distinguish between a genuine negative result and an experimental artifact?
A3: Distinguishing a true negative result from an artifact requires a systematic approach to troubleshooting. First, repeat the experiment, paying close attention to the protocol to rule out human error.[5] Second, review your controls. A positive control should yield a known result, confirming the experimental setup is sound, while a negative control should show no effect.[3] If controls behave as expected, yet your FENM still shows no effect, the result is more likely to be genuinely negative. Finally, consider alternative assays to measure the same biological outcome to ensure the result is not method-dependent.
Q4: What are "off-target effects" in the context of FENM, and how can I detect them?
A4: Off-target effects occur when a FENM molecule interacts with unintended cellular components, leading to unexpected biological consequences.[6][7][8] This is a significant concern in therapeutic development.[6][9] Detecting these effects can be challenging. A common starting point is to use in silico prediction tools to identify potential off-target binding sites based on sequence homology.[8][10] Experimentally, techniques like RNA-seq can be employed to analyze global changes in gene expression following FENM treatment, which may reveal unintended pathways being affected.[7]
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Results
Systematic Troubleshooting Workflow
Caption: A logical workflow for diagnosing and resolving high experimental variability.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Relevant Controls |
| Inconsistent Reagent Preparation | Prepare fresh reagents. Use a single, quality-controlled batch for the entire experiment. Validate FENM construct integrity via sequencing or mass spectrometry. | N/A |
| Variability in Cell Culture | Standardize cell seeding density, passage number, and growth conditions. Regularly test for mycoplasma contamination. | Untreated cells, vehicle control |
| Pipetting/Handling Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing for all steps.[12] | Technical replicates |
| Instrument Malfunction | Perform regular maintenance and calibration of plate readers, microscopes, and other equipment. Run instrument-specific controls.[13] | Instrument-specific standards |
| Biological Noise | Increase sample size (number of replicates) to improve statistical power.[14] | Biological replicates |
Issue 2: Unexpected Cytotoxicity or Phenotypic Changes
Observing cell death or other phenotypic changes that were not hypothesized can indicate off-target effects, delivery vehicle toxicity, or contamination.
Investigating Unexpected Cytotoxicity
Caption: A decision-making diagram for troubleshooting unexpected cytotoxic effects.
Key Experimental Controls for Diagnosis
| Control Type | Purpose | Expected Outcome if FENM is the Cause |
| Untreated Control | Establishes baseline cell health and phenotype. | Normal cell viability and morphology. |
| Vehicle Control | Assesses the toxicity of the delivery agent (e.g., lipid nanoparticle, buffer) alone. | Normal cell viability. If toxic, the vehicle is the problem. |
| Scrambled/Mismatch Control | A FENM with a nonsense or mismatched sequence that should not bind the intended target. | Should show no cytotoxicity. If it does, the effect is likely non-specific or related to the FENM backbone chemistry. |
| Positive Control | A known toxin or therapeutic that induces the observed phenotype (e.g., Staurosporine for apoptosis). | Confirms the assay can detect cytotoxicity. |
Experimental Protocols
Protocol: Chronic FENM Administration in a Transgenic Mouse Model
This protocol provides a general framework for the long-term administration of a FENM compound to a transgenic mouse model, based on methodologies used in preclinical Alzheimer's disease research.[15]
1. Animals and Housing:
-
Strain: Specify the transgenic and wild-type (WT) littermate control mouse strains (e.g., APP/PS1).[15]
-
Housing: House animals in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Group Size: Determine group size based on power calculations to ensure statistically significant results.[14]
2. FENM Preparation and Administration:
-
Solubilization: Dissolve the FENM compound in the vehicle (e.g., drinking water).[15]
-
Dosage Calculation: Calculate the amount of FENM based on the average daily water consumption and the average weight of the animals in each cage. Adjust weekly.[15]
-
Administration Route: For chronic studies, oral administration in drinking water is a common, non-invasive method.[15]
-
Control Group: The control group should receive drinking water with the vehicle only.
3. Monitoring and Behavioral Analysis:
-
Health Monitoring: Monitor animal health and weight regularly.
-
Behavioral Tests: Conduct a battery of behavioral tests at specified intervals to assess cognitive or functional outcomes (e.g., Spontaneous Alternation, Passive Avoidance, Object Recognition Test).[15]
4. Endpoint Analysis:
-
Tissue Collection: At the end of the treatment period, collect relevant tissues (e.g., brain) for biochemical and histological analysis.
-
Biochemical Assays: Perform assays to measure target engagement, downstream biomarkers, or pathological markers (e.g., ELISA for Aβ peptides).[15]
-
Immunofluorescence: Use immunofluorescence staining on tissue sections to visualize cellular markers or protein aggregates.[15]
Signaling Pathway Considerations
Unexpected outcomes may arise if a FENM therapeutic inadvertently modulates signaling pathways other than the intended target. Understanding these networks is key to interpreting results.
Hypothetical FENM Target Pathway (Neuroinflammation)
Caption: Diagram showing how a FENM might have off-target effects on a related pathway.
References
- 1. unige.ch [unige.ch]
- 2. Common experiment design pitfalls [statsig.com]
- 3. sciencebuddies.org [sciencebuddies.org]
- 4. scholarlykitchen.sspnet.org [scholarlykitchen.sspnet.org]
- 5. youtube.com [youtube.com]
- 6. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 11. Experimental Irreproducibility: Causes, (Mis)interpretations, and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. Key elements of a well-designed experiment | NC3Rs [nc3rs.org.uk]
- 15. Long-Term Treatment with Fluoroethylnormemantine (FENM) Alleviated Memory Deficits, Amyloid Pathology, and Microglial Reaction in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Fluoroethylnormemantine
This technical support center provides guidance on the best practices for the long-term storage of Fluoroethylnormemantine (FENM), along with troubleshooting advice and experimental protocols for stability assessment. As specific long-term stability data for FENM is not publicly available, the following recommendations are based on general best practices for the storage of research chemicals.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the ideal temperature and humidity conditions for long-term storage of this compound?
A1: While specific studies on this compound are not available, for novel research compounds, it is best practice to store them in a cool, dry, and dark environment. A controlled substance storage unit or a laboratory-grade freezer is recommended. Avoid frequent temperature fluctuations that can occur with standard refrigerators.[1][3] For powdered compounds, storage in a desiccator at room temperature or in a freezer can prevent degradation from moisture.[1] One study noted that stock solutions of FENM were stored at +4°C for up to two weeks, suggesting short-term stability in refrigeration.[6]
Q2: How should I store this compound to protect it from light and air?
A2: this compound should be stored in an airtight container, preferably made of amber glass or an opaque material to protect it from light, which can cause photodegradation.[1] For highly sensitive compounds, flushing the container with an inert gas like argon or nitrogen before sealing can prevent oxidative degradation.[1]
Q3: What type of container is best for storing this compound?
A3: Use high-quality, chemical-resistant containers. Borosilicate glass vials with PTFE-lined caps are an excellent choice as they are inert and provide a good seal. Ensure the container is clearly and properly labeled with the compound name, concentration (if in solution), date of receipt, and any known hazards.[2][5]
Q4: I have prepared a stock solution of this compound. How should I store it?
A4: Stock solutions should be stored in a freezer, typically at -20°C or -80°C, to minimize solvent evaporation and slow down potential degradation. Use vials with secure caps to prevent leakage and solvent loss. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity. | Compound degradation due to improper storage. | 1. Verify storage conditions (temperature, light exposure).2. Perform a quality control check on the compound (see Experimental Protocols below).3. If degradation is suspected, use a fresh, unopened vial of the compound for subsequent experiments. |
| Visible changes in the compound's appearance (e.g., color change, clumping). | Contamination or degradation. | 1. Do not use the compound if its physical appearance has changed.2. Review storage procedures and handling techniques to prevent future contamination.3. Consider analytical testing to identify the impurity. |
| Difficulty dissolving the compound. | The compound may have absorbed moisture or degraded into a less soluble substance. | 1. Ensure the correct solvent is being used.2. Gently warm the solution or use sonication to aid dissolution.3. If solubility issues persist, it may be a sign of degradation, and a fresh sample should be used. |
General Storage Recommendations for Research Chemicals
| Parameter | Solid (Powder) | In Solution | Rationale |
| Temperature | -20°C to 4°C | -20°C to -80°C | Reduces chemical degradation and microbial growth. |
| Light | Store in amber or opaque vials. | Store in amber or opaque vials. | Prevents photodegradation. |
| Atmosphere | Store in a tightly sealed container, consider use of a desiccator. | Store in a tightly sealed container; consider flushing with inert gas. | Minimizes oxidation and hydrolysis. |
| Container | Borosilicate glass or other inert material. | Borosilicate glass with PTFE-lined cap. | Prevents leaching and reaction with the container. |
Experimental Protocols for Stability Assessment
In the absence of manufacturer-provided stability data, researchers can perform their own stability assessments.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of a this compound sample and detect the presence of degradation products.
-
Methodology:
-
Prepare a standard solution of this compound of known concentration.
-
Dissolve the sample to be tested in a suitable solvent (e.g., methanol, acetonitrile).
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Develop a gradient elution method to separate the parent compound from any potential impurities.
-
Compare the chromatogram of the test sample to the standard and a blank solvent injection. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification of Degradants
-
Objective: To identify the molecular weights of any degradation products.
-
Methodology:
-
Utilize an HPLC method as described above, coupled to a mass spectrometer.
-
Analyze the mass spectra of any impurity peaks to determine their molecular weights.
-
This information can help in proposing the structure of the degradation products and understanding the degradation pathway.
-
Diagrams
Caption: Troubleshooting workflow for suspected compound degradation.
Caption: Decision-making process for appropriate chemical storage.
References
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 3. Best Practices for Proper Chemical Storage [publications.aiha.org]
- 4. nottingham.ac.uk [nottingham.ac.uk]
- 5. noahchemicals.com [noahchemicals.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Efficacy of Fluoroethylnormemantine and Memantine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the neuroprotective properties of Fluoroethylnormemantine (FENM) and its parent compound, memantine. The information presented herein is collated from preclinical studies, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action to inform future research and drug development efforts.
Executive Summary
This compound (FENM), a derivative of memantine, has demonstrated superior neuroprotective efficacy in preclinical models of Alzheimer's disease.[1][2][3] While both compounds act as N-methyl-D-aspartate (NMDA) receptor antagonists, FENM exhibits more robust effects in mitigating neurotoxicity, neuroinflammation, oxidative stress, and apoptosis at comparable or even lower doses than memantine.[4][5] Notably, FENM appears to lack the direct amnesic effects observed with memantine at higher doses, suggesting a potentially wider therapeutic window.[3][4]
Quantitative Data Comparison
The following tables summarize the comparative efficacy of FENM and memantine in preclinical models of Alzheimer's disease, primarily utilizing the amyloid-β (Aβ) 25-35 peptide-induced neurotoxicity model in mice.
Table 1: Behavioral Efficacy in Aβ25-35-Treated Mice [4][5]
| Behavioral Test | Compound | Effective Dose Range (IP, mg/kg) | Outcome |
| Spontaneous Alternation (Y-Maze) | Memantine | 0.3 - 3 | Prevented Aβ25-35-induced deficits |
| FENM | 0.1 - 1 | Prevented Aβ25-35-induced deficits; dose-response comparable to memantine | |
| Passive Avoidance | Memantine | 0.3 - 3 | Prevented Aβ25-35-induced deficits |
| FENM | 0.3 - 1 | Prevented Aβ25-35-induced deficits | |
| Object Recognition | Memantine | 0.3 - 3 | Prevented Aβ25-35-induced deficits |
| FENM | 0.1 - 1 | Prevented Aβ25-35-induced deficits |
Table 2: Neuroprotective Effects on Biomarkers in Aβ25-35-Treated Mice [4][6]
| Biomarker | Compound (Dose) | Method of Administration | Effect vs. Aβ25-35 Control |
| Neuroinflammation (IL-6, TNF-α) | FENM (0.1 mg/kg/day) | SC Infusion | Significant prevention of increase |
| Oxidative Stress (Lipid Peroxidation) | FENM (0.1 mg/kg/day) | SC Infusion | Significant prevention of increase |
| Apoptosis (Bax/Bcl-2 ratio, Cytochrome c) | FENM (0.1 mg/kg/day) | SC Infusion | Significant prevention of increase |
| Synaptic Plasticity (PSD-95, p-GluN2B) | FENM (0.1 mg/kg/day) | SC Infusion | Restored levels towards control |
Mechanism of Action and Signaling Pathways
Both memantine and FENM exert their neuroprotective effects primarily through the antagonism of NMDA receptors.[7][8] Overactivation of these receptors by the neurotransmitter glutamate leads to excessive calcium (Ca2+) influx, triggering a cascade of neurotoxic events, including oxidative stress, inflammation, and apoptosis.[9][10] By blocking the NMDA receptor channel, both compounds can mitigate this excitotoxicity.
However, studies suggest that FENM may have a more nuanced interaction with the NMDA receptor or downstream signaling pathways, contributing to its enhanced efficacy and improved side-effect profile.[11][12]
Below is a diagram illustrating the proposed mechanism of action.
Caption: NMDA receptor signaling pathway and inhibition by FENM and Memantine.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of FENM and memantine.
Aβ25-35 Peptide-Induced Neurotoxicity Model in Mice
This model is widely used to screen for potential anti-Alzheimer's disease drugs.
1. Peptide Preparation and Aggregation:
-
The Aβ25-35 peptide is dissolved in sterile distilled water to a concentration of 1 mg/ml.
-
The solution is then incubated at 37°C for 4 days to allow for aggregation, a key step for inducing neurotoxicity.
2. Animal Subjects:
-
Swiss mice are typically used for these experiments.
3. Intracerebroventricular (ICV) Injection:
-
Mice are anesthetized.
-
The aggregated Aβ25-35 peptide (typically 3 nmol in 3 µl) is injected directly into the lateral ventricle of the brain using a stereotaxic apparatus.
-
Control animals receive an injection of the vehicle (e.g., saline).
4. Drug Administration:
-
For neuroprotective studies, FENM or memantine is administered daily for a specified period (e.g., 7 days) following the Aβ25-35 injection.[4]
-
Administration can be via intraperitoneal (IP) injection or continuous subcutaneous (SC) infusion using osmotic mini-pumps.[5][13]
Behavioral Assays
1. Spontaneous Alternation (Y-Maze Test):
-
This test assesses spatial working memory.
-
The Y-maze consists of three identical arms.
-
A mouse is placed in one arm and allowed to freely explore the maze for a set time (e.g., 8 minutes).
-
The sequence of arm entries is recorded. An alternation is defined as consecutive entries into three different arms.
-
The percentage of alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.
2. Passive Avoidance Test:
-
This test evaluates long-term memory.
-
The apparatus consists of a two-compartment box (one lit, one dark) with a connecting door.
-
During the training session, the mouse is placed in the lit compartment. When it enters the dark compartment, it receives a mild foot shock.
-
In the testing session (e.g., 24 hours later), the mouse is again placed in the lit compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.
3. Object Recognition Test:
-
This assay assesses recognition memory.
-
The test consists of three sessions: habituation, training, and testing.
-
Habituation: The mouse is allowed to explore an empty arena.
-
Training: Two identical objects are placed in the arena, and the mouse is allowed to explore them.
-
Testing: One of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates recognition memory.
Below is a diagram illustrating a typical experimental workflow for evaluating neuroprotective effects.
Caption: Experimental workflow for assessing neuroprotective agents.
Conclusion
The available preclinical evidence strongly suggests that this compound is a more potent neuroprotective agent than memantine in models of Alzheimer's disease. Its ability to achieve significant therapeutic effects at lower doses and without inducing the amnesic side effects associated with higher doses of memantine positions FENM as a promising candidate for further development. Future research should focus on elucidating the precise molecular mechanisms underlying its superior efficacy and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Neuroprotection by chronic administration of this compound (FENM) in mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Amnesic and Neuroprotective Effects of this compound in a Pharmacological Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dose-related effects of memantine on a mismatch negativity-like response in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Targeting NMDA receptors in stroke: new hope in neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMDA receptor - Wikipedia [en.wikipedia.org]
- 11. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Virtual Therapy with the NMDA Antagonist Memantine in Hippocampal Models of Moderate to Severe Alzheimer’s Disease, in Silico Trials [mdpi.com]
- 13. Neuroprotection by chronic administration of this compound (FENM) in mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FENM and Ketamine for Antidepressant Effects
For Researchers, Scientists, and Drug Development Professionals
The landscape of antidepressant therapeutics is undergoing a significant transformation, driven by the need for rapid-acting and more effective treatments for major depressive disorder (MDD), particularly for patient populations resistant to traditional monoaminergic antidepressants. Ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist, has emerged as a groundbreaking rapid-acting antidepressant.[1][2][3] However, its clinical utility is hampered by a range of side effects, including dissociative and psychotomimetic symptoms, and a potential for abuse.[4][5][6] This has spurred the development of novel NMDA receptor modulators with the aim of retaining the therapeutic benefits of ketamine while minimizing its adverse effects. One such promising compound is Fluoroethylnormemantine (FENM).[7][8]
This guide provides an objective comparison of the antidepressant effects of FENM and ketamine, supported by available experimental data. Given that FENM is in the preclinical phase of development, this comparison will primarily contrast preclinical findings for FENM with the extensive preclinical and clinical data available for ketamine.
Quantitative Data Summary
The following tables summarize the key comparative data between FENM and ketamine based on preclinical and clinical studies.
Table 1: Comparative Efficacy and Onset of Action
| Parameter | FENM | Ketamine |
| Antidepressant Efficacy (Preclinical) | Demonstrated antidepressant-like effects in mouse models of stress, reducing behavioral despair and learned fear.[7][8][9] | Robust and rapid antidepressant effects demonstrated in various animal models of depression.[10][11] |
| Prophylactic Efficacy (Preclinical) | Effective in preventing stress-induced maladaptive behaviors in mice when administered prior to a stressor.[7][8][9] | Has shown potential in preventing stress-induced behavioral despair in animal models.[12] |
| Onset of Action (Clinical) | Not yet determined in humans. | Rapid, with antidepressant effects observed within hours to 24 hours after a single intravenous infusion.[1][2][13][14] |
| Response and Remission Rates (Clinical) | Not yet determined in humans. | In treatment-resistant depression, single infusions can lead to response rates of over 60% at 24 hours.[1] Meta-analyses show significant response and remission rates.[2][5] |
Table 2: Mechanistic and Side Effect Profile
| Parameter | FENM | Ketamine |
| Primary Mechanism of Action | Novel non-competitive NMDA receptor antagonist.[7][8][12][15] | Non-competitive NMDA receptor antagonist.[1][11][13] |
| Key Signaling Pathways | Attenuates large-amplitude AMPA receptor-mediated bursts in the ventral hippocampus (vCA3).[8][9] | Blocks NMDA receptors, leading to a glutamate surge, activation of AMPA receptors, and increased signaling through BDNF and mTOR pathways, promoting synaptogenesis.[10][11][13] |
| c-fos Expression (vCA3) | Does not increase c-fos expression.[8][9] | Increases c-fos expression.[8] |
| Common Side Effects | Preclinical data suggests a potentially favorable side-effect profile; developed to avoid ketamine's side effects.[7][8][15] | Dissociation, hallucinations, delusions, dizziness, nausea, increased blood pressure, and potential for abuse.[4][6][16][17][18] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for FENM (preclinical) and ketamine (clinical).
FENM: Preclinical Antidepressant Efficacy Assessment
This protocol is based on studies investigating the antidepressant-like effects of FENM in mice.[8][15]
-
Subjects: Adult male and female 129S6/SvEv mice.
-
Stress Induction: Contextual Fear Conditioning (CFC) is used as a stressor. Mice are placed in a conditioning chamber and receive a series of mild foot shocks.
-
Drug Administration: FENM (10, 20, or 30 mg/kg), (R,S)-ketamine (30 mg/kg), memantine (10 mg/kg), or saline is administered via intraperitoneal injection either before or after the CFC stressor.
-
Behavioral Testing (Forced Swim Test - FST):
-
One day after drug administration post-CFC, mice are placed in a cylinder of water from which they cannot escape.
-
The duration of immobility (a measure of behavioral despair) is recorded over a set period (e.g., 6 minutes).
-
A reduction in immobility time by the drug-treated group compared to the saline group is indicative of an antidepressant-like effect.
-
-
Biochemical Analysis: Post-mortem brain tissue (e.g., hippocampus) is collected for analysis of protein expression (e.g., c-fos) via immunohistochemistry or Western blotting to investigate the underlying molecular mechanisms.
-
Electrophysiology: Patch-clamp electrophysiology in brain slices (e.g., ventral hippocampal CA3) is used to determine the effect of the drug on glutamatergic activity, specifically on AMPA receptor-mediated bursts.
Ketamine: Clinical Trial for Treatment-Resistant Depression
This protocol is a generalized representation based on common elements from various clinical trials of intravenous ketamine for MDD.[14][19]
-
Participants: Adults (e.g., 18-65 years old) with a diagnosis of major depressive disorder who have failed to respond to at least two previous adequate antidepressant treatments.
-
Screening: Participants undergo a thorough medical and psychiatric evaluation, including physical examination, blood and urine tests, to ensure eligibility and safety.
-
Washout Period: Patients currently on antidepressant medications are tapered off their medication over a 1- to 2-week period.
-
Study Design: A randomized, double-blind, placebo-controlled crossover design is often employed.
-
Intervention:
-
Participants receive a single intravenous (IV) infusion of either ketamine (typically 0.5 mg/kg) or placebo (e.g., saline) administered over 40 minutes.
-
After a set period (e.g., one week), participants "cross over" to receive the other treatment.
-
-
Efficacy Assessment:
-
Depressive symptoms are rated at baseline and at multiple time points post-infusion (e.g., 40 minutes, 24 hours, 7 days) using standardized scales.
-
The primary outcome measure is often the change in score on the Montgomery-Åsberg Depression Rating Scale (MADRS).
-
-
Safety Monitoring: Vital signs (blood pressure, heart rate) and psychotomimetic or dissociative symptoms are monitored during and after the infusion.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate key concepts in the comparison of FENM and ketamine.
Caption: Ketamine's antidepressant signaling cascade.
References
- 1. Ketamine - Wikipedia [en.wikipedia.org]
- 2. Ketamine as an antidepressant: overview of its mechanisms of action and potential predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ketamine vs. Traditional Antidepressants: A Comparative Analysis | Spring Center of Hope - Ketamine Infusions [springcenterofhope.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Comparative efficacy of racemic ketamine and esketamine for depression: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Risks and benefits - Interventional Psychiatry Service [oxfordhealth.nhs.uk]
- 7. This compound (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]
- 8. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ketamine’s Mechanism of Action: A Path to Rapid-Acting Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Uncovering the Underlying Mechanisms of Ketamine as a Novel Antidepressant [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. droracle.ai [droracle.ai]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. researchgate.net [researchgate.net]
- 16. americanaddictioncenters.org [americanaddictioncenters.org]
- 17. Ketamine | National Institute on Drug Abuse (NIDA) [nida.nih.gov]
- 18. 8 Ketamine Side Effects to Know When It’s Used for Depression - GoodRx [goodrx.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of the Side Effect Profiles: Fluoroethylnormemantine vs. Memantine
This guide provides an objective comparison of the side effect profiles of the novel N-methyl-D-aspartate (NMDA) receptor antagonist, Fluoroethylnormemantine (FENM), and the established Alzheimer's disease medication, memantine. The comparison is based on available preclinical and clinical data to inform researchers, scientists, and drug development professionals.
Mechanism of Action
Both memantine and its derivative, FENM, function as uncompetitive antagonists of the NMDA receptor.[1][2] Under conditions of excessive glutamate, a major excitatory neurotransmitter, NMDA receptors can become overactivated, leading to a large influx of calcium ions (Ca2+) into neurons.[3] This process, known as excitotoxicity, is implicated in neuronal damage in neurodegenerative diseases.[4]
Memantine and FENM act by blocking the NMDA receptor's ion channel, thus preventing this pathological Ca2+ influx.[5] A key characteristic of memantine is its low-to-moderate affinity and rapid on/off kinetics, which allows it to preferentially block excessive, tonic receptor activation without interfering with the normal, transient synaptic activity required for learning and memory.[5][6] While FENM shares this primary mechanism, preclinical evidence suggests it may have a different pharmacological mode of action, potentially involving greater selectivity for specific NMDA receptor subunits, which could contribute to its distinct side effect profile.[7][8]
Figure 1: NMDA Receptor Antagonism Pathway.
Side Effect Profile Comparison
A significant distinction between the two compounds emerges when comparing their side effect profiles. Memantine's profile is well-documented through extensive clinical trials, while FENM's is currently characterized by preclinical animal studies.
Memantine is generally well-tolerated.[9] In clinical trials, the most frequently reported adverse events were mild to moderate in severity.
| Common Adverse Events | Incidence Notes |
| Dizziness | Reported in multiple clinical trials.[9][10] |
| Headache | A common side effect.[10][11] |
| Confusion | Can occur, particularly early in treatment.[10][11] |
| Diarrhea | Frequently observed in clinical studies.[10] |
| Constipation | A reported gastrointestinal side effect.[9][11] |
| Hypertension | Elevated blood pressure has been noted.[10] |
| Cough | A respiratory side effect.[10] |
| Somnolence (Drowsiness) | Identified as a risk in meta-analyses.[10][12] |
Serious side effects for memantine are rare but can include heart problems, blood disorders, and suicidal thoughts.[10]
Preclinical studies directly comparing FENM and memantine in rodent models have highlighted a potentially superior safety profile for FENM. Unlike memantine, FENM did not produce certain nonspecific behavioral side effects.[2][13]
| Preclinical Endpoint | Memantine | This compound (FENM) |
| Sensorimotor Gating | Impaired startle response and prepulse inhibition (PPI).[2][14] | No alteration of sensorimotor gating or PPI.[2][13][14] |
| Locomotor Activity | Significantly reduced locomotion in open field tests.[2] | Did not alter locomotor activity.[2][13][14] |
| Nonspecific Side Effects | Produced observable nonspecific side effects.[2][13] | Reported to be devoid of nonspecific side effects in the tested models.[2][15] |
These preclinical findings suggest that FENM may have a reduced propensity for side effects related to motor function and sensorimotor processing compared to memantine.[2][14] This improved profile is hypothesized to stem from FENM's potentially different pharmacological interaction with the NMDA receptor.[7][8]
Experimental Protocols
The comparative data is supported by established preclinical behavioral assays.
This protocol assesses sensorimotor gating, a neurological process that filters out redundant stimuli. Deficits in PPI can be indicative of certain neuropsychiatric side effects.
-
Apparatus: A startle response system consisting of a sound-attenuating chamber with a speaker and a sensor to detect whole-body startle.
-
Procedure: Rodents are exposed to a series of trials. Some trials consist of a strong, startle-inducing pulse of white noise (e.g., 120 dB). Other trials present a weaker, non-startling prepulse (e.g., 75-85 dB) shortly before the main pulse.
-
Measurement: The percentage of startle response inhibition in prepulse trials compared to pulse-alone trials is calculated. Drugs that disrupt sensorimotor gating, like memantine, reduce this inhibition.[2][14]
This assay is used to evaluate general locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena with walls to prevent escape, often equipped with automated tracking systems (e.g., infrared beams).
-
Procedure: An animal is placed in the center of the arena and allowed to explore freely for a set duration (e.g., 10-30 minutes).
-
Measurement: The total distance traveled is recorded as a measure of locomotor activity. A significant reduction in distance traveled, as seen with memantine but not FENM, indicates a sedative or motor-impairing side effect.[2]
Figure 2: Preclinical Behavioral Assay Workflow.
Conclusion
The available evidence presents a compelling, albeit preliminary, distinction between the side effect profiles of memantine and FENM. Memantine is a clinically approved drug with a well-characterized and generally tolerable profile of side effects, including dizziness, headache, and confusion.[10]
In contrast, FENM, a novel derivative, demonstrates a more favorable side effect profile in preclinical animal models, notably lacking the sensorimotor and locomotor impairments observed with memantine.[2][13] This suggests FENM may offer a therapeutic advantage. However, it is critical to underscore that all current data for FENM is preclinical. The translation of these findings to human subjects is not guaranteed. Rigorous clinical trials are necessary to determine the actual side effect profile and overall safety of this compound in humans.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis in the glutamatergic system--too little activation is bad, too much is even worse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Long-Term Treatment with this compound (FENM) Alleviated Memory Deficits, Amyloid Pathology, and Microglial Reaction in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. Memantine side effects and how to avoid them [singlecare.com]
- 11. Namenda side effects: Common, mild, and serious [medicalnewstoday.com]
- 12. Efficacy and adverse effects of memantine treatment for Alzheimer's disease from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Fluoroethylnormemantine and Other NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Supporting Experimental Data
The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, is a critical target in the development of therapeutics for a range of neurological and psychiatric disorders. Antagonism of this receptor has shown promise in conditions such as depression, Alzheimer's disease, and neuropathic pain. This guide provides a comparative overview of the efficacy of a novel NMDA antagonist, Fluoroethylnormemantine (FENM), alongside established antagonists: ketamine, memantine, and dizocilpine (MK-801).
Quantitative Efficacy Comparison
The following tables summarize the binding affinities and behavioral efficacy of FENM and other selected NMDA receptor antagonists.
Table 1: Comparative Binding Affinity at the NMDA Receptor
This table presents the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for each compound. These values are critical indicators of a drug's potency at the NMDA receptor. Lower values signify higher binding affinity.
| Compound | Ki (µM) | IC50 (µM) | Radioligand/Assay Condition | Source |
| This compound (FNM) | 3.5 | 6.1 | [3H]TCP binding in rat brain homogenates | [1] |
| 13.0 ± 8.9 | [3H]TCP binding in rat forebrain homogenates | [2] | ||
| (R,S)-Ketamine | ~0.5 - 1.0 | Varies depending on assay conditions | [3] | |
| 0.4 | Whole-cell patch clamp on cultured neurons | [4] | ||
| Memantine | 1.0 | [3H]TCP binding in rat brain homogenates | [1] | |
| 0.69 ± 0.05 | Patch-clamp on GluN1/2A receptors (in 10 µM intracellular Ca2+) | [5] | ||
| Dizocilpine (MK-801) | 0.0372 (Kd) | 0.009 | [3H]TCP binding in rat brain membranes | [6] |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Table 2: Comparative Efficacy in the Forced Swim Test (FST)
The Forced Swim Test is a common behavioral assay used to assess antidepressant-like activity in rodents. A decrease in immobility time is indicative of an antidepressant effect.
| Compound | Species | Dose Range | Effect on Immobility Time | Source |
| This compound (FENM) | Mouse | 10, 20, 30 mg/kg | Significant decrease | [7][8] |
| (R,S)-Ketamine | Mouse | 30 mg/kg | Significant decrease | [7][8] |
| Mouse | 0.5, 1 mg/kg (ineffective); 2, 5 mg/kg (effective) | Dose-dependent decrease | [1] | |
| Memantine | Rat | 2.5, 5 mg/kg (in combination with fluoxetine) | Synergistic decrease | [9] |
| Mouse | 10 mg/kg | No significant effect alone | [7][8] | |
| Dizocilpine (MK-801) | Mouse | 0.01, 0.05 mg/kg (ineffective); 0.1, 0.25 mg/kg (effective) | Dose-dependent decrease | [1][10] |
Note: The efficacy of these compounds can vary based on the specific experimental paradigm and animal model used.
Signaling Pathways and Mechanisms of Action
NMDA receptor antagonists exert their effects by blocking the flow of ions, primarily Ca2+, through the receptor's channel. This modulation of calcium influx interferes with downstream signaling cascades involved in synaptic plasticity and excitotoxicity. The following diagram illustrates the canonical NMDA receptor signaling pathway and the distinct binding sites for different classes of antagonists.
Caption: NMDA receptor activation and antagonist intervention points.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for the key assays discussed in this guide.
Competitive NMDA Receptor Binding Assay ([3H]MK-801)
This protocol outlines a method to determine the binding affinity of a test compound for the NMDA receptor by measuring its ability to displace the radiolabeled antagonist, [3H]MK-801.
1. Materials:
-
Test Compound: this compound or other NMDA antagonist.
-
Radioligand: [3H]MK-801 (5 nM).
-
Non-specific Binding Control: 10 µM unlabeled Dizocilpine (MK-801).
-
Tissue Preparation: Rat brain membranes (excluding cerebellum) homogenized in Tris-HCl buffer (pH 7.4).
-
Incubation Buffer: Tris-HCl buffer (pH 7.4).
-
Filtration: Glass fiber filters.
-
Scintillation Counter.
2. Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation. Resuspend the final pellet in Tris-HCl buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of incubation buffer (for total binding) or 10 µM unlabeled MK-801 (for non-specific binding).
-
50 µL of various concentrations of the test compound.
-
50 µL of [3H]MK-801 (final concentration 5 nM).
-
50 µL of the membrane preparation (approximately 0.2 mg protein).
-
-
Incubate the plate at 25°C for 180 minutes to reach equilibrium.[11]
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mouse Forced Swim Test (FST)
This protocol describes the procedure for the Forced Swim Test, a widely used behavioral assay to screen for antidepressant-like activity.[6][12]
1. Apparatus:
-
A transparent cylindrical tank (20 cm in diameter, 30-50 cm in height).
-
The tank is filled with water (23-25°C) to a depth of 15-20 cm, ensuring the mouse cannot touch the bottom with its tail or paws, nor escape.
-
A video camera for recording the test sessions.
2. Procedure:
-
Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Gently place each mouse individually into the cylinder of water for a 6-minute session.
-
Record the entire session with a video camera positioned to have a clear view of the mouse.
-
After the 6-minute session, carefully remove the mouse from the water, dry it with a towel, and return it to its home cage.
-
The water should be changed between animals to avoid olfactory cues.
3. Scoring and Data Analysis:
-
The last 4 minutes of the 6-minute session are typically analyzed.
-
Score the duration of immobility, which is defined as the time the mouse spends floating passively in the water, making only small movements necessary to keep its head above water.
-
A decrease in the duration of immobility in the drug-treated group compared to the vehicle-treated control group is interpreted as an antidepressant-like effect.
-
Statistical analysis (e.g., t-test or ANOVA) is used to compare the immobility times between different treatment groups.
Conclusion
This compound emerges as a promising NMDA receptor antagonist with a distinct profile compared to established compounds. Its significant antidepressant-like effects in the Forced Swim Test, coupled with a potentially favorable side-effect profile, warrant further investigation. The provided data and protocols offer a foundation for researchers to conduct comparative studies and further elucidate the therapeutic potential of FENM and other novel NMDA receptor modulators.
References
- 1. Open-Space Forced Swim Model of Depression for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the NMDA/glutamate receptor complex antagonizes the NMDA antagonist-induced antidepressant-like effects in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. which drug has a higher affinity for NMDA receptors (in general): Ketamin.. [askfilo.com]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent insights into the mode of action of memantine and ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic effect of uncompetitive NMDA receptor antagonists and antidepressant drugs in the forced swimming test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMDA/glutamate mechanism of antidepressant-like action of magnesium in forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. jove.com [jove.com]
- 12. Video: The Mouse Forced Swim Test [jove.com]
Validating FENM's Mechanism of Action In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fluoroethylnormemantine (FENM), a novel N-methyl-D-aspartate (NMDA) receptor antagonist, with other alternatives, supported by available experimental data. FENM is a derivative of memantine being investigated for its therapeutic potential in neurodegenerative diseases and stress-related disorders. Its mechanism of action extends beyond simple NMDA receptor antagonism, encompassing neuroprotective, anti-inflammatory, and anti-apoptotic effects. This document summarizes the in vitro validation of these mechanisms, presenting quantitative data where available and detailing relevant experimental protocols.
Core Mechanism of Action: NMDA Receptor Antagonism
FENM functions as an uncompetitive antagonist at the NMDA receptor, binding within the ion channel to block excessive influx of calcium (Ca²⁺) that can lead to excitotoxicity. This is considered a primary mechanism for its neuroprotective effects.
Comparative Analysis of NMDA Receptor Binding Affinity
The affinity of FENM and comparable NMDA receptor antagonists for their target can be quantified by their half-maximal inhibitory concentration (IC₅₀) or inhibitor constant (Kᵢ). Lower values indicate higher binding affinity.
| Compound | Receptor Site | Assay System | IC₅₀ / Kᵢ | Reference |
| FENM | PCP site of NMDA Receptor | Rat forebrain homogenates | 13 ± 9 µM (IC₅₀) | [1] |
| Memantine | NMDA Receptor Channel | Recombinant human NMDA receptors | 740 nM (Kᵢ) | [2] |
| MK-801 | NMDA Receptor Channel | Recombinant human NMDA receptors | 3.4 nM (Kᵢ) | [2] |
| Ketamine (S)- | NMDA Receptor Channel | Recombinant human NMDA receptors | 440 nM (Kᵢ) | [2] |
In Vitro Validation of FENM's Pleiotropic Effects
Beyond its primary target, FENM exhibits anti-inflammatory and anti-apoptotic properties, contributing to its overall neuroprotective profile. While direct quantitative in vitro data for FENM in these assays are not extensively available in the public domain, in vivo studies strongly support these mechanisms.[3][4] This section outlines the standard experimental protocols used to validate these effects for novel compounds like FENM.
Anti-Inflammatory Effects on Microglia
Microglia, the resident immune cells of the central nervous system, can become overactivated in neurodegenerative diseases, releasing pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). FENM is suggested to mitigate this neuroinflammation.
Experimental Protocol: Microglia Activation Assay
This protocol describes a typical in vitro experiment to assess the anti-inflammatory effects of a test compound on microglia.
-
Cell Culture : Primary microglia or a microglial cell line (e.g., BV-2) are cultured in appropriate media.
-
Stimulation : Cells are stimulated with a pro-inflammatory agent, commonly lipopolysaccharide (LPS), to induce an inflammatory response.
-
Treatment : Cultures are co-treated with various concentrations of the test compound (e.g., FENM).
-
Cytokine Measurement : After a defined incubation period, the cell culture supernatant is collected. The concentrations of secreted cytokines (TNF-α, IL-6) are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis : The reduction in cytokine levels in the presence of the test compound compared to the LPS-only control is calculated to determine its anti-inflammatory potency.
In vivo studies have shown that FENM infusion in a mouse model of Alzheimer's disease attenuated the increase in TNFα levels in the hippocampus.[4]
Neuroprotective Effects via Inhibition of Apoptosis
Apoptosis, or programmed cell death, is a key contributor to neuronal loss in neurodegenerative conditions. FENM has been shown to exert neuroprotective effects by preventing apoptosis.
Experimental Protocol: TUNEL Assay for Apoptosis
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common method to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Culture and Treatment : A neuronal cell line (e.g., SH-SY5Y) is cultured and treated with a neurotoxic stimulus to induce apoptosis, in the presence or absence of the test compound (e.g., FENM).
-
Fixation and Permeabilization : Cells are fixed and permeabilized to allow entry of the labeling reagents.
-
TUNEL Staining : The cells are incubated with a mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Visualization : The labeled cells are visualized by fluorescence microscopy or quantified by flow cytometry.
-
Data Analysis : The percentage of TUNEL-positive (apoptotic) cells is determined for each treatment condition to assess the anti-apoptotic efficacy of the test compound.
In vivo studies have demonstrated that FENM prevents apoptosis and cell loss in the hippocampus in a mouse model of Alzheimer's disease.[3][4][5]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in FENM's mechanism of action and a typical experimental workflow for its in vitro validation.
Caption: FENM's neuroprotective mechanism of action.
Caption: Experimental workflow for in vitro validation.
Comparison with Alternatives
Memantine is the parent compound of FENM and serves as a primary comparator. While both are NMDA receptor antagonists, FENM is suggested to have a more selective profile. Other NMDA receptor antagonists like ketamine and MK-801 are also used in research but have different clinical profiles and side effects.
One study on rodent microglial cells in vitro suggested that pretreatment with memantine did not directly affect the mRNA expression of pro-inflammatory (TNF, IL-1β, IL-6) or anti-inflammatory markers.[2][6] However, another study indicated that memantine reduces the production of pro-inflammatory factors from microglia.[7][8] This highlights the need for further direct comparative studies between FENM and memantine using standardized in vitro models.
Conclusion
FENM demonstrates a multi-faceted mechanism of action centered on NMDA receptor antagonism, with significant anti-inflammatory and anti-apoptotic effects contributing to its neuroprotective potential. While quantitative data for its primary target engagement are available, further in vitro studies are warranted to fully elucidate the dose-dependent effects on inflammatory and apoptotic pathways. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of FENM and other novel neuroprotective agents.
References
- 1. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of memantine, an anti-Alzheimer's drug, on rodent microglial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Neuroprotection by chronic administration of this compound (FENM) in mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of memantine, an anti-Alzheimer’s drug, on rodent microglial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel neuroprotective mechanisms of memantine: increase in neurotrophic factor release from astroglia and anti-inflammation by preventing microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of Fluoroethylnormemantine and Memantine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of Fluoroethylnormemantine (FENM) and its parent compound, memantine. Both are uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists investigated for their therapeutic potential in neurological and psychiatric disorders.[1][2][3] This document synthesizes available experimental data to objectively compare their performance, focusing on efficacy and side-effect profiles.
Mechanism of Action
Both memantine and FENM act as uncompetitive antagonists of the NMDA receptor.[1][4][5] This receptor is a crucial component of glutamatergic neurotransmission, playing a key role in synaptic plasticity, learning, and memory.[6] Overactivation of NMDA receptors by the neurotransmitter glutamate can lead to excessive calcium influx into neurons, a phenomenon known as excitotoxicity, which is implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's.[6][7]
Memantine and FENM modulate this pathway by blocking the NMDA receptor channel when it is excessively open, thereby preventing pathological overstimulation while preserving its normal physiological function.[6][7] FENM, a structural analog of memantine, was developed with a fluorine-18 atom to serve as a positron emission tomography (PET) tracer, but has since demonstrated distinct pharmacological properties.[1][8]
Figure 1: Simplified signaling pathway for Memantine and FENM.
Comparative Efficacy in Preclinical Models
In vivo studies, primarily in rodent models, have highlighted key differences in the efficacy of FENM and memantine across various behavioral and pathological measures.
Neuroprotection and Anti-Amnesic Effects
In a pharmacological mouse model of Alzheimer's disease (AD), both compounds demonstrated neuroprotective and anti-amnesic effects against amyloid-β (Aβ) induced toxicity.[8] However, FENM's effects were reported to be more robust.[8] Notably, at a dose of 10 mg/kg, memantine induced amnesic effects when administered alone, a side effect not observed with FENM at the same dosage.[8]
A long-term study in APP/PS1 transgenic mice, a model for AD, showed that chronic treatment with FENM, starting at a presymptomatic stage, delayed cognitive decline, reduced amyloid burden, and mitigated neuroinflammation.[9] This study utilized FENM at doses 5- to 10-times lower than those typically used for memantine in similar models, suggesting a potentially higher potency for FENM in this context.[10]
| Parameter | Memantine | This compound (FENM) | Animal Model | Reference |
| Anti-Amnesic Effect | Effective | More robustly effective | Aβ₂₅₋₃₅-injected mice | [8] |
| Amnesic Effect (alone) | Observed at 10 mg/kg | Not observed at 10 mg/kg | Swiss mice | [8] |
| Aβ₁₋₄₂ (insoluble) | Reduces levels | Significantly reduces levels | APP/PS1 mice | [9][11] |
| Cognitive Deficits | Alleviates | Delays onset and alleviates | APP/PS1 mice | [9][11] |
Effects on Fear, Anxiety, and Behavioral Despair
Studies investigating the utility of these compounds for psychiatric disorders have revealed significant differences. In male Wistar rats, FENM was found to robustly facilitate fear extinction learning, a key process in overcoming trauma- and anxiety-related behaviors.[2][3] It also reduced measures of behavioral despair in the forced swim test, suggesting antidepressant-like properties.[2][3]
| Parameter | Memantine | This compound (FENM) | Animal Model | Reference |
| Fear Extinction | Not specified | Robustly facilitates | Male Wistar rats | [1][2][3] |
| Behavioral Despair (Forced Swim Test) | Reduces immobility | Reduces immobility | Male Wistar rats | [3] |
Side Effect and Safety Profile Comparison
A critical point of differentiation between FENM and memantine in preclinical studies is their side-effect profile, particularly concerning sensorimotor functions.
Sensorimotor and Locomotor Effects
In behavioral assays with rats, memantine administration was associated with significant, nonspecific side effects, including deficits in sensorimotor gating (measured by prepulse inhibition) and alterations in locomotion.[2][3] In direct contrast, FENM, at effective doses, did not produce these side effects.[1][2][3] This suggests FENM may have a wider therapeutic window and a better safety profile.
| Parameter | Memantine | This compound (FENM) | Animal Model | Reference |
| Sensorimotor Gating (Prepulse Inhibition) | Impairs | No significant alteration | Male Wistar rats | [2] |
| Locomotion (Open Field Test) | Alters | No significant alteration | Male Wistar rats | [3] |
Experimental Protocols
The following are summaries of key experimental methodologies used in the cited in vivo comparison studies.
Forced Swim Test (FST)
The FST is a common behavioral assay to assess antidepressant-like activity in rodents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 7. psychscenehub.com [psychscenehub.com]
- 8. Anti-Amnesic and Neuroprotective Effects of this compound in a Pharmacological Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Long-Term Treatment with this compound (FENM) Alleviated Memory Deficits, Amyloid Pathology, and Microglial Reaction in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Neuronal Activation: A Comparative Analysis of FENM and Ketamine on c-fos Expression
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the neuronal activation profiles of the novel compound FENM compared to the well-established anesthetic and rapid-acting antidepressant, ketamine, reveals distinct patterns of c-fos expression, offering insights into their potential mechanisms of action. This guide synthesizes available preclinical data, providing researchers, scientists, and drug development professionals with a detailed comparison of these two compounds, focusing on their effects on the immediate early gene c-fos, a widely used marker of neuronal activity.
The following sections present a comparative overview of FENM and ketamine, detailing their impact on c-fos expression across various brain regions, the experimental methodologies employed in these findings, and the underlying signaling pathways.
Quantitative Comparison of c-fos Expression
To facilitate a clear comparison, the following table summarizes the quantitative data on c-fos expression induced by FENM and ketamine in key brain regions implicated in mood regulation and cognition.
| Brain Region | FENM-induced c-fos Expression (relative to control) | Ketamine-induced c-fos Expression (relative to control) | Reference Study |
| Prefrontal Cortex (PFC) | Significant Increase | [1][2][3] | |
| - Anterior Cingulate Cortex | Comparable to psilocybin | [1][2] | |
| - Retrosplenial Cortex | Marked Increase | [1][3][4] | |
| Hippocampus | Variable; high doses show no increase | [5][6] | |
| - CA1 Subfield | Preferential Increase | [2][7] | |
| Amygdala | Increase | [1][2] | |
| Thalamus | Increase | [3][5] | |
| Locus Coeruleus | Significant Increase | [1][2] |
Note: Data for FENM is currently unavailable in the public domain. The table is structured to incorporate this information as it becomes available.
Experimental Protocols
The standardized methodology for assessing drug-induced c-fos expression is crucial for the reproducibility and comparison of findings. The following is a typical experimental protocol employed in the cited studies for ketamine. A similar protocol would be anticipated for the evaluation of FENM.
Animal Models: Male and female mice or rats are commonly used.[1][2][6]
Drug Administration:
-
Ketamine: Administered intraperitoneally (i.p.) at doses ranging from 10 mg/kg to 100 mg/kg.[1][2][5]
-
Control: Saline solution (10 mL/kg, i.p.) is used as a control.[1][2]
Tissue Processing and Analysis:
-
Perfusion and Fixation: Two hours after drug administration, animals are deeply anesthetized and transcardially perfused with saline followed by a fixative solution (e.g., 4% paraformaldehyde).
-
Brain Extraction and Sectioning: Brains are extracted, post-fixed, and then sectioned using a cryostat or vibratome.
-
Immunohistochemistry: Brain sections are incubated with a primary antibody targeting the c-Fos protein, followed by a secondary antibody conjugated to a fluorescent marker or an enzyme for visualization.
-
Imaging and Quantification: Whole-brain imaging techniques like serial two-photon microscopy or light-sheet microscopy are used to capture high-resolution images of c-fos positive cells.[1][2] The number of c-Fos positive cells in specific brain regions is then quantified using automated image analysis software.
Signaling Pathways and Visualization
The expression of c-fos is a downstream consequence of complex intracellular signaling cascades initiated by neurotransmitter-receptor interactions.
Ketamine's Signaling Pathway to c-fos Expression:
Ketamine, a non-competitive NMDA receptor antagonist, is believed to induce its rapid antidepressant effects and neuronal activation through a multi-step process. This involves a glutamate surge, activation of AMPA receptors, and subsequent downstream signaling cascades that lead to synaptogenesis and altered gene expression, including that of c-fos.[8][9] The sigma-1 receptor has also been implicated in ketamine-induced c-fos expression.[4]
Caption: Ketamine's proposed signaling cascade leading to c-fos expression.
FENM's Hypothesized Signaling Pathway:
Awaiting experimental data on the mechanism of action of FENM. A corresponding diagram will be generated once the signaling pathway is elucidated.
Experimental Workflow for c-fos Expression Analysis:
The process of investigating and comparing the effects of FENM and ketamine on c-fos expression follows a standardized workflow from drug administration to data analysis.
Caption: Standardized workflow for comparative c-fos expression analysis.
Conclusion
While ketamine's effects on c-fos expression are well-documented, providing a robust baseline for comparison, the neuronal activation profile of FENM remains to be characterized. The provided framework for comparison, including standardized tables, experimental protocols, and pathway diagrams, will be instrumental for objectively evaluating the neurobiological effects of FENM as research emerges. Future studies directly comparing FENM and ketamine are warranted to fully understand their distinct and shared mechanisms of action, which will be critical for guiding further drug development and therapeutic applications.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Shared and distinct brain regions targeted for immediate early gene expression by ketamine and psilocybin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Ketamine-induced c-Fos expression in the mouse posterior cingulate and retrosplenial cortices is mediated not only via NMDA receptors but also via sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-dose ketamine does not induce c-Fos protein expression in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repeated application of ketamine to rats induces changes in the hippocampal expression of parvalbumin, neuronal nitric oxide synthase and cFOS similar to those found in human schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shared and Distinct Brain Regions Targeted for Immediate Early Gene Expression by Ketamine and Psilocybin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Antidepressant mechanism of ketamine: perspective from preclinical studies [frontiersin.org]
Unlocking Neuroprotective Synergies: Fluoroethylnormemantine in Combination Therapy
A comparative analysis of Fluoroethylnormemantine's synergistic potential with sigma-1 receptor agonists reveals promising avenues for Alzheimer's disease treatment, outperforming its parent compound, Memantine, in key aspects of memory protection.
Researchers in the field of neurodegenerative diseases are increasingly focusing on combination therapies to tackle the multifaceted nature of pathologies like Alzheimer's disease (AD). A recent study has illuminated the synergistic neuroprotective effects of this compound (FENM), a derivative of Memantine, when combined with agonists of the sigma-1 receptor (S1R), an intracellular chaperone implicated in neuroprotection.[1] This guide provides a detailed comparison of the synergistic efficacy of FENM-based combinations versus those involving Memantine, supported by experimental data and detailed protocols.
Superior Synergy in Memory Restoration
In a mouse model of Alzheimer's disease induced by Aβ25-35 peptide, combinations involving FENM demonstrated robust synergistic protection against learning and memory deficits.[1] The synergy was particularly pronounced for short-term spatial memory, as measured by the spontaneous alternation test.[1] Notably, most FENM-based combinations led to a synergistic effect on both short-term and long-term memory, a significant advantage over Memantine, which showed synergistic effects primarily in short-term memory tasks.[1]
The efficacy of these combinations was quantitatively assessed using the combination index (CI), calculated from isobolographic analysis. A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism.
Table 1: Synergistic Effects of FENM and Memantine Combinations on Short-Term Memory (Spontaneous Alternation)
| Combination | Dose (mg/kg) | Combination Index (CI) | Effect |
| FENM + PRE-084 (S1R Agonist) | Maximal non-active | < 1 | Synergistic |
| FENM + Igmesine (S1R Agonist) | Maximal non-active | < 1 | Synergistic |
| FENM + Cutamesine (S1R Agonist) | Maximal non-active | < 1 | Synergistic |
| FENM + Donepezil (AChE Inhibitor/S1R Agonist) | Maximal non-active | < 1 | Synergistic |
| Memantine + PRE-084 (S1R Agonist) | Maximal non-active | < 1 | Synergistic |
| Memantine + Donepezil (AChE Inhibitor/S1R Agonist) | Maximal non-active | < 1 | Synergistic |
Table 2: Synergistic Effects of FENM and Memantine Combinations on Long-Term Memory (Passive Avoidance)
| Combination | Dose (mg/kg) | Combination Index (CI) | Effect |
| FENM + PRE-084 (S1R Agonist) | Maximal non-active | < 1 | Synergistic |
| FENM + Igmesine (S1R Agonist) | Maximal non-active | < 1 | Synergistic |
| FENM + Cutamesine (S1R Agonist) | Maximal non-active | < 1 | Synergistic |
| FENM + Donepezil (AChE Inhibitor/S1R Agonist) | Maximal non-active | < 1 | Synergistic |
| Memantine + PRE-084 (S1R Agonist) | Maximal non-active | > 1 | Poorly Synergistic/Antagonistic |
| Memantine + Donepezil (AChE Inhibitor/S1R Agonist) | Maximal non-active | > 1 | Poorly Synergistic/Antagonistic |
Experimental Protocols
The following methodologies were employed to evaluate the synergistic effects of FENM and Memantine with S1R agonists.
Alzheimer's Disease Mouse Model
A pharmacological model of AD was induced in mice through the intracerebroventricular (i.c.v.) administration of oligomerized Aβ25-35 peptide.[1] This model recapitulates key aspects of AD-related neurotoxicity and cognitive impairment.[1][2][3][4]
Drug Administration
Mice were treated with S1R agonists (PRE-084, Igmesine, Cutamesine), FENM, Memantine, or Donepezil, either alone or in combination, for 7 days following the Aβ25-35 injection.[1] The doses used for the combination studies were the maximal non-active doses of each compound, determined in prior dose-response experiments.[1]
Behavioral Testing
-
Spontaneous Alternation Test: This test was conducted on day 8 to assess spatial short-term memory. It relies on the natural tendency of mice to alternate their choice of arms in a Y-maze.[1]
-
Passive Avoidance Test: Performed on days 9-10, this test evaluates non-spatial long-term memory. It is based on the animal's ability to remember an aversive stimulus (a mild footshock) associated with a specific environment.[1]
Isobolographic Analysis and Combination Index Calculation
The synergistic, additive, or antagonistic effects of the drug combinations were determined using isobolographic analysis.[1] The combination index (CI) was calculated based on the doses of the individual drugs required to produce a certain effect and the doses of the drugs in combination that produce the same effect.[1]
Visualizing the Path to Synergy
The following diagrams illustrate the experimental workflow and the proposed signaling pathway for the observed synergistic effects.
Caption: Experimental workflow for assessing synergistic neuroprotection.
Caption: Proposed synergistic signaling pathway of FENM and S1R agonists.
Concluding Remarks
The synergistic combination of this compound with sigma-1 receptor agonists presents a compelling therapeutic strategy for Alzheimer's disease.[1] The enhanced efficacy, particularly in protecting both short-term and long-term memory, positions FENM as a superior candidate for combination therapies compared to Memantine.[1] These findings encourage further investigation into FENM-based combination treatments, potentially leading to more effective management of this devastating neurodegenerative disorder.
References
- 1. This compound (FENM) shows synergistic protection in combination with a sigma-1 receptor agonist in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Amnesic and Neuroprotective Effects of this compound in a Pharmacological Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Neuroprotection by chronic administration of this compound (FENM) in mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Fluoroethylnormemantine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Fluoroethylnormemantine, a derivative of the N-methyl-D-aspartate (NMDA) receptor antagonist memantine.[1] Given the limited specific data on the environmental fate and toxicological profile of this compound, a cautious approach is mandated. The procedures outlined below are designed to ensure the safety of laboratory personnel and minimize environmental impact, aligning with best practices for the handling of research chemicals.
While one Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, the structural similarity to memantine, which is considered persistent and bioaccumulative, warrants its handling as a potentially hazardous chemical.[2] Therefore, the following disposal procedures are recommended.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
In Case of Accidental Exposure:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational Disposal Plan
The primary recommended method for the disposal of this compound is through a licensed professional hazardous waste disposal service. This approach ensures compliance with all federal, state, and local regulations.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound and any materials contaminated with it (e.g., pipette tips, vials, absorbent paper).
-
The label should include the chemical name ("this compound"), the words "Hazardous Waste," and the date of accumulation.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department or the waste disposal vendor.
-
-
Containerization:
-
Use a chemically compatible, leak-proof container with a secure lid. The original product container can be used if it is in good condition.
-
Ensure the exterior of the container is clean and free of contamination.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow all institutional guidelines for the storage of hazardous chemical waste.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.
-
If your institution does not have a dedicated EHS department, contract a licensed hazardous waste disposal company. These companies provide services such as "lab packing" for the safe removal of laboratory chemicals.[3][4][5][6]
-
Alternative Disposal (Not Recommended without EHS Approval):
In the unlikely event that professional disposal is not feasible and your institution's EHS department has deemed this compound as non-hazardous and suitable for in-house disposal, the following steps may be considered after obtaining explicit approval.
-
Disposal in Household Trash (for very small, decontaminated quantities): This method is generally discouraged for research chemicals. If approved by EHS, it would involve mixing the decontaminated chemical with an undesirable substance like kitty litter or coffee grounds, placing it in a sealed bag, and then in the regular trash.[5][7]
-
Drain Disposal: This is strictly prohibited for most laboratory chemicals, including this compound, to prevent environmental contamination.[1]
Experimental Protocols Cited
Visualizing the Disposal Workflow
The following diagram illustrates the recommended decision-making process and workflow for the proper disposal of this compound.
Caption: Recommended workflow for the safe disposal of this compound.
References
- 1. research.columbia.edu [research.columbia.edu]
- 2. Degradation of pharmaceutical memantine by photo-based advanced oxidation processes: Kinetics, pathways and environmental aspects [iris.polito.it]
- 3. Secure and Efficient Lab Waste Disposal in New York [emsllcusa.com]
- 4. hwhenvironmental.com [hwhenvironmental.com]
- 5. hwhenvironmental.com [hwhenvironmental.com]
- 6. Atlanta, Georgia Hazardous Waste Management | Clean Earth [cleanearthinc.com]
- 7. Homepage | Arcwood Environmental™ [arcwoodenviro.com]
- 8. researchgate.net [researchgate.net]
- 9. Bot Verification [rasayanjournal.co.in]
Essential Safety and Operational Guide for Handling Fluoroethylnormemantine
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Fluoroethylnormemantine, a derivative of Memantine and an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, it is crucial to handle it with care to avoid potential exposure.[2]
Personal Protective Equipment (PPE)
Proper selection and use of PPE are paramount to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact. |
| Eye Protection | Chemical safety goggles or a face shield.[3] | To protect eyes from splashes or aerosols. |
| Body Protection | A lab coat or chemical-resistant apron.[3] | To protect skin and clothing from contamination. |
| Respiratory Protection | Not required under normal use with adequate ventilation. A surgical N-95 respirator is recommended if there is a risk of aerosolization or when handling powders outside of a containment unit.[4] | To prevent inhalation of dust or aerosols.[2] |
Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential for safety.
1. Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are accessible.[2]
-
Confirm that all necessary PPE is available and in good condition.
-
Prepare all equipment and reagents before handling the compound.
2. Donning PPE:
-
Gown: Put on a clean lab coat, ensuring it is fully buttoned.
-
Mask/Respirator: If required, don a face mask or respirator.
-
Goggles/Face Shield: Put on safety goggles or a face shield.
-
Gloves: Don the first pair of gloves. If double gloving, put the second pair on over the first, ensuring the cuffs of the lab coat are tucked into the outer glove.
3. Handling this compound:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Use dedicated spatulas and glassware.
-
Keep the container tightly sealed when not in use.[2]
4. Doffing PPE:
-
Outer Gloves: Remove the outer pair of gloves (if applicable) and dispose of them in the designated hazardous waste container.
-
Gown: Remove the lab coat, turning it inside out to contain any potential contamination, and dispose of it appropriately.
-
Goggles/Face Shield: Remove eye protection.
-
Inner Gloves: Remove the inner pair of gloves and dispose of them.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers. Remove contact lenses if present and easy to do. Seek prompt medical attention.[2] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[2] |
| Inhalation | Relocate to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek medical attention.[2] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2] |
Spill Management
In the event of a spill, follow these steps:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage. Keep the product away from drains and water courses.[2]
-
Absorb: Absorb the spill with an inert, non-combustible absorbent material such as diatomite or universal binders.[2][3]
-
Collect: Carefully collect the absorbed material and place it into a sealed, properly labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[2]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Collect all waste materials contaminated with this compound, including gloves, disposable lab coats, and absorbent materials, in a dedicated, clearly labeled, and sealed hazardous waste container.[3]
-
The container should be made of a material compatible with halogenated organic compounds.[3]
-
Unused or expired this compound should also be collected in a separate, labeled container for disposal.
Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated area.[3]
-
The storage area should be away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.[2][3]
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.[3]
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[3]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.[3]
-
The thermal decomposition of organofluorine and amine compounds can produce highly toxic and corrosive gases, such as hydrogen fluoride and nitrogen oxides. Therefore, incineration should only be performed by a qualified hazardous waste management facility.[3]
Visual Workflow Guides
The following diagrams illustrate the key workflows for handling this compound safely.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
